alpha-Santalol
Description
Structure
3D Structure
Properties
CAS No. |
115-71-9 |
|---|---|
Molecular Formula |
C15H24O |
Molecular Weight |
220.35 g/mol |
IUPAC Name |
(Z)-5-[(1R,3S)-2,3-dimethyl-3-tricyclo[2.2.1.02,6]heptanyl]-2-methylpent-2-en-1-ol |
InChI |
InChI=1S/C15H24O/c1-10(9-16)5-4-6-14(2)11-7-12-13(8-11)15(12,14)3/h5,11-13,16H,4,6-9H2,1-3H3/b10-5-/t11?,12-,13?,14+,15?/m1/s1 |
InChI Key |
PDEQKAVEYSOLJX-YHPVVBAKSA-N |
SMILES |
CC(=CCCC1(C2CC3C1(C3C2)C)C)CO |
Isomeric SMILES |
C/C(=C/CC[C@]1(C2C[C@H]3C1(C3C2)C)C)/CO |
Canonical SMILES |
CC(=CCCC1(C2CC3C1(C3C2)C)C)CO |
boiling_point |
166-167 °C @ 14 MM HG |
density |
0.9770 @ 25 °C/25 °C NATURAL BETA-SANTALOL HAS SEQCIS-CONFIGURATION; BP 177-178 °C; DENSITY 0.9717 @ 25 °C/25 °C /BETA-SANTALOL/ |
flash_point |
Flash point > 100 °C GREATER THAN 212 °F CC |
Other CAS No. |
115-71-9 |
physical_description |
Liquid; [Merck Index] Sweet odor; [HSDB] |
Pictograms |
Irritant |
solubility |
SOL IN ALC; PRACTICALLY INSOL IN WATER /BETA-SANTALOL/ SOL IN ALC; SLIGHTLY SOL IN PROPYLENE GLYCOL, GLYCERINE PRACTICALLY INSOL IN WATER |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Stereoisomers of α-Santalol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and key properties of α-santalol, a sesquiterpene alcohol and the principal bioactive constituent of sandalwood oil. This document includes a summary of its quantitative data and detailed experimental protocols for its extraction and isolation.
Introduction
Alpha-santalol (α-santalol) is a sesquiterpenoid alcohol that constitutes the primary fragrance and medicinal component of sandalwood oil, which is extracted from the heartwood of trees belonging to the Santalum genus, most notably Santalum album (Indian sandalwood).[1] It is a valued ingredient in the perfume industry and has garnered significant scientific interest for its diverse pharmacological activities, including potential anti-inflammatory, antimicrobial, and chemopreventive properties.[1][2] α-Santalol and its isomers, particularly β-santalol, typically comprise 70-90% of sandalwood oil.[3]
Chemical Structure of α-Santalol
α-Santalol is characterized by a complex tricyclic carbon skeleton. Its systematic IUPAC name is (Z)-5-(2,3-Dimethyltricyclo[2.2.1.02,6]hept-3-yl)-2-methylpent-2-en-1-ol.[2] The molecule possesses a molecular formula of C₁₅H₂₄O and a molar mass of 220.356 g·mol⁻¹.[2][4]
The key features of its structure include:
-
A rigid tricyclic nortricyclene (B1619838) core.
-
A five-carbon isoprenoid side chain attached to the tricyclic system.
-
A primary alcohol functional group at one end of the side chain.
-
A double bond within the side chain, which gives rise to geometric isomerism.
Stereoisomers of α-Santalol
The biological activity and olfactory properties of santalols are intrinsically linked to their stereochemistry. α-Santalol has multiple stereocenters, leading to the possibility of several stereoisomers.
The most abundant and commercially significant isomer is (+)-(Z)-α-santalol .[4][5] The "(Z)-" designation refers to the configuration of the substituents around the double bond in the side chain, where the higher priority groups are on the same side. This is also sometimes referred to as the cis-isomer.[5]
Another geometric isomer is (E)-α-santalol (or trans-α-santalol), where the higher priority groups are on opposite sides of the double bond in the side chain.[4] While the (Z)-isomer is predominant in nature, small amounts of the (E)-isomer can also be found.[3]
It is important to distinguish α-santalol from its structural isomer, β-santalol . While both are major components of sandalwood oil, they differ in their carbon skeleton. α-Santalol has a tricyclic structure, whereas β-santalol possesses a bicyclic framework.[1] Like α-santalol, β-santalol also exists primarily as the (Z)-isomer in sandalwood oil.[6]
Quantitative Data Summary
The following table summarizes key quantitative data for α-santalol and its related compounds.
| Property | Value | Reference(s) |
| Chemical Identifiers | ||
| IUPAC Name | (Z)-5-(2,3-Dimethyltricyclo[2.2.1.02,6]hept-3-yl)-2-methylpent-2-en-1-ol | [2] |
| CAS Number | 115-71-9 | [2][5] |
| Molecular Formula | C₁₅H₂₄O | [2][5] |
| Molar Mass | 220.356 g·mol⁻¹ | [2] |
| Composition in Sandalwood Oil (Santalum album) | ||
| (Z)-α-Santalol Content | 41–55% | [6][7] |
| (Z)-β-Santalol Content | 16–24% | [6][7] |
| Physical Properties of α-Santalol | ||
| Appearance | Colorless to slightly yellow, viscous liquid | [2][8] |
| Boiling Point | 166-167 °C at 14 mmHg | [5] |
| Density | 0.9770 g/cm³ at 25 °C | [2][5] |
| Refractive Index (n_D²⁵) | 1.5017 | [5] |
| Specific Optical Rotation ([α]_D²⁰) | +17.20° (c = 0.8 in chloroform) | [5] |
| Solubility | ||
| In water | Practically insoluble | [2][5] |
| In ethanol | Soluble | [2][5] |
| In diethyl ether | Soluble | [2] |
Experimental Protocols
The isolation and purification of α-santalol from its natural source are critical for research and commercial applications. Below are detailed methodologies for key experimental procedures.
Extraction of Sandalwood Oil by Steam Distillation
Steam distillation is the most common commercial method for extracting essential oils from sandalwood heartwood.[1]
-
Materials and Equipment:
-
Ground sandalwood heartwood powder (e.g., 200 g)
-
Distilled water
-
Clevenger-type apparatus
-
Heating mantle with a 2L round-bottom flask
-
Condenser
-
Separatory funnel
-
Anhydrous sodium sulfate
-
Amber glass vials for storage
-
-
Procedure:
-
Place 200 g of sandalwood heartwood powder into the 2L round-bottom flask.
-
Add approximately 1.2 L of distilled water, ensuring the powder is fully submerged.
-
Assemble the Clevenger apparatus with the flask and condenser, ensuring all glass joints are properly sealed.
-
Turn on the cooling water flow to the condenser.
-
Heat the flask using the heating mantle to boil the water and generate steam. The distillation process can take 40-70 hours.[6]
-
The steam passes through the sandalwood powder, vaporizing the volatile essential oils.
-
The steam and oil vapor mixture travels to the condenser, where it cools and liquefies.
-
The condensed liquid collects in the Clevenger apparatus, where the less dense essential oil separates and forms a layer above the water.
-
After the distillation is complete, turn off the heat and allow the apparatus to cool to room temperature.
-
Carefully collect the separated essential oil from the side arm of the Clevenger apparatus.
-
Transfer the collected oil to a separatory funnel to remove any residual water.
-
Dry the oil by adding a small amount of anhydrous sodium sulfate, let it stand for 15-20 minutes, and then decant or filter the clear oil into a pre-weighed amber glass vial.[6]
-
Weigh the vial to determine the final yield and store at 4°C.
-
Isolation of α-Santalol by Flash Column Chromatography
Flash column chromatography is an effective method for separating α-santalol from β-santalol and other components of the crude essential oil.[6]
-
Materials and Equipment:
-
Crude sandalwood oil (e.g., 2 g)
-
Silica (B1680970) gel for flash chromatography (e.g., 40-63 µm)
-
n-Hexane and Ethyl Acetate (B1210297) (HPLC grade)
-
Flash chromatography system with a suitable detector (e.g., UV or ELSD)
-
Rotary evaporator
-
Test tubes or fraction collector
-
-
Procedure:
-
Sample Preparation: Dissolve 2 g of crude sandalwood oil in a minimal amount of n-hexane (e.g., 5 mL).
-
Column Packing: Prepare a flash chromatography column packed with silica gel, equilibrated with 100% n-hexane.
-
Sample Loading: Load the dissolved sample onto the top of the column.
-
Elution: Begin elution with 100% n-hexane. A common gradient involves gradually increasing the polarity by adding ethyl acetate. For example, a gradient from 0% to 10% ethyl acetate in n-hexane can be used to separate the components.
-
Fraction Collection: Collect fractions (e.g., 10-15 mL each) throughout the run. Monitor the separation using the system's detector. α-Santalol will typically elute before the more polar β-santalol.
-
Analysis of Fractions: Analyze the collected fractions using a suitable method like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify the fractions containing pure α-santalol.
-
Solvent Removal: Combine the fractions containing the purified α-santalol. Remove the solvent using a rotary evaporator under reduced pressure to obtain the purified compound.
-
Yield Calculation: Weigh the resulting purified oil to determine the recovery of α-santalol.
-
Visualizations
Chemical Structures of Santalol Isomers
Caption: Chemical structures of (Z)-α-Santalol, (E)-α-Santalol, and (Z)-β-Santalol.
Experimental Workflow for α-Santalol Isolationdot
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. experts.illinois.edu [experts.illinois.edu]
- 4. obrnutafaza.hr [obrnutafaza.hr]
- 5. mechotech.in [mechotech.in]
- 6. benchchem.com [benchchem.com]
- 7. Step-by-Step Guide to Extracting Sandalwood Essential Oil [smytten.com]
- 8. CN205473650U - Distillation apparatus for producing of sandalwood essential oil - Google Patents [patents.google.com]
The Discovery and Isolation of α-Santalol from Santalum album: A Technical Guide for Researchers and Drug Development Professionals
Introduction
α-Santalol, a bicyclic sesquiterpenoid, is a primary bioactive constituent of East Indian sandalwood oil, derived from the heartwood of Santalum album. For centuries, sandalwood oil has been prized for its distinctive fragrance and utilized in traditional medicine. Modern scientific inquiry has unveiled the significant pharmacological potential of α-santalol, including its anti-cancer, anti-inflammatory, and neuroleptic properties. This technical guide provides a comprehensive overview of the historical discovery, detailed experimental protocols for isolation, quantitative data, and the molecular signaling pathways modulated by α-santalol, tailored for researchers, scientists, and professionals in drug development.
Historical Context and Discovery
The scientific investigation of sandalwood oil's components commenced in the early 20th century. Prior to this, sandalwood and its oil had been used for millennia in cultural and medicinal practices across the globe.[1][2]
Early Investigations: The initial systematic studies into the chemical constituents of sandalwood oil were pioneered by the German chemist Friedrich W. Semmler in the first decade of the 1900s. His work laid the groundwork for identifying the key sesquiterpene alcohols responsible for the oil's characteristic aroma and properties.[3]
Structural Elucidation: In 1910, Semmler successfully elucidated the chemical structure of α-santalol, a significant milestone in natural product chemistry.[3] Further detailed methodologies for the isolation and characterization of both α- and β-santalol through steam distillation were published by V. Paolini and L. Divizia in 1914.[3]
Challenges in Synthesis: The complex tricyclic structure of α-santalol posed a considerable challenge for synthetic chemists for many decades. Early attempts at total synthesis were often inefficient, resulting in low yields or incorrect stereoisomers.[3]
Breakthrough in Total Synthesis: A major advancement occurred in 1970 when E.J. Corey and his team reported a stereospecific total synthesis of α-santalol. This achievement was a landmark in the field of natural product synthesis and opened new avenues for the study of α-santalol and its analogs.[3]
Physicochemical Properties of α-Santalol
A thorough understanding of the physicochemical properties of α-santalol is essential for its extraction, purification, and formulation in drug development.
| Property | Value | References |
| Molecular Formula | C₁₅H₂₄O | [4] |
| Molecular Weight | 220.35 g/mol | [4] |
| Appearance | Colorless to slightly yellow, viscous liquid | [5] |
| Odor | Sweet, woody, characteristic of sandalwood | [5] |
| Boiling Point | 166-167 °C at 14 Torr | [5] |
| Density | 0.9770 g/cm³ at 25 °C | [5] |
| Refractive Index | 1.5017 at 25 °C | [6] |
| Optical Rotation | [α]D²⁰ +17.20° (c = 0.8 in chloroform) | [6] |
| Solubility | Soluble in ethanol (B145695) and diethyl ether; practically insoluble in water. | [2] |
Experimental Protocols for Isolation and Purification
The isolation of high-purity α-santalol from Santalum album heartwood is a multi-step process involving extraction of the essential oil followed by chromatographic purification.
Extraction of Sandalwood Oil
The initial step involves the extraction of crude sandalwood oil from the powdered heartwood. The choice of extraction method can significantly impact the yield and chemical profile of the oil.
a) Steam Distillation
This is the traditional and most widely used method for obtaining sandalwood oil.
-
Materials and Equipment:
-
Powdered Santalum album heartwood
-
Clevenger-type apparatus
-
Distillation flask
-
Heating mantle
-
Condenser
-
Separatory funnel
-
Anhydrous sodium sulfate (B86663)
-
-
Protocol:
-
Place a known quantity of powdered sandalwood heartwood into the distillation flask.
-
Add distilled water to the flask, ensuring the powder is fully submerged.
-
Assemble the Clevenger apparatus with the flask and condenser.
-
Begin heating the flask to generate steam. The steam will pass through the wood powder, vaporizing the volatile essential oil.
-
The steam and oil vapor mixture travels to the condenser, where it cools and liquefies.
-
The condensed liquid collects in the Clevenger apparatus, where the oil, being less dense than water, separates and forms a layer on top.
-
Continue the distillation for 48-72 hours to ensure maximum oil extraction.
-
After cooling, carefully collect the separated essential oil.
-
Dry the collected oil over anhydrous sodium sulfate to remove any residual water.
-
b) Solvent Extraction
This method utilizes organic solvents to dissolve the essential oil from the wood powder.
-
Materials and Equipment:
-
Powdered Santalum album heartwood
-
Soxhlet apparatus
-
Cellulose (B213188) thimble
-
Distillation flask
-
Heating mantle
-
Condenser
-
Rotary evaporator
-
Anhydrous sodium sulfate
-
Solvent (e.g., n-hexane, ethanol)
-
-
Protocol:
-
Place a known quantity of powdered sandalwood heartwood into a cellulose thimble.
-
Insert the thimble into the main chamber of the Soxhlet extractor.
-
Fill the distillation flask with the chosen solvent.
-
Assemble the Soxhlet apparatus and heat the solvent to its boiling point.
-
The solvent vapor will rise, condense, and drip onto the sandalwood powder in the thimble, dissolving the essential oil.
-
When the liquid level in the thimble reaches the top of the siphon arm, the solvent and dissolved oil are siphoned back into the distillation flask.
-
This process is repeated for several hours until the extraction is complete.
-
After extraction, the solvent is removed from the oil using a rotary evaporator under reduced pressure.
-
Dry the resulting crude oil over anhydrous sodium sulfate.
-
Purification of α-Santalol by Column Chromatography
Column chromatography is a standard and effective method for separating α-santalol from other components in the crude sandalwood oil, primarily β-santalol.
-
Materials and Equipment:
-
Crude sandalwood oil
-
Silica (B1680970) gel (for column chromatography, 60-120 mesh)
-
Glass chromatography column
-
Elution solvents (e.g., n-hexane, ethyl acetate)
-
Fraction collector or test tubes
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp for TLC visualization
-
Rotary evaporator
-
-
Protocol:
-
Column Packing: Prepare a slurry of silica gel in n-hexane and carefully pack it into the chromatography column, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve a known amount of crude sandalwood oil in a minimal volume of n-hexane and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with a non-polar solvent such as n-hexane. Gradually increase the polarity of the eluting solvent by adding increasing proportions of ethyl acetate (B1210297) (gradient elution).
-
Fraction Collection: Collect the eluate in small fractions using a fraction collector or test tubes.
-
Monitoring the Separation: Monitor the separation by spotting the collected fractions on TLC plates and developing them in an appropriate solvent system (e.g., n-hexane:ethyl acetate, 9:1). Visualize the spots under a UV lamp. α-Santalol will have a different Rf value than β-santalol and other components.
-
Pooling and Solvent Evaporation: Combine the fractions containing pure α-santalol (as determined by TLC). Remove the solvent from the pooled fractions using a rotary evaporator to obtain purified α-santalol.
-
Quantitative Data on α-Santalol Content
The concentration of α-santalol in sandalwood oil can vary depending on the age of the tree, geographical origin, and the extraction method employed. High-quality Santalum album oil is characterized by a high percentage of santalols.
| Parameter | Value Range | Reference |
| α-Santalol in S. album oil | 41-55% | [7] |
| β-Santalol in S. album oil | 16-24% | [7] |
| Total Santalols in S. album oil | >90% | [6] |
Signaling Pathways and Experimental Workflows
α-Santalol exerts its pharmacological effects by modulating several key intracellular signaling pathways. Understanding these pathways is crucial for its development as a therapeutic agent.
Experimental Workflow for Isolation and Purification
The following diagram illustrates the general workflow for the isolation and purification of α-santalol from Santalum album.
Signaling Pathways Modulated by α-Santalol
α-Santalol has been shown to induce apoptosis and inhibit proliferation in cancer cells through the modulation of multiple signaling pathways.
1. Apoptosis Induction Pathway
α-Santalol induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
2. Wnt/β-catenin Signaling Pathway
α-Santalol has been shown to inhibit the migration of breast cancer cells by targeting the Wnt/β-catenin pathway. It prevents the translocation of β-catenin to the nucleus.
Conclusion
α-Santalol, a key bioactive molecule from Santalum album, holds significant promise for the development of novel therapeutics, particularly in the fields of oncology and anti-inflammatory medicine. This technical guide provides a foundational understanding of its historical discovery, methods for its isolation and purification, and its molecular mechanisms of action. The detailed protocols and data presented herein are intended to facilitate further research and development of α-santalol as a valuable natural product-derived drug lead. Future investigations should focus on optimizing extraction and purification processes, conducting further preclinical and clinical studies to validate its therapeutic efficacy, and exploring the synthesis of novel analogs with enhanced pharmacological properties.
References
- 1. Akt/survivin pathway inhibition enhances the apoptotic cell death-induced by alpha-santalol in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Skin cancer chemopreventive agent, {alpha}-santalol, induces apoptotic death of human epidermoid carcinoma A431 cells via caspase activation together with dissipation of mitochondrial membrane potential and cytochrome c release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Medicinal properties of this compound, a naturally occurring constituent of sandalwood oil: review | Semantic Scholar [semanticscholar.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. ar.iiarjournals.org [ar.iiarjournals.org]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
Enzymatic Synthesis of α-Santalol: A Technical Guide to Santalene Synthase and its Catalytic Mechanism
For Researchers, Scientists, and Drug Development Professionals
Sandalwood oil, a highly prized essential oil in the fragrance, cosmetic, and pharmaceutical industries, is renowned for its characteristic woody aroma and therapeutic properties.[1][2] The primary constituents responsible for these attributes are the sesquiterpene alcohols, (Z)-α-santalol and (Z)-β-santalol.[2][3] The traditional extraction from the slow-growing and over-harvested sandalwood tree (Santalum album) has rendered this practice unsustainable, necessitating the development of alternative production methods.[4][5] Metabolic engineering and synthetic biology offer a promising and sustainable platform for producing sandalwood oil components, with a central focus on the enzymatic synthesis of α-santalol through the catalytic action of santalene synthase.[4][5][6]
This technical guide provides an in-depth overview of the α-santalol biosynthetic pathway, a comparative analysis of key santalene synthases, and detailed experimental protocols for their expression, purification, and characterization.
The Biosynthetic Pathway from FPP to Santalols
The biosynthesis of santalols originates from the universal C5 building blocks of terpenes, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are generated via the mevalonate (B85504) (MVA) pathway in the plant cytosol.[3][7][8] The pathway to α-santalol involves three critical stages:
-
Formation of Farnesyl Pyrophosphate (FPP) : Farnesyl diphosphate (B83284) synthase (FPPS) catalyzes the condensation of two IPP molecules with one DMAPP molecule to produce the C15 acyclic precursor, FPP.[3][7] This reaction is a key branch point in terpenoid metabolism.[3]
-
Cyclization of FPP to Santalenes : In the committed step of the pathway, a santalene synthase (SS) enzyme catalyzes the complex cyclization of FPP into a mixture of sesquiterpene olefins.[3][7] These olefins, primarily α-santalene, β-santalene, epi-β-santalene, and α-exo-bergamotene, form the hydrocarbon backbone of the final products.[7][9]
-
Hydroxylation of Santalenes to Santalols : The final step involves the stereospecific hydroxylation of the santalene isomers by Cytochrome P450 monooxygenases (CYPs) in conjunction with a cytochrome P450 reductase (CPR).[10][11] Specifically, an enzyme like SaCYP736A167 from S. album can hydroxylate α-santalene to produce α-santalol.[11][12][13]
Core Enzyme Analysis: Santalene Synthases
Santalene synthase (EC 4.2.3.82) is the pivotal enzyme that dictates the initial product profile of sesquiterpenes.[14] Several orthologs have been identified, with notable differences in their product specificity, which is a critical consideration for metabolic engineering applications.
Comparative Performance of Santalene Synthases
The primary distinction lies between product-promiscuous enzymes, such as SaSSy from Santalum album, and product-specific enzymes, like SanSyn from Clausena lansium.[10] SaSSy generates a mixture of santalene and bergamotene (B12702309) isomers, mimicking the natural composition of sandalwood oil, whereas SanSyn is highly specific, producing predominantly α-santalene.[10] This specificity has been attributed to key residues within the enzyme's active site; for example, residue F441 in SanSyn restricts the conformational dynamics of reaction intermediates, favoring the formation of α-santalene.[15]
Recent advancements in protein engineering have demonstrated that the product profile of these enzymes can be altered. A single-point mutation (F441V) in SanSyn converts it into a promiscuous enzyme capable of producing both α- and β-santalenes, highlighting the potential to engineer enzymes with desirable product ratios.[15][16]
Quantitative Data Presentation
The following tables summarize the product distribution and kinetic parameters of various santalene synthases as reported in the literature.
Table 1: In Vitro Product Distribution of Santalene Synthases
| Enzyme | α-Santalene (%) | β-Santalene (%) | epi-β-Santalene (%) | α-exo-Bergamotene (%) | Source(s) |
|---|---|---|---|---|---|
| SaSSy (S. album) | 41.2 ± 1.0 | 29.5 ± 0.4 | 4.4 ± 0.0 | 21.6 ± 0.6 | [17][18] |
| SauSSy (S. austrocaledonicum) | 55.0 | 11.0 | 5.0 | 29.0 | [17] |
| SspiSSy (S. spicatum) | 52.0 | 10.0 | 5.0 | 33.0 | [17] |
| SanSyn (C. lansium) | >90 | - | - | - |
| SanSynF441V (mutant) | 57.2 | 28.6 | 6.7 | 7.6 |[16] |
Table 2: Kinetic Parameters of Santalene Synthases
| Enzyme | Substrate | Km (μM) | kcat (s-1) | kcat/Km (s-1μM-1) | Source(s) |
|---|---|---|---|---|---|
| SaSSy | (E,E)-FPP | 1.4 ± 0.3 | 0.34 | 0.24 | [17] |
| SauSSy | (E,E)-FPP | 1.4 ± 0.3 | 0.91 | 0.65 | [17] |
| SspiSSy | (E,E)-FPP | 1.4 ± 0.3 | 2.60 | 1.86 | [17] |
| SaSSy * | FPP | 1.3 ± 0.1 | 0.007 ± 0.0002 | 0.005 | |
| SspiSSy * | FPP | 1.5 ± 0.1 | 0.012 ± 0.0002 | 0.008 | |
| SanSyn * | FPP | 1.8 ± 0.1 | 0.013 ± 0.0002 | 0.007 |
*Note: Kinetic values can vary significantly between studies, potentially due to differences in recombinant protein quality or assay conditions.
Experimental Protocols and Workflows
The heterologous expression and characterization of santalene synthases are fundamental to their study and application in metabolic engineering. The general workflow involves gene cloning, protein expression and purification, followed by enzymatic assays and product analysis.
Heterologous Expression and Purification of Santalene Synthase
This protocol is adapted for expressing N-terminally His-tagged santalene synthase in E. coli.
A. Gene Cloning and Transformation
-
Gene Amplification : Amplify the full-length open reading frame of the santalene synthase gene (e.g., SaSSy) from S. album cDNA using gene-specific primers with appropriate restriction sites.[19]
-
Vector Construction : Clone the amplified gene into an expression vector, such as pET28a, which provides an N-terminal His-tag for purification.
-
Transformation : Transform the resulting plasmid into a suitable E. coli expression strain, such as BL21 (DE3).[3]
B. Protein Expression
-
Starter Culture : Inoculate a single colony into 5-10 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., kanamycin (B1662678) for pET28a) and grow overnight at 37°C with shaking.[3]
-
Large-Scale Culture : Inoculate a larger volume of LB medium (e.g., 1 L) with the starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[3]
-
Induction : Cool the culture to 16-20°C and induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-0.5 mM.[3]
-
Incubation : Continue to incubate the culture at the lower temperature for 16-20 hours with shaking to enhance the yield of soluble protein.
C. Protein Purification
-
Cell Harvest : Harvest the cells by centrifugation (e.g., 5,000 x g for 15 min at 4°C).
-
Lysis : Resuspend the cell pellet in a lysis buffer (e.g., 50 mM HEPES, pH 7.5, 300 mM NaCl, 10 mM imidazole (B134444), 10% glycerol) and lyse the cells using sonication or a French press.
-
Clarification : Centrifuge the lysate at high speed (e.g., 15,000 x g for 30 min at 4°C) to pellet cell debris.
-
Affinity Chromatography : Load the clarified supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Washing : Wash the column with a wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM) to remove non-specifically bound proteins.
-
Elution : Elute the His-tagged santalene synthase with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).[10]
-
Buffer Exchange : Exchange the buffer of the purified protein into a storage buffer (e.g., 20 mM Tris-HCl, pH 8.0, 100 mM KCl, 1 mM DTT, 50% glycerol) using dialysis or a desalting column.[10] Store aliquots at -80°C.
-
Verification : Analyze the purity of the protein using SDS-PAGE.
In Vitro Santalene Synthase Assay
This protocol outlines a method to determine the product profile of a purified santalene synthase.[10]
A. Reaction Setup
-
Prepare a reaction mixture in a 2 mL glass GC vial. A typical 500 µL reaction contains:
-
Pre-incubate the mixture at 30°C for 5 minutes.
B. Reaction and Extraction
-
Initiation : Initiate the reaction by adding the substrate, (E,E)-farnesyl diphosphate (FPP), to a final concentration of 50-100 µM.[18]
-
Organic Overlay : Immediately overlay the aqueous reaction mixture with an equal volume (500 µL) of an organic solvent (e.g., n-hexane or dodecane) to capture the volatile terpene products.[10]
-
Incubation : Incubate the reaction at 30°C for 1-3 hours with gentle shaking.[10][18]
-
Quenching and Extraction : Stop the reaction by vigorous vortexing for 30-60 seconds to ensure the complete extraction of products into the organic layer.[10]
-
Phase Separation : Centrifuge briefly to separate the phases and carefully transfer the upper organic layer to a new GC vial for analysis.
Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides typical parameters for the analysis of santalene isomers.[4]
A. Instrumentation and Conditions
-
GC-MS System : A gas chromatograph coupled with a mass spectrometer.
-
Column : A non-polar capillary column, such as a DB-5 or HP-5ms (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness).
-
Carrier Gas : Helium at a constant flow rate of approximately 1.0 mL/min.[20]
-
Injection : 1 µL of the organic extract is injected in splitless or split mode (e.g., 1:50 split ratio).[20]
-
Injector Temperature : 250°C.[20]
-
Oven Temperature Program :
-
Initial temperature: 80°C, hold for 2 min.
-
Ramp: Increase to 280°C at a rate of 10°C/min.
-
Final hold: Hold at 280°C for 2-5 min.[4]
-
-
MS Conditions :
B. Data Analysis
-
Identification : Identify the santalene and bergamotene isomers by comparing their retention times and mass spectra with those of authentic standards or by comparison to established mass spectral libraries (e.g., NIST).[10]
-
Quantification : Quantify the relative abundance of each product by integrating the peak areas in the total ion chromatogram (TIC).[10] The percentage of each product is calculated relative to the total area of all identified sesquiterpene products.
References
- 1. benchchem.com [benchchem.com]
- 2. Biological Properties of Sandalwood Oil and Microbial Synthesis of Its Major Sesquiterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Stork: [Progress in biosynthesis of santalene and santalol] [storkapp.me]
- 6. Advances in biotechnological production of santalenes and santalols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular regulation of santalol biosynthesis in Santalum album L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advances in biotechnological production of santalenes and santalols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biosynthesis of Sandalwood Oil: Santalum album CYP76F Cytochromes P450 Produce Santalols and Bergamotol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Alpha-santalene synthase - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Sandalwood Fragrance Biosynthesis Involves Sesquiterpene Synthases of Both the Terpene Synthase (TPS)-a and TPS-b Subfamilies, including Santalene Synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Functional Characterization of Novel Sesquiterpene Synthases from Indian Sandalwood, Santalum album - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
The Core Mechanism of Action of α-Santalol in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Santalol, a primary sesquiterpene alcohol constituting over 90% of East Indian sandalwood oil (Santalum album), has emerged as a compelling natural compound in oncological research.[1][2] Extensive preclinical studies, encompassing both in vitro cell line models and in vivo animal models, have substantiated its potent anticancer and chemopreventive activities against a spectrum of malignancies, including skin, breast, and prostate cancers.[2][3][4] A significant therapeutic advantage of α-santalol is its demonstrated selective cytotoxicity, preferentially targeting cancer cells while imparting minimal toxicity to normal cells.[2][3][5] This selectivity suggests a potential for therapeutic regimens with fewer systemic side effects.[2] This guide provides an in-depth technical overview of the molecular mechanisms underpinning α-santalol's anticancer effects, summarizes key quantitative data, details common experimental protocols, and visualizes the core signaling pathways involved.
Core Mechanisms of Action
The anticancer efficacy of α-santalol is not attributed to a single mode of action but rather to its ability to modulate multiple, interconnected cellular pathways that govern cell proliferation, survival, and death. The most extensively documented mechanisms are the induction of cell cycle arrest and apoptosis.[3][4]
Induction of Apoptosis
α-Santalol consistently induces programmed cell death, or apoptosis, across various cancer cell lines.[6][7] It achieves this by activating both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways, which converge on the activation of executioner caspases.[5][8]
-
Intrinsic Pathway : In cancer cells like human epidermoid carcinoma A431, α-santalol treatment leads to a loss of mitochondrial membrane potential, triggering the release of cytochrome c into the cytosol.[3][4] This event facilitates the activation of caspase-9, an initiator caspase that subsequently activates executioner caspases like caspase-3.[3][7]
-
Extrinsic Pathway : Evidence also points to the activation of the extrinsic pathway. Studies in breast and prostate cancer cells show that α-santalol treatment leads to the activation of caspase-8, the key initiator caspase in this pathway.[5][8][9]
-
Executioner Caspases and PARP Cleavage : Both pathways culminate in the activation of executioner caspases. In MDA-MB-231 and prostate cancer cells, caspases-3 and -6 are activated, while in MCF-7 cells, caspases-6 and -7 are activated.[5][9][10] A hallmark of this final stage of apoptosis is the cleavage of poly(ADP-ribose) polymerase (PARP) by these active caspases, an event consistently observed following α-santalol treatment.[5][7][9]
Induction of G2/M Cell Cycle Arrest
A primary mechanism by which α-santalol inhibits cancer cell proliferation is by inducing cell cycle arrest, predominantly at the G2/M transition phase.[3][10][11] This effect has been observed in skin, breast, and prostate cancer cells, irrespective of their p53 tumor suppressor status.[5][11] The arrest is orchestrated by modulating the expression and activity of key G2/M regulatory proteins.
-
Modulation of Cyclins and CDKs : α-Santalol treatment has been shown to decrease the protein levels of G2/M regulatory cyclins, specifically Cyclin A and Cyclin B1, and their associated cyclin-dependent kinases (CDKs), CDK2 and CDC2 (also known as CDK1).[3][11]
-
Inhibition of CDC25C : The compound also downregulates the activity of the CDC25B and CDC25C phosphatases, which are responsible for activating the Cyclin B1/CDC2 complex required for mitotic entry.[3][5] This is accompanied by an increase in the inhibitory phosphorylation of CDC25C at the Ser216 site.[3][5]
-
Role of p53 and p21 : In some cell lines, the mechanism involves the tumor suppressor p53 and the CDK inhibitor p21. For instance, in p53-mutated A431 cells, α-santalol suppresses the expression of the mutated p53 while up-regulating p21.[3][11] In p53 wild-type UACC-62 cells, it increases wild-type p53 expression.[11] However, studies have also demonstrated that α-santalol can induce G2/M arrest independently of p53 and p21.[3][11]
Modulation of Key Signaling Pathways
α-Santalol exerts its anticancer effects by targeting several critical signaling pathways involved in cell growth, survival, and metastasis.
-
PI3K/Akt/mTOR Pathway : In prostate cancer cells, α-santalol has been shown to inhibit the PI3K/Akt signaling pathway.[12][13][14] It down-regulates the phosphorylation of Akt (at Ser-473) and mTOR, which are crucial regulators of cell survival and proliferation.[13][15][16] Inhibition of this pathway contributes to α-santalol's pro-apoptotic and anti-angiogenic effects.[15][17] Interestingly, in breast cancer cells, α-santalol-induced apoptosis and survivin down-regulation appear to be independent of the PI3K/Akt pathway.[18][19][20]
-
VEGFR2-Mediated Signaling : α-Santalol exhibits potent anti-angiogenic properties by directly targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[2][15][21] It inhibits VEGF-induced phosphorylation of VEGFR2, thereby blocking downstream signaling cascades including Akt, mTOR, and p70S6K.[2][15][21] This disruption inhibits the proliferation, migration, and tube formation of endothelial cells, which is critical for preventing tumor neovascularization.[2][3][15]
-
Wnt/β-catenin Pathway : In breast cancer cells, α-santalol has been found to inhibit cell migration by targeting the Wnt/β-catenin pathway.[6][22][23][24] It affects the localization of β-catenin, preventing its translocation from the cytosol to the nucleus, which is a key step in the activation of genes that promote cell migration and metastasis.[6][22][23]
Quantitative Data Summary
The anti-proliferative and cytotoxic effects of α-santalol have been quantified across numerous cancer cell lines. The data below is compiled from multiple studies.
Table 1: Anti-proliferative and Cytotoxic Effects of α-Santalol on Cancer Cell Lines
| Cancer Type | Cell Line | Concentration (µM) | Duration (h) | Effect (% Decrease in Cell Viability) | Citation(s) |
|---|---|---|---|---|---|
| Breast | MCF-7 (ER+) | 10 - 100 | 12 | 1 - 49.5% | [5] |
| 10 - 100 | 24 | 4 - 89% | [5] | ||
| 10 - 100 | 48 | 10 - 93% | [5] | ||
| MDA-MB-231 (ER-) | 10 - 100 | 12 | 0 - 50% | [5] | |
| 10 - 100 | 24 | 4 - 69% | [5] | ||
| 10 - 100 | 48 | 3 - 85% | [5] | ||
| Prostate | PC-3 (Androgen Ind.) | 25 - 75 | 24 - 48 | Concentration- and time-dependent decrease | [2][9] |
| LNCaP (Androgen Dep.) | 25 - 75 | 24 - 48 | Concentration- and time-dependent decrease | [2][9] | |
| Skin | A431 (Epidermoid) | 30 - 100 | 24 - 48 | Concentration- and time-dependent decrease | [7] |
| 50 | 24 | 26.7% | [25] | ||
| 100 | 24 | 56.8% | [25] | ||
| 50 | 48 | 59.1% | [25] | ||
| 100 | 48 | 91.6% | [25] | ||
| UACC-62 (Melanoma) | 50 - 100 | 24 - 48 | Concentration- and time-dependent decrease | [11] |
| Endothelial | HUVEC | 17.8 | - | IC50 for proliferation inhibition |[2][3] |
Table 2: Induction of Apoptosis by α-Santalol
| Cell Line | Concentration (µM) | Duration (h) | Effect (% Annexin V Positive Cells) | Citation(s) |
|---|---|---|---|---|
| A431 | 25 - 75 | 3 | 3.1 - 13.5% (vs. 1.6% control) | [7] |
| 25 - 75 | 6 | 2.8 - 14.2% (vs. 1.4% control) | [7] | |
| 25 - 75 | 12 | 7.2 - 31.4% (vs. 2.2% control) | [7] |
| | 25 - 75 | 24 | 4.3 - 30.3% (vs. 1.8% control) |[7] |
Experimental Protocols
The following are generalized protocols for key experiments frequently cited in α-santalol research. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Protocol 1: Cell Viability Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding : Plate cells (e.g., A431, MCF-7, PC-3) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight (37°C, 5% CO₂).[2]
-
Treatment : Prepare serial dilutions of α-santalol in culture medium (e.g., 10, 25, 50, 75, 100 µM).[5][7][9] A vehicle control (e.g., DMSO) must be included. Remove the old medium and add 100 µL of the treatment or control medium to the respective wells.
-
Incubation : Incubate the plate for the desired time periods (e.g., 12, 24, 48 hours).[5]
-
MTT Addition : Add 10-20 µL of MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; final concentration ~0.5 mg/mL) to each well.[2] Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization : Carefully remove the MTT solution and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Measurement : Measure the absorbance of each well using a microplate reader at a wavelength of ~570 nm.
-
Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Western Blotting for Protein Expression Analysis
This technique is used to detect and quantify specific proteins involved in the signaling pathways affected by α-santalol (e.g., caspases, PARP, cyclins, CDKs, Akt).
-
Cell Lysis : Culture and treat cells with α-santalol for the desired duration. Harvest the cells and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE : Denature equal amounts of protein (e.g., 20-50 µg) from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer : Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking : Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation : Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Caspase-3, anti-PARP, anti-p-Akt) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation : Wash the membrane several times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.
-
Detection : After further washing, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.[5][17]
-
Analysis : Quantify band intensity using densitometry software. Normalize the target protein levels to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[5]
Protocol 3: Apoptosis Detection (TUNEL or Annexin V Assay)
These assays are used to quantify apoptotic cell death.
-
TUNEL Assay : The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[5] Cells are fixed, permeabilized, and incubated with a reaction mixture containing TdT and labeled nucleotides (e.g., BrdU). The incorporated labels are then detected via fluorescence microscopy or flow cytometry.
-
Annexin V/PI Staining : This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7] Cells are stained with FITC-conjugated Annexin V, which binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane in early apoptotic cells, and Propidium Iodide (PI), a fluorescent dye that enters cells with compromised membranes (late apoptotic/necrotic cells).
Conclusion and Future Directions
α-Santalol is a promising natural chemopreventive and therapeutic agent that functions by inducing apoptosis and G2/M cell cycle arrest in a wide range of cancer cells.[3] Its multifaceted mechanism of action, which involves the modulation of critical signaling pathways such as PI3K/Akt/mTOR, VEGFR2, and Wnt/β-catenin, underscores its potential to combat cancer through various angles, including inhibiting proliferation, survival, angiogenesis, and migration.[6][15] The compound's favorable safety profile and selective action against cancer cells further enhance its clinical potential.[3] Future pre-clinical and clinical studies are warranted to fully elucidate its therapeutic efficacy, optimize delivery systems, and explore its potential in combination therapies to enhance current cancer treatment paradigms.[6][26]
References
- 1. Sandalwood oil by-product prevents prostate cancer development in mice | EurekAlert! [eurekalert.org]
- 2. benchchem.com [benchchem.com]
- 3. Anticancer Effects of Sandalwood (Santalum album) | Anticancer Research [ar.iiarjournals.org]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
- 5. Antineoplastic Effects of α-Santalol on Estrogen Receptor-Positive and Estrogen Receptor-Negative Breast Cancer Cells through Cell Cycle Arrest at G2/M Phase and Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alpha-Santalol, a Component of Sandalwood Oil Inhibits Migration of Breast Cancer Cells by Targeting the β-catenin Pathway | Anticancer Research [ar.iiarjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Effects of this compound on proapoptotic caspases and p53 expression in UVB irradiated mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. α-Santalol, a derivative of sandalwood oil, induces apoptosis in human prostate cancer cells by causing caspase-3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antineoplastic effects of α-santalol on estrogen receptor-positive and estrogen receptor-negative breast cancer cells through cell cycle arrest at G2/M phase and induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound, a chemopreventive agent against skin cancer, causes G2/M cell cycle arrest in both p53-mutated human epidermoid carcinoma A431 cells and p53 wild-type human melanoma UACC-62 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Akt/survivin pathway inhibition enhances the apoptotic cell death-induced by this compound in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. α-santalol inhibits the angiogenesis and growth of human prostate tumor growth by targeting vascular endothelial growth factor receptor 2-mediated AKT/mTOR/P70S6K signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Autophagy Induction by α-Santalol in Human Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Survivin Down-regulation by α-Santalol Is Not Mediated Through PI3K–AKT Pathway in Human Breast Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 19. ar.iiarjournals.org [ar.iiarjournals.org]
- 20. Survivin Down-regulation by α-Santalol Is Not Mediated Through PI3K-AKT Pathway in Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. semanticscholar.org [semanticscholar.org]
- 23. "this compound, a Component of Sandalwood Oil Inhibits Migration of Br" by Ajay Bommareddy, Kacey Knapp et al. [scholarlyworks.lvhn.org]
- 24. This compound, a Component of Sandalwood Oil Inhibits Migration of Breast Cancer Cells by Targeting the β-catenin Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. Chemopreventive effects of this compound on skin tumor development in CD-1 and SENCAR mice - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties and Solubility of alpha-Santalol
For Researchers, Scientists, and Drug Development Professionals
Abstract
alpha-Santalol is a naturally occurring sesquiterpene alcohol and the primary bioactive constituent of sandalwood oil, derived from the heartwood of Santalum album.[1][2] Renowned for its characteristic woody and sweet fragrance, this compound is a focal point of research due to its extensive therapeutic properties, including anticancer, anti-inflammatory, and neuroleptic activities.[2] Its potential as a chemopreventive and therapeutic agent, particularly in oncology, is well-documented, with studies demonstrating its ability to induce apoptosis and cell cycle arrest in various cancer cell lines.[3][4] This technical guide provides a comprehensive overview of the core physicochemical properties and solubility of this compound, supplemented with detailed experimental protocols and visual representations of its biological signaling pathways and analytical workflows. All quantitative data are summarized for clarity and comparative analysis.
Physicochemical Properties
The physicochemical characteristics of this compound are fundamental to its application in research and drug development. A summary of these properties is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₅H₂₄O | [5] |
| Molecular Weight | 220.35 g/mol | [5] |
| CAS Number | 115-71-9 | [5] |
| Appearance | Pale yellow to yellow, viscous liquid | [5] |
| Boiling Point | 166-167 °C at 1.9 kPa (14 mmHg) | [5][6] |
| 302 °C at 101.3 kPa (760 mmHg) | [7] | |
| Density | 0.9770 g/cm³ at 25 °C | [6][8] |
| Refractive Index (n_D) | 1.5017 at 25 °C | [6] |
| Optical Rotation [α]_D | +17.20° (c = 0.8 in chloroform) | [6] |
| Vapor Pressure | 0.000118 mmHg at 25 °C (estimated) | [7] |
| logP (o/w) | 4.530 (estimated) | [7] |
Solubility Profile
This compound is a lipophilic molecule, a characteristic that dictates its solubility in various solvents. Understanding its solubility is critical for formulation development, in vitro assay design, and analytical method development.
| Solvent | Solubility | Reference(s) |
| Water | Practically insoluble / Very slight | [5][6] |
| Ethanol | Soluble (≥10 mg/mL) | [6][9] |
| Dimethyl Sulfoxide (DMSO) | 50 mg/mL | [10][11] |
| Propylene Glycol | Slightly soluble | [6][12] |
| Glycerine | Slightly soluble | [6][12] |
| Diethyl Ether | Soluble | [8] |
Experimental Protocols
Isolation and Purification of this compound from Sandalwood Oil
The primary method for obtaining sandalwood oil is through steam distillation of the heartwood of Santalum album.[2] Subsequent purification to isolate this compound is typically achieved through chromatographic techniques.
Protocol: Column Chromatography
-
Stationary Phase Preparation: A silica (B1680970) gel slurry is prepared in a non-polar solvent (e.g., n-hexane) and packed into a glass column.
-
Sample Loading: Crude sandalwood oil, dissolved in a minimal amount of the non-polar solvent, is carefully loaded onto the top of the silica gel bed.
-
Elution: A gradient elution is performed, starting with a non-polar solvent and gradually increasing the polarity by introducing a more polar solvent (e.g., ethyl acetate).
-
Fraction Collection: Eluted fractions are collected sequentially.
-
Analysis: The composition of each fraction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify the fractions containing pure this compound.
-
Solvent Removal: The solvent from the purified this compound fractions is removed under reduced pressure using a rotary evaporator.
Quantification of this compound
Accurate quantification of this compound is essential for quality control and research purposes. Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV detection (HPLC-UV) are commonly employed methods.
Protocol: Gas Chromatography-Flame Ionization Detection (GC-FID)
-
Standard Preparation: A stock solution of pure this compound is prepared in a suitable solvent (e.g., hexane). A series of calibration standards are prepared by diluting the stock solution.
-
Sample Preparation: The sample containing this compound is diluted in the same solvent to a concentration within the calibration range.
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector and an appropriate capillary column (e.g., HP-5) is used.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Carrier Gas: Helium or Hydrogen
-
Oven Temperature Program: A suitable temperature program is developed to achieve optimal separation of this compound from other components.
-
-
Analysis: The peak area of this compound in the sample is compared to the calibration curve generated from the standards to determine its concentration.
Signaling Pathways and Experimental Workflows
This compound exerts its anticancer effects by modulating multiple signaling pathways, leading to cell cycle arrest and apoptosis.
This compound Induced G2/M Cell Cycle Arrest
This compound has been shown to induce cell cycle arrest at the G2/M phase in cancer cells.[13][14] This is achieved by downregulating the expression of key proteins required for the G2 to M phase transition.
Caption: G2/M cell cycle arrest induced by this compound.
This compound Induced Apoptosis
This compound induces programmed cell death (apoptosis) in cancer cells through both the intrinsic and extrinsic pathways.[5][15] This involves the activation of a cascade of caspases, ultimately leading to cell death.
Caption: Apoptosis induction by this compound.
Experimental Workflow for Assessing Anticancer Activity
A typical workflow to investigate the anticancer properties of this compound is depicted below.
Caption: Workflow for anticancer activity assessment.
References
- 1. α-Santalol - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Anticancer Effects of Sandalwood (Santalum album) | Anticancer Research [ar.iiarjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Antineoplastic Effects of α-Santalol on Estrogen Receptor-Positive and Estrogen Receptor-Negative Breast Cancer Cells through Cell Cycle Arrest at G2/M Phase and Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a Component of Sandalwood Oil Inhibits Migration of Breast Cancer Cells by Targeting the β-catenin Pathway | Anticancer Research [ar.iiarjournals.org]
- 7. Antineoplastic effects of α-santalol on estrogen receptor-positive and estrogen receptor-negative breast cancer cells through cell cycle arrest at G2/M phase and induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. caymanchem.com [caymanchem.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. This compound, a Component of Sandalwood Oil Inhibits Migration of Breast Cancer Cells by Targeting the β-catenin Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound, a chemopreventive agent against skin cancer, causes G2/M cell cycle arrest in both p53-mutated human epidermoid carcinoma A431 cells and p53 wild-type human melanoma UACC-62 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. α-Santalol, a derivative of sandalwood oil, induces apoptosis in human prostate cancer cells by causing caspase-3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Alpha-Santalol Signaling Pathways in Anti-inflammatory Response: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: Alpha-santalol, a primary sesquiterpene alcohol in sandalwood oil, has demonstrated significant anti-inflammatory properties. Its therapeutic potential stems from its ability to modulate key intracellular signaling cascades that are central to the inflammatory response. This technical guide provides a comprehensive analysis of the signaling pathways modulated by this compound, with a focus on its inhibitory effects on pro-inflammatory cytokine and chemokine production. We present a synthesis of quantitative data, detailed experimental protocols for assays used to characterize these effects, and visual diagrams of the implicated signaling pathways to serve as a resource for ongoing research and development.
Quantitative Impact of this compound on Inflammatory Mediators
This compound has been shown to potently suppress the production of pro-inflammatory mediators. Notably, its effects on lipopolysaccharide (LPS)-induced cytokine and chemokine release in human skin cell models have been quantified, demonstrating a dose-dependent inhibition. The data presented below is derived from studies on co-cultures of human dermal fibroblasts and neo-epidermal keratinocytes, which provide a relevant in vitro model for skin inflammation.[1][2] Purified α-santalol was found to suppress the production of various cytokines and chemokines, as well as arachidonic acid metabolites like prostaglandin (B15479496) E2.[2]
Table 1: Effect of this compound on LPS-Induced Cytokine/Chemokine Secretion [1]
| Cytokine/Chemokine | Treatment | Concentration (µM) | Mean Concentration (pg/mL) | Standard Deviation (pg/mL) | Percentage Inhibition (%) |
| IL-6 | LPS | - | 25,000 | 1,500 | - |
| LPS + α-santalol | 45 | 8,000 | 750 | 68% | |
| LPS + α-santalol | 90 | 4,500 | 500 | 82% | |
| CXCL5 | LPS | - | 12,000 | 1,000 | - |
| LPS + α-santalol | 45 | 4,000 | 400 | 67% | |
| LPS + α-santalol | 90 | 2,500 | 300 | 79% | |
| MCP-1 (CCL2) | LPS | - | 8,000 | 600 | - |
| LPS + α-santalol | 45 | 3,000 | 350 | 63% | |
| LPS + α-santalol | 90 | 1,800 | 200 | 78% | |
| IL-8 (CXCL8) | LPS | - | 30,000 | 2,000 | - |
| LPS + α-santalol | 45 | 10,000 | 900 | 67% | |
| LPS + α-santalol | 90 | 6,000 | 550 | 80% | |
| Data is approximated from graphical representations in Sharma et al. (2014).[1] |
Core Signaling Pathways Modulated by this compound
The anti-inflammatory effects of this compound are primarily attributed to its interference with the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1] These pathways are critical regulators of gene expression for a wide array of pro-inflammatory molecules.[1][3]
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response.[1] In its inactive state, the NF-κB dimer (typically p50/p65) is sequestered in the cytoplasm by an inhibitory protein, IκBα.[4] Inflammatory stimuli, such as LPS, trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus, where it binds to DNA and activates the transcription of genes encoding pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[1] this compound is understood to inhibit this pathway, thereby preventing the downstream expression of these inflammatory mediators.
Caption: NF-κB pathway inhibition by this compound, preventing cytokine transcription.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK family of serine/threonine kinases, including ERK, JNK, and p38, are crucial for transducing extracellular signals into cellular responses, including inflammation. Upon stimulation by factors like LPS, a phosphorylation cascade activates these MAPKs. The activated MAPKs then phosphorylate various transcription factors, such as AP-1, leading to the expression of inflammatory genes. This compound has been shown to interfere with this cascade, reducing the phosphorylation and activation of key MAPK proteins.
Caption: this compound inhibits the MAPK cascade, reducing inflammatory gene expression.
Other Implicated Pathways
-
Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition: Evidence suggests that this compound may act similarly to non-steroidal anti-inflammatory drugs (NSAIDs). It has been shown to suppress the production of prostaglandin E2, a key product of the COX pathway, indicating potential inhibitory activity against COX enzymes.[2] Additionally, some studies on essential oils and their components have demonstrated inhibitory effects on lipoxygenase (LOX), another key enzyme family in the generation of inflammatory lipid mediators.[5][6]
-
PI3K/Akt/mTOR Pathway: While extensively studied in the context of this compound's anti-cancer effects, the PI3K/Akt/mTOR pathway is also a critical regulator of inflammation. This compound has been shown to suppress the phosphorylation of Akt and mTOR, which could contribute to its anti-inflammatory profile.[7]
Key Experimental Protocols
The characterization of this compound's anti-inflammatory activity relies on specific in vitro assays. The following are detailed protocols for core methodologies.
Cell Viability (MTT) Assay
Purpose: To determine the cytotoxic concentration of this compound and ensure that observed anti-inflammatory effects are not due to cell death.
Methodology:
-
Cell Seeding: Plate cells (e.g., human dermal fibroblasts, neo-epidermal keratinocytes, or RAW 264.7 macrophages) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 0-100 µM) for a specified duration (e.g., 24 hours).
-
MTT Addition: Following incubation, remove the treatment medium and add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well.
-
Incubation: Incubate the plates for 2-4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 490-570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control.[8][9]
Cytokine Release Assay
Purpose: To quantify the inhibitory effect of this compound on the production and secretion of specific cytokines and chemokines.
Methodology:
-
Cell Culture and Stimulation: Co-culture human dermal fibroblasts and neo-epidermal keratinocytes to mimic the skin environment.[8]
-
Treatment: Induce an inflammatory response by stimulating the co-cultures with lipopolysaccharide (LPS). Concurrently, treat the cells with various non-toxic concentrations of this compound.
-
Incubation: Incubate the cells for a period sufficient to allow for cytokine production and secretion (e.g., 24 hours).
-
Supernatant Collection: After incubation, collect the cell culture supernatant.
-
Cytokine Measurement: Quantify the concentration of specific cytokines and chemokines (e.g., IL-6, IL-8, TNF-α) in the supernatant using Enzyme-Linked Immunosorbent Assays (ELISAs) or multiplex cytokine antibody arrays.[8]
-
Data Analysis: Compare the cytokine levels in the this compound-treated groups to the LPS-only stimulated control group to calculate the percentage of inhibition.[8]
Caption: Standard experimental workflow for assessing cytokine inhibition.
Conclusion
This compound exerts its anti-inflammatory effects through the targeted modulation of multiple, interconnected signaling pathways. Its primary mechanism involves the potent inhibition of the NF-κB and MAPK cascades, which are fundamental to the transcriptional activation of a broad range of pro-inflammatory genes. The resulting suppression of cytokines, chemokines, and other inflammatory mediators underscores its therapeutic potential for inflammatory disorders, particularly in dermatology. Further research into its interactions with the COX, LOX, and PI3K/Akt pathways will provide a more complete understanding of its molecular pharmacology and aid in the development of novel anti-inflammatory agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Suppression of lipopolysaccharide-stimulated cytokine/chemokine production in skin cells by sandalwood oils and purified α-santalol and β-santalol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. researchgate.net [researchgate.net]
- 7. Autophagy Induction by α-Santalol in Human Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
antioxidant mechanism of alpha-Santalol in vitro
An In-Depth Technical Guide to the In Vitro Antioxidant Mechanisms of Alpha-Santalol
For Researchers, Scientists, and Drug Development Professionals
**Executive Summary
This compound, the primary sesquiterpene constituent of East Indian sandalwood oil (Santalum album), has demonstrated significant antioxidant properties in various in vitro models. Its mechanism of action is multifaceted, involving both direct, albeit less characterized, radical scavenging and a more prominent, indirect cellular defense mechanism. The core of its cellular activity lies in the modulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. By activating Nrf2, this compound orchestrates the upregulation of a suite of cytoprotective genes, including the potent antioxidant enzyme Heme Oxygenase-1 (HO-1). This activity enables cells to effectively neutralize reactive oxygen species (ROS), mitigate oxidative damage to proteins and DNA, and maintain redox homeostasis. This guide synthesizes the current understanding of these mechanisms, presents available quantitative data, details relevant experimental protocols, and provides visual diagrams of the key pathways.
Direct Antioxidant Activity: Radical Scavenging
Direct antioxidant activity refers to the intrinsic ability of a molecule to neutralize free radicals by donating a hydrogen atom or an electron. Assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power) are commonly used to measure this capacity. While this compound is structurally a phenolic compound, suggesting inherent antioxidant potential, quantitative data for the pure compound is limited in publicly accessible literature.[1] However, studies on sandalwood oil and its extracts, where this compound is the major component, confirm notable radical scavenging and reducing capabilities.[2][3]
Quantitative Data on Radical Scavenging
The following table summarizes the direct antioxidant activity of sandalwood oil and its aqueous extracts. This data provides an indirect measure of the potential of this compound.
| Preparation | Assay | Concentration | Result | Reference |
| Sandalwood Oil | DPPH Scavenging | 3% (v/v) | 26% Inhibition | [4] |
| Sandalwood Oil | DPPH Scavenging | 1% (v/v) | 12% Inhibition | [4] |
| Sandalwood Callus Aqueous Extract | DPPH Scavenging | 100 µg/mL | 48.7% Inhibition | [3] |
| Sandalwood Callus Aqueous Extract | Hydroxyl Radical Scavenging | 100 µg/mL | 53.2% Scavenging | [3] |
| Sandalwood Callus Aqueous Extract | FRAP | 100 µg/mL | 1 µmol Fe(II)/mL | [3] |
| Indian Sandalwood Oil | AAPH-induced ROS Scavenging | - | IC50: 0.03% (v/v) |
Indirect / Cellular Antioxidant Mechanisms
The more significant antioxidant effect of this compound observed in vitro is its ability to bolster the cell's endogenous defense systems against oxidative stress. This indirect mechanism involves the activation of signaling pathways that lead to the expression of numerous protective genes.
Attenuation of Cellular Oxidative Damage
In cellular models, this compound has been shown to protect against damage induced by oxidative stressors like hydrogen peroxide (H₂O₂). Treatment with this compound effectively reduces intracellular ROS levels and prevents subsequent damage to critical biomolecules.[5]
| Cell Line | Stressor | α-Santalol Conc. | Measured Effect | Reference |
| CCD-1079Sk (Human Fibroblast) | 50 µM H₂O₂ | 50 µM | Significant decrease in protein carbonyl levels | [5] |
| CCD-1079Sk (Human Fibroblast) | 50 µM H₂O₂ | 50 µM | Significant reduction in DNA damage (Comet Assay) | [5] |
| HaCaT (Human Keratinocyte) | Blue Light / Cigarette Smoke | 0.05% - 0.2% | Significant reduction in induced oxidative stress | |
| RAW 264.7 (Murine Macrophage) | H₂O₂ | - | Inhibition of ROS generation | [4] |
The Nrf2-ARE Signaling Pathway: The Core Mechanism
The central pathway implicated in the cellular antioxidant action of this compound is the Nrf2-ARE (Antioxidant Response Element) pathway.[6]
Mechanism of Action: Under normal conditions, the transcription factor Nrf2 is held in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[1][7] When cells are exposed to oxidative stress (or activators like this compound), specific cysteine residues on Keap1 are modified. This modification causes a conformational change, leading to the release of Nrf2.[7] The stabilized Nrf2 then translocates to the nucleus, where it binds to the ARE in the promoter regions of numerous target genes.[1] This binding initiates the transcription of a wide array of Phase II detoxifying and antioxidant enzymes, most notably Heme Oxygenase-1 (HO-1).[7][8][9] HO-1 degrades heme into biliverdin (B22007) (a potent antioxidant), free iron, and carbon monoxide, playing a critical role in cellular protection against oxidative stress.[10]
Evidence suggests that sandalwood oil and its constituents, including this compound, activate this protective pathway, leading to enhanced cellular resilience against oxidative insults.[6]
References
- 1. Frontiers | Targeting Nrf2/KEAP1 signaling pathway using bioactive compounds to combat mastitis [frontiersin.org]
- 2. Medicinal properties of this compound, a naturally occurring constituent of sandalwood oil: review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. phytojournal.com [phytojournal.com]
- 4. nanobioletters.com [nanobioletters.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. researchgate.net [researchgate.net]
- 7. Effect of natural compounds on NRF2/KEAP1 signaling in periodontitis: a potential use to prevent age-related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. HO-1 reduces heat stress-induced apoptosis in bovine granulosa cells by suppressing oxidative stress | Aging [aging-us.com]
The Sesquiterpene α-Santalol: A Comprehensive Technical Guide to its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-santalol (α-santalol), a prominent sesquiterpene alcohol and a primary constituent of sandalwood oil (Santalum album), has garnered significant scientific interest for its diverse pharmacological properties. Traditionally utilized in various cultural practices for its aromatic and medicinal qualities, recent in vitro and in vivo studies have begun to elucidate the molecular mechanisms underpinning its therapeutic potential. This technical guide provides an in-depth overview of the biological activities of α-santalol, with a focus on its anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the exploration and development of novel therapeutic agents.
Anticancer Activity
α-Santalol has demonstrated potent anticancer effects across a range of cancer cell lines and in preclinical animal models.[1] Its anticancer activity is multifaceted, primarily involving the induction of apoptosis (programmed cell death) and cell cycle arrest, thereby inhibiting the proliferation of malignant cells.[2] A notable characteristic of α-santalol is its selective cytotoxicity towards cancer cells, with minimal toxic effects on normal, healthy cells.[3]
Quantitative Data: Anticancer Efficacy
The following tables summarize the quantitative data on the anticancer effects of α-santalol on various cancer cell lines.
Table 1: Inhibition of Cancer Cell Viability and Proliferation by α-Santalol
| Cell Line | Cancer Type | Treatment Duration (hours) | Concentration (µM) | % Reduction in Cell Viability | % Decrease in Cell Proliferation | Citation |
| MCF-7 | Breast (ER+) | 12 | 10-100 | 2-38 | 1-49.5 | [1] |
| 24 | 10-100 | 2-58 | 4-89 | [1] | ||
| 48 | 10-100 | 4-71 | 10-93 | [1] | ||
| MDA-MB-231 | Breast (ER-) | 12 | 10-100 | 1-47 | 0-50 | [1] |
| 24 | 10-100 | 2-66 | 4-69 | [1] | ||
| 48 | 10-100 | 4-79 | 3-85 | [1] | ||
| A431 | Skin (Epidermoid Carcinoma) | 24 | 50 | 26.7 | - | [4] |
| 24 | 100 | 56.8 | - | [4] | ||
| 48 | 50 | 59.1 | - | [5] | ||
| 48 | 100 | 91.6 | - | [5] | ||
| UACC-62 | Skin (Melanoma) | 24 | 50 | 20.2 | - | [4] |
| 24 | 100 | 51.1 | - | [4] |
Table 2: Induction of Apoptosis by α-Santalol
| Cell Line | Cancer Type | Treatment Duration (hours) | Concentration (µM) | % Apoptotic Cells (Annexin V+) | Citation |
| A431 | Skin (Epidermoid Carcinoma) | 3 | 25 | 3.1 | [2] |
| 3 | 50 | 13.5 | [2] | ||
| 6 | 25-75 | 2.8-14.2 | [2] | ||
| 12 | 25-75 | 7.2-31.4 | [2] | ||
| 24 | 25-75 | 4.3-30.3 | [2] | ||
| MCF-7 & MDA-MB-231 | Breast | 48 | 75 | Strong DNA fragmentation observed | [1] |
Table 3: Induction of G2/M Cell Cycle Arrest by α-Santalol
| Cell Line | Cancer Type | Treatment Duration (hours) | Concentration (µM) | % of Cells in G2/M Phase | % Induction of G2/M Phase vs. Control | Citation |
| A431 | Skin (Epidermoid Carcinoma) | 6-24 | 50-75 | - | 49-285 | [6] |
| UACC-62 | Skin (Melanoma) | 6-24 | 50-75 | - | 71-306 | [6] |
| MCF-7 | Breast (ER+) | 12 | 25 | ~30 | - | [1] |
| 12 | 50 | ~45 | - | [1] | ||
| 24 | 25 | ~32 | - | [1] | ||
| 24 | 50 | ~48 | - | [1] | ||
| MDA-MB-231 | Breast (ER-) | 12 | 50 | ~42 | - | [1] |
| 12 | 75 | ~35 | - | [1] | ||
| 24 | 50 | ~45 | - | [1] | ||
| 24 | 75 | ~38 | - | [1] |
Signaling Pathways in Anticancer Activity
α-Santalol exerts its anticancer effects by modulating several key signaling pathways.
α-Santalol induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3] This involves the activation of initiator caspases (caspase-8 and caspase-9) and executioner caspases (caspase-3, -6, and -7), leading to the cleavage of poly(ADP-ribose) polymerase (PARP) and subsequent cell death.[2][3]
α-Santalol induces a G2/M phase cell cycle arrest in cancer cells by altering the expression of key regulatory proteins, including cyclins (Cyclin A, Cyclin B1), cyclin-dependent kinases (CDKs), and cell division cycle 25 (Cdc25) phosphatases.[6] This prevents the cells from entering mitosis and ultimately leads to a decrease in cell proliferation.
In breast cancer cells, α-santalol has been shown to inhibit cell migration by targeting the Wnt/β-catenin signaling pathway.[7] It affects the localization of β-catenin, a key component of this pathway, preventing its translocation to the nucleus where it would otherwise activate genes involved in cell migration and proliferation.[7]
Experimental Protocols: Anticancer Activity
This protocol is a colorimetric assay for assessing cell metabolic activity.
-
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
α-Santalol stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate overnight.[5]
-
Treatment: Prepare serial dilutions of α-santalol in culture medium. The final DMSO concentration should not exceed 0.1%. Replace the existing medium with 100 µL of the α-santalol-containing medium or vehicle control.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Cancer cell lines
-
6-well plates
-
α-Santalol stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium (B1200493) Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with desired concentrations of α-santalol for the appropriate duration.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.
-
This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
-
Materials:
-
Cancer cell lines
-
6-well plates
-
α-Santalol stock solution
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
-
-
Procedure:
-
Cell Culture and Treatment: Culture and treat cells with α-santalol as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.
-
Staining: Wash the fixed cells with PBS and then resuspend them in PI staining solution.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Anti-inflammatory Activity
α-Santalol exhibits significant anti-inflammatory properties by modulating the production of pro-inflammatory cytokines and chemokines.[8] This activity is primarily mediated through the inhibition of key inflammatory signaling pathways.
Quantitative Data: Anti-inflammatory Efficacy
The following table summarizes the quantitative data on the suppression of pro-inflammatory cytokine and chemokine production by α-santalol in lipopolysaccharide (LPS)-stimulated human dermal fibroblasts and keratinocytes.
Table 4: Suppression of Pro-inflammatory Cytokines and Chemokines by α-Santalol
| Cytokine/Chemokine | α-Santalol Concentration (µM) | Approximate % Reduction vs. LPS-stimulated Control | Citation |
| IL-6 | 112.5 | ~75 | [8] |
| CXCL5 | 112.5 | ~80 | [8] |
| MCP-1 | 112.5 | ~70 | [8] |
| IL-8 | 112.5 | ~60 | [8] |
Signaling Pathways in Anti-inflammatory Activity
The anti-inflammatory effects of α-santalol are largely attributed to its ability to inhibit the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[8] These pathways are central regulators of the inflammatory response.
Experimental Protocol: Cytokine and Chemokine Measurement (ELISA)
Enzyme-linked immunosorbent assay (ELISA) is a common method for quantifying cytokine and chemokine levels in cell culture supernatants.
-
Materials:
-
Human dermal fibroblasts and keratinocytes
-
Culture medium
-
Lipopolysaccharide (LPS)
-
α-Santalol stock solution
-
Commercially available ELISA kits for specific cytokines/chemokines (e.g., IL-6, IL-8, MCP-1)
-
Microplate reader
-
-
Procedure:
-
Cell Culture and Stimulation: Co-culture human dermal fibroblasts and keratinocytes. Stimulate the cells with LPS in the presence or absence of various concentrations of α-santalol for a specified time (e.g., 24 hours).
-
Supernatant Collection: Collect the cell culture supernatants.
-
ELISA: Perform the ELISA according to the manufacturer's instructions for the specific cytokine/chemokine being measured.
-
Data Analysis: Determine the concentration of the cytokine/chemokine in each sample by comparing the absorbance values to a standard curve.
-
Antimicrobial Activity
α-Santalol and sandalwood oil, its natural source, have demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi.[9]
Quantitative Data: Antimicrobial Efficacy
The following table presents the Minimum Inhibitory Concentration (MIC) values of α-santalol and sandalwood oil against selected microorganisms.
Table 5: Minimum Inhibitory Concentrations (MIC) of α-Santalol and Sandalwood Oil
| Microorganism | Compound/Oil | MIC Value | Citation |
| Fungi | |||
| Trichophyton rubrum | α-Santalol | 12.5 µ g/disc | [9] |
| Madurella mycetomatis | (Z)-α-Santalol | 64 µg/mL | [10] |
| Madurella mycetomatis | Sandalwood Oil | 16 µg/mL | [10] |
| Bacteria | |||
| Staphylococcus aureus | Sandalwood Oil | 0.015% (v/v) | [8] |
| Streptococcus pneumoniae | Sandalwood Oil | 20.33 mm (Zone of Inhibition) | [11] |
| Salmonella enterica | Sandalwood Oil | 15.33 mm (Zone of Inhibition) | [11] |
| Serratia marcescens | Sandalwood Oil | 13.33 mm (Zone of Inhibition) | [11] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Materials:
-
96-well microplates
-
Microbial strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
α-Santalol stock solution
-
Emulsifying agent (e.g., Tween 80) for oil-based compounds
-
Microbial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)
-
Microplate reader (optional, for spectrophotometric reading)
-
-
Procedure:
-
Preparation of α-Santalol Dilutions: Prepare serial two-fold dilutions of α-santalol in the broth medium in the wells of a 96-well plate. For essential oils, an emulsifying agent may be required to ensure proper dispersion.
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Incubation: Incubate the microplate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of α-santalol at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.
-
Neuroprotective Effects
Emerging evidence suggests that α-santalol possesses neuroprotective properties, offering potential benefits in the context of neurodegenerative diseases.
Quantitative Data: Neuroprotective Efficacy in C. elegans
Studies using the model organism Caenorhabditis elegans have demonstrated the neuroprotective and geroprotective (anti-aging) effects of α-santalol.
Table 6: Neuroprotective and Geroprotective Effects of α-Santalol in C. elegans
| Parameter | α-Santalol Concentration | Effect | Citation |
| Lifespan Extension | 32 µM | Up to 18.04% increase in mean lifespan | [7] |
| Reduction in Intracellular ROS | 32 µM | Significant decrease in 6-OHDA-induced ROS | [7] |
| Inhibition of α-synuclein Aggregation | - | Observed to inhibit aggregation | [12] |
Signaling Pathway in Neuroprotection: SKN-1/Nrf2 Pathway
The neuroprotective effects of α-santalol in C. elegans are mediated, at least in part, through the activation of the SKN-1 signaling pathway, which is the worm ortholog of the mammalian Nrf2 pathway.[7] This pathway plays a crucial role in the cellular defense against oxidative stress.
Conclusion
α-Santalol, a naturally occurring sesquiterpene, exhibits a remarkable range of biological activities with significant therapeutic potential. Its well-documented anticancer effects, mediated through the induction of apoptosis and cell cycle arrest, position it as a promising candidate for further investigation in oncology. Furthermore, its anti-inflammatory, antimicrobial, and neuroprotective properties underscore its versatility as a bioactive molecule. The detailed quantitative data and experimental protocols provided in this guide are intended to facilitate further research into the mechanisms of action and potential clinical applications of α-santalol. Continued exploration of this multifaceted compound is warranted to fully harness its therapeutic benefits for human health.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of in vivo anti-hyperglycemic and antioxidant potentials of α-santalol and sandalwood oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. livingtumorlab.com [livingtumorlab.com]
- 5. researchgate.net [researchgate.net]
- 6. Suppression of lipopolysaccharide-stimulated cytokine/chemokine production in skin cells by sandalwood oils and purified α-santalol and β-santalol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. East Indian sandalwood (Santalum album L.) oil confers neuroprotection and geroprotection in Caenorhabditis elegans via activating SKN-1/Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of α-santalol and β-santalol from sandalwood on the central nervous system in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Navigating the Labyrinth: Challenges in the Early Chemical Synthesis of α-Santalol
For decades, the alluring fragrance of sandalwood, attributed primarily to the sesquiterpenoid α-santalol, presented a formidable challenge to synthetic chemists. The molecule's intricate tricyclic core, coupled with the stereochemical nuances of its side chain, created a complex synthetic puzzle. This technical guide delves into the core challenges faced during the early attempts at the total synthesis of α-santalol, providing a detailed look at the experimental strategies and quantitative outcomes of these pioneering efforts.
The quest to conquer α-santalol's structure was not merely an academic exercise; it was driven by the compound's immense value in the fragrance industry and the dwindling natural sources of sandalwood oil. Early synthetic endeavors were often plagued by low yields, lack of stereocontrol, and the difficulty of constructing the strained tricyclic system. It was not until the 1970s that landmark syntheses by research groups like that of E.J. Corey began to unravel this complex problem, paving the way for more efficient and stereoselective routes.
Core Synthetic Hurdles
The primary obstacles in the early chemical synthesis of α-santalol can be categorized into two main areas:
-
Construction of the Tricyclic Core: The [2.2.1]bicycloheptane skeleton, with its specific substitution pattern, proved to be a significant hurdle. Early strategies often relied on starting materials that already contained a similar bicyclic framework, such as derivatives of camphor (B46023).
-
Stereoselective Formation of the Side Chain: The (Z)-configuration of the double bond in the isopentenyl side chain is crucial for the characteristic sandalwood aroma. Achieving high stereoselectivity in the formation of this trisubstituted alkene was a major challenge for the synthetic methods available at the time.
Quantitative Analysis of Early Synthetic Routes
The following table summarizes the key quantitative data from notable early total syntheses of α-santalol, offering a comparative overview of their efficiencies and stereochemical control.
| Synthesis | Starting Material | Key Reactions/Reagents | Overall Yield (%) | Stereoselectivity (Z:E ratio) | Reference |
| Corey (1970) | (+)-3-Bromocamphor | Wittig reaction, Hydroboration-oxidation, Grignard reaction | 11.3 | Highly stereospecific for Z-isomer | [1] |
| Julia & Ward (1973) | Tricycloekasantalal | Julia olefination (phenyl sulfone derivative) | Not explicitly reported | Predominantly Z-isomer | [2] |
| Sato et al. (1976) | (+)-α-Bromocamphor | Favorskii rearrangement, Grignard reaction, Wittig reaction | Not explicitly reported | Good Z-selectivity | [2] |
Experimental Protocols of Landmark Syntheses
To provide a deeper understanding of the methodologies employed, detailed experimental protocols for key transformations in these early syntheses are outlined below.
E.J. Corey's Stereospecific Total Synthesis (1970)
This landmark synthesis was one of the first to achieve a high degree of stereocontrol.[1]
Key Step: Wittig Reaction for Side Chain Construction
-
Reactants: A phosphonium (B103445) ylide derived from (3-methyl-2-butenyl)triphenylphosphonium chloride and a tricyclic aldehyde intermediate.
-
Reagents: n-Butyllithium in tetrahydrofuran (B95107) (THF).
-
Procedure: To a stirred suspension of (3-methyl-2-butenyl)triphenylphosphonium chloride in anhydrous THF at -78 °C under a nitrogen atmosphere is added a solution of n-butyllithium in hexane (B92381). The resulting deep red solution of the ylide is stirred for 30 minutes at this temperature. A solution of the tricyclic aldehyde in anhydrous THF is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched by the addition of water, and the product is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography on silica (B1680970) gel to afford the desired α-santalene precursor.
Julia-Ward Synthesis (1973)
This approach utilized the Julia olefination to construct the side chain.[2]
Key Step: Julia Olefination
-
Reactants: A phenylsulfone derivative of the tricyclic core and isobutyraldehyde.
-
Reagents: n-Butyllithium in THF, followed by acetic anhydride (B1165640) and then sodium amalgam.
-
Procedure: The tricyclic phenyl sulfone is dissolved in anhydrous THF and cooled to -78 °C. A solution of n-butyllithium in hexane is added dropwise, and the resulting anion is stirred for 1 hour. Isobutyraldehyde is then added, and the reaction is stirred for an additional 2 hours at -78 °C. Acetic anhydride is added, and the mixture is allowed to warm to room temperature. The solvent is removed under reduced pressure, and the residue is dissolved in a mixture of methanol (B129727) and ethyl acetate. Sodium amalgam (6%) is added portion-wise with vigorous stirring. The reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is filtered, and the filtrate is concentrated. The residue is partitioned between water and diethyl ether. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by chromatography to yield α-santalol.
Sato et al. Synthesis (1976)
This synthesis also started from a camphor derivative and employed a Wittig reaction for the side chain installation.[2]
Key Step: Wittig reaction
-
Reactants: A tricyclic ketone and the ylide derived from (carbethoxymethylene)triphenylphosphorane (B24862).
-
Reagents: Sodium hydride in dimethylformamide (DMF).
-
Procedure: To a solution of (carbethoxymethylene)triphenylphosphorane in anhydrous DMF is added sodium hydride. The mixture is heated to 70 °C for 1 hour to generate the ylide. The solution is then cooled to room temperature, and a solution of the tricyclic ketone in DMF is added. The reaction mixture is stirred at room temperature for 24 hours. The reaction is poured into ice-water and extracted with diethyl ether. The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and concentrated. The resulting ester is then reduced with lithium aluminum hydride in diethyl ether to afford a mixture of (Z)- and (E)-α-santalol, which is then separated by chromatography.
Visualizing the Synthetic Challenges
The following diagrams, generated using the DOT language, illustrate the logical workflows and key challenges in the early synthetic strategies for α-santalol.
The early syntheses of α-santalol, while often arduous and low-yielding, were crucial in establishing the fundamental strategies for tackling this complex natural product. The challenges of constructing the intricate carbon skeleton and controlling the side-chain stereochemistry pushed the boundaries of synthetic organic chemistry and laid the groundwork for the more sophisticated and efficient methods used today. These pioneering efforts remain a testament to the ingenuity and perseverance of synthetic chemists in the face of molecular complexity.
References
Foundational Research on the Therapeutic Potential of α-Santalol: A Technical Guide
Introduction
α-Santalol is a naturally occurring sesquiterpene alcohol and the primary bioactive constituent of sandalwood oil, extracted from the heartwood of trees belonging to the Santalum genus, most notably Santalum album.[1][2] For centuries, sandalwood oil has been utilized in traditional medicine for its anti-inflammatory, antiseptic, and calming properties.[3][4] Modern scientific investigation has begun to elucidate the molecular mechanisms underlying these therapeutic effects, with a significant focus on α-santalol's potential as a chemopreventive and therapeutic agent against various forms of cancer.[5][6] This technical guide provides an in-depth overview of the foundational research into α-santalol's therapeutic activities, detailing its mechanisms of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the involved signaling pathways.
Anticancer Activity
A substantial body of research has demonstrated the anticancer properties of α-santalol across a range of cancer types, including skin, prostate, and breast cancer.[5][6] Its primary mechanisms of action include the induction of cell cycle arrest, promotion of apoptosis (programmed cell death), and inhibition of key signaling pathways involved in cancer cell proliferation and survival.[5][6]
Quantitative Data Summary
The efficacy of α-santalol has been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings.
Table 1: In Vitro Anti-proliferative Effects of α-Santalol
| Cell Line | Cancer Type | Concentration (µM) | Incubation Time (h) | % Decrease in Cell Viability / Proliferation | Reference |
|---|---|---|---|---|---|
| MCF-7 | Breast (ER-positive) | 10 - 100 | 12 | 1 - 49.5% | [7] |
| 10 - 100 | 24 | 4 - 89% | [7] | ||
| 10 - 100 | 48 | 10 - 93% | [7] | ||
| MDA-MB-231 | Breast (ER-negative) | 10 - 100 | 12 | 0 - 50% | [7] |
| 10 - 100 | 24 | 4 - 69% | [7] | ||
| 10 - 100 | 48 | 3 - 85% | [7] | ||
| A431 | Skin (Epidermoid Carcinoma) | 50 | 24 | 26.7% | [1] |
| 100 | 24 | 56.8% | [1] | ||
| 50 | 48 | 59.1% | [1] |
| | | 100 | 48 | 91.6% |[1] |
Table 2: In Vivo Chemopreventive Effects of α-Santalol in Animal Models
| Animal Model | Cancer Type | Treatment Protocol | Key Findings | Reference |
|---|---|---|---|---|
| CD-1 & SENCAR Mice | Skin Cancer (DMBA/TPA induced) | Topical α-santalol during promotion phase | Delayed papilloma development by 2 weeks; Significantly decreased papilloma incidence and multiplicity. | [8] |
| SKH-1 Hairless Mice | Skin Cancer (UVB-induced) | Topical 5% α-santalol | 72% reduction in tumor multiplicity. | [5] |
| TRAMP Mice | Prostate Cancer | Oral administration of α-santalol | Reduced incidence of prostate tumors by 74.28%; Reduced average prostate gland weight by 52.9%. |[3] |
Key Signaling Pathways and Mechanisms of Action
α-Santalol exerts its anticancer effects by modulating multiple critical signaling pathways.
Induction of Apoptosis
α-Santalol has been shown to induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[7][9] This involves the activation of initiator caspases (caspase-8 and caspase-9) which in turn activate executioner caspases (caspase-3, -6, and -7), leading to the cleavage of key cellular substrates like poly(ADP-ribose) polymerase (PARP) and ultimately, cell death.[5][7] In UVB-irradiated mouse skin, α-santalol treatment significantly increased the levels of caspase-3 and caspase-8.[10]
Cell Cycle Arrest at G2/M Phase
A primary mechanism of α-santalol's anti-proliferative effect is the induction of cell cycle arrest at the G2/M transition phase.[5][11] This prevents cancer cells from proceeding into mitosis and dividing. Mechanistically, α-santalol alters the expression of key cell cycle regulatory proteins. For instance, in A431 and UACC-62 skin cancer cells, it has been shown to down-regulate cyclin A and Cdk2, while increasing the expression of cyclin B1.[11] It also upregulates the CDK inhibitor p21 in a p53-independent manner.[7]
Inhibition of PI3K/Akt/mTOR and Wnt/β-catenin Pathways
α-Santalol has been demonstrated to inhibit critical cell survival and proliferation pathways, including the PI3K/Akt/mTOR and Wnt/β-catenin signaling cascades.[6][9][12]
-
PI3K/Akt/mTOR Pathway: In prostate cancer cells, α-santalol suppresses the phosphorylation of Akt and mTOR, which are key regulators of cell growth, proliferation, and autophagy.[9][13] Inhibition of this pathway contributes to its anti-angiogenic and growth-suppressive effects.[14]
-
Wnt/β-catenin Pathway: In breast cancer cells, α-santalol treatment was found to inhibit cell migration by targeting the Wnt/β-catenin pathway.[12][15] It affects the localization of β-catenin, a key transcriptional co-activator in this pathway, preventing its translocation from the cytosol to the nucleus.[12]
Anti-inflammatory and Other Therapeutic Activities
Beyond its anticancer effects, α-santalol exhibits significant anti-inflammatory properties. It can suppress the production of pro-inflammatory cytokines and chemokines, such as those stimulated by lipopolysaccharides (LPS) in skin cells.[16] Purified α-santalol also suppresses the production of arachidonic acid metabolites like prostaglandin (B15479496) E2 and thromboxane (B8750289) B2.[16] Additionally, research suggests α-santalol has neuroprotective and anxiolytic-like effects, potentially by interacting with brain receptors to induce a state of calmness and relaxation.[2][4][17][18]
Experimental Protocols
The investigation of α-santalol's therapeutic potential relies on a variety of established molecular and cellular biology techniques.
General Experimental Workflow
A typical in vitro investigation follows a logical progression from assessing cytotoxicity to elucidating the underlying molecular mechanisms.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess cell metabolic activity, serving as a measure of cell viability and proliferation.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of α-santalol (e.g., 10-100 µM) and a vehicle control (DMSO) for specified time periods (e.g., 12, 24, 48 hours).[1][7]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution at a specific wavelength (typically ~570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Cell Cycle Analysis
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment & Collection: Treat cells with α-santalol for desired times (e.g., 12, 24 hours).[7] Collect cells via trypsinization.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) to permeabilize the cell membrane.
-
Staining: Wash the cells and resuspend them in a solution containing a DNA-binding fluorescent dye, such as Propidium Iodide (PI), and RNase A (to prevent staining of double-stranded RNA).[7]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI dye is directly proportional to the amount of DNA in each cell, allowing for quantification of cells in G0/G1, S, and G2/M phases.
Western Blotting
This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.
-
Protein Extraction: Lyse α-santalol-treated and control cells to extract total protein.
-
Quantification: Determine protein concentration using a standard assay (e.g., BCA assay).
-
Electrophoresis: Separate proteins by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
-
Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking & Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein (e.g., Caspase-3, p-Akt, β-catenin), followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate that reacts with the enzyme to produce light. Detect the signal using an imaging system. Protein bands are quantified using densitometry.
Conclusion and Future Directions
Foundational research has firmly established α-santalol as a promising natural compound with significant therapeutic potential, particularly in oncology. Its ability to induce apoptosis and cell cycle arrest while inhibiting key cancer-driving pathways like PI3K/Akt/mTOR and Wnt/β-catenin highlights its multi-targeted efficacy.[6] Furthermore, its favorable safety profile and anti-inflammatory properties enhance its therapeutic appeal.[5]
Future research should focus on well-designed clinical trials to translate these preclinical findings into standard clinical care.[6] Optimizing drug delivery systems, such as using nanoparticles to improve bioavailability, could further enhance its therapeutic efficacy.[6] Continued investigation into its synergistic effects with conventional chemotherapeutic agents may also open new avenues for combination therapies, potentially reducing drug resistance and improving patient outcomes.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. heartwoodco.com.au [heartwoodco.com.au]
- 3. news-medical.net [news-medical.net]
- 4. Medicinal properties of alpha-santalol, a naturally occurring constituent of sandalwood oil: review | Semantic Scholar [semanticscholar.org]
- 5. Anticancer Effects of Sandalwood (Santalum album) | Anticancer Research [ar.iiarjournals.org]
- 6. Therapeutic potential of α-santalol: Sources, mechanisms, and anti-tumor prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antineoplastic Effects of α-Santalol on Estrogen Receptor-Positive and Estrogen Receptor-Negative Breast Cancer Cells through Cell Cycle Arrest at G2/M Phase and Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemopreventive effects of this compound on skin tumor development in CD-1 and SENCAR mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effects of this compound on proapoptotic caspases and p53 expression in UVB irradiated mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound, a chemopreventive agent against skin cancer, causes G2/M cell cycle arrest in both p53-mutated human epidermoid carcinoma A431 cells and p53 wild-type human melanoma UACC-62 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ar.iiarjournals.org [ar.iiarjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. This compound, a Component of Sandalwood Oil Inhibits Migration of Breast Cancer Cells by Targeting the β-catenin Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Suppression of lipopolysaccharide-stimulated cytokine/chemokine production in skin cells by sandalwood oils and purified α-santalol and β-santalol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Relationship Between Emotional Behavior in Mice and the Concentration of (+)-α-Santalol in the Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pranabeauty.com [pranabeauty.com]
The Quest for Sandalwood's Essence: An In-Depth Technical Guide to Identifying Precursors in the α-Santalol Biosynthetic Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive exploration of the biosynthetic pathway of α-santalol, a key fragrant and medicinal sesquiterpenoid of sandalwood oil. Herein, we delve into the core metabolic precursors, the enzymatic catalysts, and the intricate regulatory networks that govern its production. This document is designed to be a vital resource, offering detailed experimental methodologies, quantitative data for comparative analysis, and visual representations of the key processes to empower research and development in metabolic engineering, synthetic biology, and natural product chemistry.
The Core Biosynthetic Pathway: From Isoprenoid Building Blocks to α-Santalol
The biosynthesis of α-santalol is a multi-step process that begins with the universal five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These foundational molecules are generated through two primary pathways: the mevalonate (B85504) (MVA) pathway, which is active in the cytosol of plants, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, located in the plastids. For sesquiterpenoid biosynthesis in the cytosol, the MVA pathway is the primary source of these precursors.
The key stages in the α-santalol biosynthetic pathway are as follows:
-
Farnesyl Pyrophosphate (FPP) Synthesis : IPP and DMAPP are condensed in a head-to-tail fashion by the enzyme farnesyl diphosphate (B83284) synthase (FPPS) to form the 15-carbon acyclic precursor, farnesyl pyrophosphate (FPP). This is a critical branch point in terpenoid metabolism, as FPP serves as the precursor to a vast array of sesquiterpenoids, as well as other molecules like sterols.
-
Cyclization to α-Santalene : The first committed step in santalol (B192323) biosynthesis is the cyclization of FPP, a reaction catalyzed by the enzyme santalene synthase (SaSSy). This terpene cyclase directs the intricate rearrangement and ring closure of the linear FPP molecule to produce a mixture of sesquiterpene olefins, with α-santalene being a major product.
-
Hydroxylation to α-Santalol : In the final step, α-santalene undergoes a stereospecific hydroxylation reaction to yield α-santalol. This oxidation is catalyzed by cytochrome P450 monooxygenases (CYPs). Several members of the CYP76F subfamily have been shown to hydroxylate santalenes, and notably, the enzyme SaCYP736A167 has been identified as being responsible for the production of the desired (Z)-α-santalol isomer, which is a major contributor to the characteristic fragrance of sandalwood oil.
Quantitative Data on the α-Santalol Biosynthetic Pathway
A thorough understanding of the kinetics and product distribution of the key enzymes in the α-santalol pathway is crucial for metabolic engineering and synthetic biology efforts. The following tables summarize the available quantitative data.
Table 1: Kinetic Parameters of Key Enzymes in α-Santalol Biosynthesis
| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (s-1M-1) | Reference |
| Santalene Synthase (SaSSy) | Farnesyl Pyrophosphate | 1.4 | 0.34 | 2.4 x 105 | [1] |
| SaCYP76F39v1 | α-Santalene | 25.92 (±0.11) | 1.12 | 4.3 x 104 | [2] |
| SaCYP76F37v1 | α-Santalene | 133 (±0.41) | 0.2 | 1.5 x 103 | [2] |
Table 2: Product Distribution of Santalum album Santalene Synthase (SaSSy)
| Product | Relative Abundance (%) | Reference |
| α-Santalene | 41.2 ± 1.0 | [1] |
| β-Santalene | 29.5 ± 0.4 | [1] |
| epi-β-Santalene | 4.4 ± 0.0 | [1] |
| α-exo-Bergamotene | 21.6 ± 0.6 | [1] |
Table 3: Production of α-Santalene and α-Santalol in Engineered Microorganisms
| Host Organism | Key Genetic Modifications | Product | Titer (mg/L) | Reference |
| Escherichia coli | Overexpression of MVA pathway, IspA, and santalene synthase (from Clausena lansium) | α-Santalene | 412 | [3] |
| Escherichia coli | Engineered FPP synthase and santalene synthase | α-Santalene | 2916 (fed-batch) | [4] |
| Saccharomyces cerevisiae | Overexpression of MVA pathway genes | Sesquiterpenes | >80 | [2][5] |
| Saccharomyces cerevisiae | Downregulation of ERG9, overexpression of santalene synthase | Santalenes | 164.7 | [6] |
| Saccharomyces cerevisiae | Downregulation of ERG9, overexpression of santalene synthase and P450-CPR system | Santalols | 68.8 | [6] |
| Saccharomyces cerevisiae | GAL regulatory system control of santalol pathway | Z-α-Santalol | 1200 (fed-batch) | [7] |
| Saccharomyces cerevisiae | Peroxisomal engineering of P450 | (Z)-Santalols | 10400 (fed-batch) |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the identification and characterization of precursors and enzymes in the α-santalol biosynthetic pathway.
Heterologous Expression of Biosynthetic Enzymes in Escherichia coli
This protocol is suitable for producing soluble, active santalene synthase for in vitro assays.
-
Gene Cloning : The open reading frame of the santalene synthase gene (e.g., SaSSy) is PCR amplified from Santalum album cDNA and cloned into an E. coli expression vector, such as pET-28a(+), which incorporates an N-terminal His-tag for purification.
-
Transformation : The resulting plasmid is transformed into a suitable E. coli expression strain, such as BL21(DE3).
-
Protein Expression :
-
A single colony is used to inoculate a 5 mL LB medium starter culture containing the appropriate antibiotic (e.g., kanamycin) and grown overnight at 37°C with shaking.
-
The starter culture is used to inoculate a larger volume of LB medium (e.g., 1 L).
-
The culture is grown at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Protein expression is induced by adding IPTG to a final concentration of 0.1-1 mM.
-
The culture is then incubated at a lower temperature (e.g., 18-25°C) for 16-24 hours to promote proper protein folding.
-
-
Protein Purification :
-
Cells are harvested by centrifugation.
-
The cell pellet is resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), with lysozyme (B549824) and DNase).
-
Cells are lysed by sonication on ice.
-
The lysate is clarified by centrifugation.
-
The supernatant containing the His-tagged protein is loaded onto a Ni-NTA affinity chromatography column.
-
The column is washed with a wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM).
-
The recombinant protein is eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Protein purity is assessed by SDS-PAGE.
-
In Vitro Enzyme Assay for Santalene Synthase
This assay determines the activity and product profile of the purified santalene synthase.
-
Reaction Mixture : A typical 500 µL assay mixture contains:
-
50 mM HEPES buffer (pH 7.4)
-
10 mM MgCl2
-
5 mM DTT
-
10% (v/v) glycerol
-
~5 µM purified santalene synthase
-
10-50 µM (E,E)-Farnesyl pyrophosphate (FPP) as the substrate
-
-
Assay Procedure :
-
The reaction components (excluding the enzyme) are pre-warmed to 30°C.
-
The reaction is initiated by the addition of the purified enzyme.
-
The reaction is incubated for a defined period (e.g., 1-2 hours) at 30°C.
-
The reaction is stopped by the addition of an equal volume of an organic solvent (e.g., hexane (B92381) or ethyl acetate) and vigorous vortexing.
-
The organic phase is separated by centrifugation.
-
-
Product Analysis : The organic extract is analyzed by GC-MS to identify and quantify the santalene isomers produced.
In Vitro Enzyme Assay for Cytochrome P450 Hydroxylation
This assay is used to characterize the activity of the cytochrome P450 enzymes involved in santalol formation.
-
Microsome Preparation :
-
Yeast cells (Saccharomyces cerevisiae) are co-transformed with expression vectors for the cytochrome P450 (e.g., SaCYP736A167) and a cytochrome P450 reductase (CPR).
-
Transformed yeast are grown in a suitable medium, and protein expression is induced.
-
Cells are harvested, and the microsomal fraction containing the membrane-bound P450 and CPR is isolated by differential centrifugation.
-
-
Reaction Mixture : A typical assay mixture contains:
-
100 mM potassium phosphate (B84403) buffer (pH 7.4)
-
Yeast microsomes containing the P450 and CPR
-
A source of reducing equivalents, such as an NADPH-regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
The santalene substrate (e.g., α-santalene) dissolved in a suitable solvent (e.g., acetone).
-
-
Assay Procedure :
-
The reaction is initiated by the addition of the santalene substrate.
-
The mixture is incubated at a controlled temperature (e.g., 30°C) with shaking.
-
The reaction is quenched, and the hydroxylated products (santalols) are extracted with an organic solvent.
-
-
Product Analysis : The extracted santalols are analyzed by GC-MS.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Sesquiterpenes
GC-MS is the primary analytical technique for the separation, identification, and quantification of the volatile products of the α-santalol biosynthetic pathway.
-
Sample Preparation : The organic extract from the enzyme assay is dried over anhydrous sodium sulfate (B86663) and concentrated if necessary.
-
Instrumentation : A gas chromatograph coupled to a mass spectrometer.
-
GC Conditions (Representative) :
-
Column : DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas : Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature : 250°C.
-
Oven Temperature Program :
-
Initial temperature: 40°C for 1 min.
-
Ramp to 220°C at a rate of 3°C/min.
-
Hold at 220°C for 20 min.
-
-
-
MS Conditions :
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Mass Range : m/z 40-400.
-
-
Compound Identification : Compounds are identified by comparing their retention times and mass spectra with those of authentic standards and by searching mass spectral libraries (e.g., NIST, Wiley).
Visualizing the Pathway and Processes
To facilitate a deeper understanding of the α-santalol biosynthetic pathway and the experimental approaches used to study it, the following diagrams have been generated using the DOT language.
Conclusion
The elucidation of the α-santalol biosynthetic pathway has paved the way for innovative approaches to the sustainable production of this high-value compound. By understanding the key precursors, the enzymatic machinery, and the underlying regulatory mechanisms, researchers are now equipped to employ metabolic engineering and synthetic biology strategies to develop microbial cell factories for the production of sandalwood oil components. This in-depth technical guide serves as a foundational resource, providing the necessary data and methodologies to accelerate future research and development in this exciting field.
References
- 1. sysbio.se [sysbio.se]
- 2. Metabolic Engineering of Sesquiterpene Metabolism in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sesquiterpene Synthase Engineering and Targeted Engineering of α-Santalene Overproduction in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic engineering of sesquiterpene metabolism in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sysbio.se [sysbio.se]
- 6. Reconstruction of the Biosynthetic Pathway of Santalols under Control of the GAL Regulatory System in Yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Preliminary Investigation of Alpha-Santalol's Pharmacological Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alpha-santalol, a primary sesquiterpene constituent of sandalwood oil, has garnered significant scientific attention for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the current understanding of this compound's effects, with a focus on its anti-cancer, anti-inflammatory, and neuroprotective properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways to serve as a resource for researchers and professionals in the fields of pharmacology, oncology, and drug development.
Introduction
This compound is a naturally occurring organic compound that is the main active and aromatic component of sandalwood oil, derived from the heartwood of Santalum album. Traditionally used in various cultural and medicinal practices, recent scientific investigations have begun to elucidate the molecular mechanisms that underpin its therapeutic potential.[1] Studies have demonstrated its efficacy in various disease models, attributing its wide range of health benefits to the modulation of multiple signaling pathways.[2] This guide will delve into the core pharmacological effects of this compound, presenting the evidence base for its potential as a therapeutic agent.
Anti-Cancer Effects
This compound has demonstrated significant anti-cancer properties across a range of cancer models, including skin, breast, and prostate cancer.[3] Its mechanisms of action are multifaceted, primarily involving the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of cell migration.[2][4]
Quantitative Data: Anti-Proliferative Activity
The cytotoxic and anti-proliferative effects of this compound have been evaluated in various human cancer cell lines. The following tables summarize the concentration-dependent reduction in cell viability.
Table 1: Effect of this compound on Skin Cancer Cell Viability
| Cell Line | Concentration (µM) | Incubation Time (hours) | % Decrease in Cell Viability (Mean ± SD) |
| A431 (p53-mutated human epidermoid carcinoma) | 50 | 24 | 26.7% |
| 100 | 24 | 56.8% | |
| 50 | 48 | 59.1% | |
| 100 | 48 | 91.6% | |
| UACC-62 (p53 wild-type human melanoma) |
Data adapted from a study on the anti-proliferative activity of cis-alpha-Santalol.[5]
Table 2: Effect of this compound on Breast Cancer Cell Viability
| Cell Line | IC50 (µg/mL) after 48h |
| MCF-7 (ER-positive) | 130 |
| MDA-MB-231 (ER-negative) | 160 |
Note: The IC50 value for MCF-7 cells is for Sandalwood Essential Oil, of which cis-alpha-Santalol is a major component.[5]
Signaling Pathways
In breast cancer cells, this compound has been shown to inhibit cell migration by targeting the Wnt/β-catenin signaling pathway.[6][7][8][9] Treatment with this compound leads to a reduction in the nuclear localization of β-catenin, a key step in the activation of this pathway.[6][7]
This compound induces apoptosis in various cancer cell lines through both the intrinsic and extrinsic pathways, leading to the activation of caspase-3.[3][10] In prostate cancer cells, this compound treatment results in PARP cleavage, a hallmark of apoptosis.[10] It has also been shown to induce G2/M cell cycle arrest in breast cancer cells.[11]
Experimental Protocols
-
Cell Seeding: Plate cancer cells (e.g., A431, MCF-7, MDA-MB-231) in 96-well plates at a density of 1 x 104 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 50-100 µM) dissolved in a suitable solvent like DMSO (final concentration <0.5%).[5][12] Include a vehicle control (DMSO alone).
-
Incubation: Incubate the plates for 24 and 48 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Anti-Inflammatory Effects
This compound exhibits potent anti-inflammatory properties, primarily by modulating the expression of inflammatory cytokines.[13] This is achieved through the inhibition of key inflammatory signaling pathways.
Quantitative Data: Cytokine Suppression
In a study using lipopolysaccharide (LPS)-stimulated co-cultures of human dermal fibroblasts and neo-epidermal keratinocytes, this compound significantly suppressed the expression of pro-inflammatory cytokines and chemokines.[13]
Table 3: Effect of this compound on Pro-Inflammatory Cytokine and Chemokine Expression
| Cytokine/Chemokine | Concentration of α-santalol (µg/mL) | % Inhibition |
| IL-6 | 10 | ~50% |
| 100 | ~80% | |
| IL-1β | 10 | ~40% |
| 100 | ~75% | |
| TNF-α | 10 | ~35% |
| 100 | ~70% | |
| IL-8 | 10 | ~45% |
| 100 | ~85% | |
| MCP-1 | 10 | ~55% |
| 100 | ~90% |
Data is approximate and derived from graphical representations in Sharma et al. (2014).[13]
Signaling Pathways
The anti-inflammatory effects of this compound are mediated in part by its interaction with the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[13] These pathways are central regulators of the transcription of numerous pro-inflammatory genes.
Experimental Protocols
-
Cell Culture and Stimulation: Co-culture human dermal fibroblasts and neo-epidermal keratinocytes. Stimulate the cells with LPS (e.g., 1 µg/mL) in the presence or absence of this compound (e.g., 10-100 µg/mL) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatants.
-
ELISA: Perform Enzyme-Linked Immunosorbent Assays (ELISA) for specific cytokines (e.g., IL-6, TNF-α) according to the manufacturer's instructions.
-
Data Analysis: Quantify the concentration of each cytokine and calculate the percentage of inhibition by this compound compared to the LPS-only treated group.
Neuroprotective Effects
This compound has also been investigated for its neuroprotective and geroprotective (anti-aging) properties.[14][15][16] Studies using the Caenorhabditis elegans model have shown that this compound can protect against neurotoxic and proteotoxic stress.[14][15][16]
Key Findings
-
Antioxidant and Antiapoptotic Activity: this compound extends the lifespan and inhibits the generation of reactive oxygen species (ROS) and germline cell apoptosis in C. elegans exposed to the neurotoxin 6-hydroxydopamine (6-OHDA).[14]
-
Reduction of Parkinson's-like Pathologies: Supplementation with this compound reduces 6-OHDA and α-synuclein-induced pathologies associated with Parkinson's disease in the C. elegans model.[14][15][16]
Signaling Pathways
The neuroprotective effects of this compound appear to be mediated by the selective regulation of the SKN-1/Nrf2 signaling pathway, which is involved in antioxidant defense and geroprotective processes.[14][15]
Experimental Protocols
-
Worm Synchronization: Synchronize a population of C. elegans to obtain a cohort of age-matched individuals.
-
Treatment: Expose the worms to media containing this compound at various concentrations.
-
Stress Induction: Induce neurotoxic stress using agents like 6-OHDA.
-
Lifespan Assay: Monitor the survival of the worms daily and record the number of living and dead individuals.
-
ROS Measurement: Quantify intracellular ROS levels using fluorescent probes like H2DCF-DA.
-
Data Analysis: Analyze the lifespan data using survival curves and statistical tests. Compare ROS levels between treated and control groups.
Conclusion and Future Directions
This compound is a promising natural compound with a broad spectrum of pharmacological activities. Its ability to modulate key signaling pathways involved in cancer, inflammation, and neurodegeneration highlights its therapeutic potential.[3] Future research should focus on further elucidating its molecular targets, optimizing its delivery for enhanced bioavailability, and conducting pre-clinical and clinical studies to validate its efficacy and safety in human diseases. The development of this compound derivatives could also lead to new chemical entities with improved pharmacological profiles.[17]
References
- 1. shikobeauty.com [shikobeauty.com]
- 2. Medicinal properties of this compound, a naturally occurring constituent of sandalwood oil: review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer Effects of Sandalwood (Santalum album) | Anticancer Research [ar.iiarjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. This compound, a Component of Sandalwood Oil Inhibits Migration of Breast Cancer Cells by Targeting the β-catenin Pathway | Anticancer Research [ar.iiarjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. [PDF] this compound, a Component of Sandalwood Oil Inhibits Migration of Breast Cancer Cells by Targeting the β-catenin Pathway | Semantic Scholar [semanticscholar.org]
- 9. This compound, a Component of Sandalwood Oil Inhibits Migration of Breast Cancer Cells by Targeting the β-catenin Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. α-Santalol, a derivative of sandalwood oil, induces apoptosis in human prostate cancer cells by causing caspase-3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antineoplastic effects of α-santalol on estrogen receptor-positive and estrogen receptor-negative breast cancer cells through cell cycle arrest at G2/M phase and induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. East Indian sandalwood (Santalum album L.) oil confers neuroprotection and geroprotection in Caenorhabditis elegans via activating SKN-1/Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. East Indian sandalwood (Santalum album L.) oil confers neuroprotection and geroprotection in Caenorhabditis elegans via activating SKN-1/Nrf2 signaling pathway - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
The Crucial Role of Cytochrome P450 in the Biosynthesis of α-Santalol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The characteristic woody and sweet fragrance of sandalwood oil, a prized ingredient in perfumery and traditional medicine, is primarily attributed to the sesquiterpene alcohol α-santalol. The biosynthesis of this complex molecule in the heartwood of Santalum album involves a series of enzymatic reactions, with cytochrome P450 monooxygenases (CYPs) playing a pivotal role in the final, stereoselective hydroxylation step. This technical guide provides an in-depth exploration of the function of these crucial enzymes, presenting quantitative data, detailed experimental protocols, and visual pathways to elucidate their role in α-santalol formation.
The α-Santalol Biosynthetic Pathway: An Overview
The journey from the universal precursor of terpenes, farnesyl pyrophosphate (FPP), to the fragrant santalols is a two-step process. Initially, the enzyme santalene synthase (SaSSy) catalyzes the cyclization of FPP to produce a mixture of santalene isomers, predominantly α-santalene, β-santalene, and epi-β-santalene.[1] Subsequently, these santalene olefins undergo hydroxylation, a reaction mediated by specific cytochrome P450 enzymes, to yield the corresponding santalols. The stereochemistry of the final santalol (B192323) product, which is critical for its desired fragrance, is determined by the specific CYP enzyme involved.
Two key families of cytochrome P450 enzymes have been identified in Santalum album as being responsible for this crucial hydroxylation step: the CYP76F subfamily and the CYP736A family.[2] While both families catalyze the conversion of santalenes to santalols, they exhibit distinct stereoselectivity, a determining factor in the final aroma profile of the sandalwood oil.
Quantitative Analysis of Cytochrome P450 Activity
The functional characterization of these cytochrome P450 enzymes has provided valuable quantitative insights into their catalytic efficiency and product specificity. The following tables summarize the key kinetic parameters and product distributions for the characterized enzymes.
| Enzyme | Substrate | Apparent Km (µM) | kcat (s-1) | kcat/Km (s-1M-1) |
| SaCYP76F39v1 | α-Santalene | 25.92 (±0.11) | 1.12 | 4.3 x 104 |
| β-Santalene | 34.82 (±0.41) | 1.17 | 3.3 x 104 | |
| SaCYP76F37v1 | α-Santalene | 133 (±0.41) | 0.2 | 1.5 x 103 |
| β-Santalene | 157 (±0.17) | 0.13 | 8.1 x 102 | |
| SaCYP736A167 | α-Santalene | Data not available | Data not available | Data not available |
| β-Santalene | Data not available | Data not available | Data not available | |
| Table 1: Enzyme kinetic parameters for key cytochrome P450s in santalol biosynthesis. |
| Enzyme | Substrate | Product(s) | Product Ratio |
| SaCYP76F39v1 | α-Santalene | (E)-α-santalol & (Z)-α-santalol | ~5:1 |
| β-Santalene | (E)-β-santalol & (Z)-β-santalol | ~4:1 | |
| SaCYP736A167 | α-Santalene | (Z)-α-santalol | Stereo-selective |
| β-Santalene | (Z)-β-santalol | Stereo-selective | |
| Table 2: Product distribution of key cytochrome P450s in santalol biosynthesis. |
The data clearly indicates that while the CYP76F subfamily, particularly SaCYP76F39v1, can hydroxylate santalenes, it predominantly produces the (E)-isomers of santalols. In contrast, SaCYP736A167 is the key enzyme responsible for the stereo-selective production of the fragrant (Z)-α-santalol and (Z)-β-santalol, which are the major and most valuable components of authentic sandalwood oil.[2]
Visualizing the Biosynthetic and Experimental Pathways
To further clarify the intricate processes involved, the following diagrams, generated using the DOT language, illustrate the α-santalol biosynthetic pathway and a typical experimental workflow for characterizing the cytochrome P450 enzymes.
Detailed Experimental Protocols
This section outlines the key experimental methodologies for the functional characterization of cytochrome P450 enzymes involved in α-santalol biosynthesis.
Heterologous Expression of Cytochrome P450s in Saccharomyces cerevisiae
This protocol describes the general steps for expressing S. album cytochrome P450 genes in a yeast system, a common method for producing sufficient quantities of the enzyme for in vitro studies.
a. Gene Cloning:
-
The full-length open reading frame (ORF) of the target CYP gene (e.g., SaCYP736A167) is amplified from S. album heartwood cDNA using gene-specific primers with appropriate restriction sites.
-
The amplified PCR product is then cloned into a yeast expression vector, such as pYES-DEST52 or pESC-URA, under the control of a galactose-inducible promoter (e.g., GAL1).
-
The construct is verified by DNA sequencing.
b. Yeast Transformation:
-
The expression vector containing the CYP gene is transformed into a suitable S. cerevisiae strain (e.g., WAT11 or INVSc1) using the lithium acetate (B1210297)/polyethylene glycol (LiAc/PEG) method.[3]
-
Transformed yeast cells are selected on appropriate synthetic defined (SD) minimal medium lacking the auxotrophic marker present on the vector (e.g., uracil (B121893) for pESC-URA).
c. Protein Expression:
-
A single colony of transformed yeast is used to inoculate a pre-culture in SD selective medium with glucose as the carbon source.
-
The pre-culture is grown overnight at 30°C with shaking.
-
The cells are then harvested and transferred to a larger volume of induction medium containing galactose instead of glucose to induce protein expression.
-
The culture is incubated for a further 24-48 hours at a lower temperature (e.g., 20-25°C) to enhance protein folding and stability.
Preparation of Yeast Microsomes
Microsomes, which are vesicles of the endoplasmic reticulum, contain the membrane-bound cytochrome P450 enzymes and are essential for in vitro assays.
a. Cell Lysis:
-
Yeast cells are harvested by centrifugation and washed with a suitable buffer (e.g., TEK buffer: 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 100 mM KCl).
-
The cell pellet is resuspended in a lysis buffer containing protease inhibitors.
-
The cells are then lysed using methods such as glass bead vortexing or a French press.
b. Differential Centrifugation:
-
The cell lysate is subjected to a low-speed centrifugation (e.g., 10,000 x g for 20 minutes) to remove cell debris and mitochondria.
-
The resulting supernatant is then subjected to a high-speed ultracentrifugation (e.g., 100,000 x g for 1-2 hours) to pellet the microsomal fraction.
-
The microsomal pellet is resuspended in a storage buffer (e.g., TEG buffer: 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 20% glycerol) and stored at -80°C.
In Vitro Enzyme Assay
This assay is performed to determine the catalytic activity and product profile of the expressed cytochrome P450 enzyme.
a. Reaction Mixture:
-
A typical reaction mixture (e.g., 200 µL) contains:
-
50-100 µg of microsomal protein
-
50 mM potassium phosphate (B84403) buffer (pH 7.4)
-
1-2 mM NADPH
-
10-50 µM of the santalene substrate (e.g., α-santalene) dissolved in a suitable solvent (e.g., acetone (B3395972) or DMSO).
-
b. Reaction Incubation:
-
The reaction is initiated by the addition of NADPH.
-
The mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes) with gentle shaking.
c. Product Extraction:
-
The reaction is stopped by the addition of an organic solvent, such as ethyl acetate or hexane.
-
The mixture is vortexed and then centrifuged to separate the organic and aqueous phases.
-
The organic layer containing the hydroxylated products (santalols) is carefully collected.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is the primary analytical technique used to separate, identify, and quantify the santalol isomers produced in the enzyme assay.
a. Sample Preparation:
-
The extracted organic solvent is dried over anhydrous sodium sulfate (B86663) and concentrated under a gentle stream of nitrogen if necessary.
-
An internal standard (e.g., cedrol) can be added for accurate quantification.[4]
b. GC-MS Parameters:
-
Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used.[5]
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 180°C at 4°C/min.
-
Ramp to 280°C at 10°C/min, hold for 5 minutes.[4]
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.[4]
-
c. Data Analysis:
-
The santalol isomers are identified by comparing their retention times and mass spectra with those of authentic standards and by searching mass spectral libraries (e.g., NIST).
-
Quantification is performed by integrating the peak areas of specific quantifier ions for each isomer and comparing them to a calibration curve generated with authentic standards.[4]
Conclusion and Future Perspectives
The elucidation of the role of cytochrome P450 enzymes, particularly the stereoselective SaCYP736A167, in α-santalol biosynthesis represents a significant advancement in our understanding of this valuable natural product's formation.[2] The quantitative data and detailed methodologies presented in this guide provide a solid foundation for researchers in the fields of plant biochemistry, metabolic engineering, and drug development.
Future research efforts will likely focus on obtaining the kinetic parameters for SaCYP736A167 to complete the quantitative picture of the pathway. Furthermore, the application of these enzymes in engineered microbial systems holds immense promise for the sustainable and scalable production of high-quality (Z)-α-santalol, thereby alleviating the reliance on the endangered Santalum album tree and ensuring a stable supply of this precious fragrance for various industries. The detailed protocols provided herein will be instrumental in facilitating these future endeavors.
References
- 1. Heartwood-specific transcriptome and metabolite signatures of tropical sandalwood (Santalum album) reveal the final step of (Z)-santalol fragrance biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell-free Translation: Preparation and Validation of Translation-competent Extracts from Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterizing cytochrome P450 enzymes involved in plant apocarotenoid metabolism by using an engineered yeast system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. thaiscience.info [thaiscience.info]
Methodological & Application
Application Notes and Protocols for α-Santalol Administration in In Vivo Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-santalol (α-santalol), a principal sesquiterpene alcohol found in sandalwood oil, has garnered significant scientific interest for its diverse pharmacological activities.[1][2] Preclinical studies using various in vivo animal models have been crucial in demonstrating its therapeutic potential, particularly in the chemoprevention of skin and prostate cancers.[2][3] Furthermore, emerging research suggests its utility as a neuroprotective and antifungal agent.[4][5] These investigations have shown that α-santalol can impede tumor development and progression through mechanisms such as inducing apoptosis (programmed cell death), promoting cell cycle arrest, and inhibiting angiogenesis (the formation of new blood vessels).[2][6]
This document provides a comprehensive guide for researchers, offering a synthesis of quantitative data from key studies, detailed protocols for establishing in vivo animal models to assess the efficacy of α-santalol, and visualizations of relevant signaling pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the key quantitative outcomes from studies investigating the effects of α-santalol in various animal models.
Table 1: Chemopreventive Effects of α-Santalol on Skin Cancer in Mouse Models
| Mouse Strain | Carcinogenesis Protocol | α-Santalol Administration Route & Dose | Key Quantitative Findings | Reference(s) |
| CD-1 & SENCAR | 7,12-dimethylbenz(a)anthracene (DMBA)/12-O-tetradecanoylphorbol-13-acetate (TPA) | Topical application during promotion phase | Delayed papilloma development by 2 weeks; Significantly decreased papilloma incidence and multiplicity (P < 0.05).[7] | [7] |
| SKH-1 Hairless | UVB-induced | Topical application (5% w/v in acetone) one hour prior to UVB exposure | Significantly reduced tumor incidence and multiplicity (p < 0.05); Significantly delayed skin tumor development for 25 weeks.[2][8] | [2][8] |
Table 2: Chemopreventive and Therapeutic Effects of α-Santalol on Prostate Cancer in Mouse Models
| Mouse Model | Administration Route & Dose | Key Quantitative Findings | Reference(s) |
| TRAMP (Transgenic Adenocarcinoma of Mouse Prostate) | Intraperitoneal injection (100 mg/kg body weight) | Decreased incidence of prostate tumors; Reduced average wet weights of urogenital organs and prostate; Area of normal prostate tissue was 53% in treated mice vs. 12% in controls.[3][9] | [3][9] |
| PC-3 Xenograft | Intraperitoneal injection (7.5 and 15 mg/kg/day) | Significantly reduced tumor volume and weight with no effect on body weight.[2][6] | [2][6] |
Table 3: Neuroprotective and Other In Vivo Effects of α-Santalol
| Animal Model | Condition | α-Santalol Administration | Key Quantitative Findings | Reference(s) |
| Caenorhabditis elegans | 6-hydroxydopamine (6-OHDA)-induced neurodegeneration | Supplementation in media | Reduced 6-OHDA-induced neurotoxicity and associated pathologies.[5][10] | [5][10] |
| Galleria mellonella Larvae | Madurella mycetomatis infection | Injection | Significantly extended the lifespan of infected larvae.[4][11] | [4][11] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for the in vivo administration of α-santalol.
Protocol 1: Chemically-Induced Skin Carcinogenesis in Mice (DMBA/TPA Model)
This model is used to evaluate the effect of α-santalol on the initiation and promotion stages of skin tumor development.
1. Animals:
-
Female CD-1, SENCAR, or ICR mice, 5-6 weeks of age.[2]
-
House animals in standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Materials:
-
α-Santalol (≥95% purity)
-
Acetone (HPLC grade)
-
7,12-dimethylbenz(a)anthracene (DMBA)
-
12-O-tetradecanoylphorbol-13-acetate (TPA)
3. Experimental Procedure:
-
Initiation Phase: A single topical application of DMBA (e.g., 100 µg in 0.2 mL acetone) to the shaved dorsal skin of the mice.
-
Promotion Phase: Starting one week after initiation, apply TPA (e.g., 5 µg in 0.2 mL acetone) topically twice a week for the duration of the study (e.g., 20 weeks).
-
α-Santalol Treatment Regimens:
-
Control Groups: Include a vehicle control group (acetone) and a positive control group (DMBA/TPA without α-santalol).
-
Monitoring: Record the number and size of papillomas weekly. Monitor animal body weight and any signs of toxicity.
-
Termination and Sample Collection: At the end of the study, euthanize the mice. Excise tumors for histopathological analysis. Skin tissue can be collected for molecular analysis (e.g., ornithine decarboxylase activity, DNA synthesis).[7]
Protocol 2: Prostate Cancer Xenograft Model in Nude Mice
This model assesses the effect of α-santalol on the growth of established human prostate cancer tumors.
1. Animals:
-
Male athymic nude mice (Nu/Nu), 4-6 weeks old.
2. Materials:
-
Human prostate cancer cells (e.g., PC-3)
-
Matrigel
-
α-Santalol (≥95% purity)
-
Appropriate vehicle for injection (e.g., sterile corn oil or a self-emulsifying drug delivery system).[12]
3. Experimental Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of PC-3 cells (e.g., 1 x 10^6 cells in 100 µL of a 1:1 mixture of media and Matrigel) into the flank of each mouse.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
α-Santalol Administration: Administer α-santalol (e.g., 7.5 and 15 mg/kg/day) via intraperitoneal injection.[2] The control group receives vehicle injections.
-
Monitoring: Measure tumor volume (Volume = 0.52 x length x width²) and body weight 2-3 times per week.[2] Observe for any signs of toxicity.
-
Termination and Sample Collection: Euthanize mice when tumors in the control group reach the predetermined endpoint size.[2] Excise tumors and weigh them. A portion of the tumor can be fixed for immunohistochemistry (e.g., CD31 for angiogenesis, Ki-67 for proliferation) and the remainder snap-frozen for molecular analysis (e.g., Western blotting for signaling proteins).[6][9]
Protocol 3: Transgenic Adenocarcinoma of the Mouse Prostate (TRAMP) Model
This genetically engineered mouse model spontaneously develops prostate cancer, mimicking human disease progression.
1. Animals:
-
Male TRAMP mice.
2. Materials:
-
α-Santalol (≥95% purity)
-
Vehicle for injection.
3. Experimental Procedure:
-
Treatment Initiation: Begin α-santalol administration at a specific age (e.g., 6-8 weeks) before significant tumor development.
-
α-Santalol Administration: Administer α-santalol (e.g., 100 mg/kg body weight) via intraperitoneal injection on a defined schedule (e.g., three times per week).[9]
-
Monitoring: Monitor the general health and body weight of the mice.
-
Termination and Sample Collection: Euthanize mice at a predetermined age (e.g., 28 weeks).[13] Dissect the urogenital tract and weigh the prostate gland.[9] Process prostate tissue for histopathological analysis to grade tumor progression and for molecular analyses such as immunohistochemistry (Ki-67) and TUNEL assay for apoptosis.[9]
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key molecular pathways targeted by α-santalol and generalized experimental workflows.
Caption: Key anti-cancer mechanisms of α-santalol.
Caption: General workflow for in vivo α-santalol studies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sciencedaily.com [sciencedaily.com]
- 4. mdpi.com [mdpi.com]
- 5. East Indian sandalwood (Santalum album L.) oil confers neuroprotection and geroprotection in Caenorhabditis elegans via activating SKN-1/Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. α-santalol inhibits the angiogenesis and growth of human prostate tumor growth by targeting vascular endothelial growth factor receptor 2-mediated AKT/mTOR/P70S6K signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemopreventive effects of this compound on skin tumor development in CD-1 and SENCAR mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of this compound on proapoptotic caspases and p53 expression in UVB irradiated mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. eopaa.com.au [eopaa.com.au]
- 10. researchgate.net [researchgate.net]
- 11. Sandalwood Sesquiterpene (Z)-α-Santalol Exhibits In Vivo Efficacy Against Madurella mycetomatis in Galleria mellonella Larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: The Effects of alpha-Santalol on Prostate Cancer Cell Lines (PC-3 and LNCaP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
alpha-Santalol, a major constituent of sandalwood oil, has emerged as a promising natural compound with potent anti-cancer properties. Extensive research has demonstrated its efficacy in inhibiting the growth and inducing apoptosis in various cancer cell lines, including prostate cancer. These application notes provide a comprehensive overview of the effects of this compound on two widely studied human prostate cancer cell lines: PC-3 (androgen-independent) and LNCaP (androgen-dependent). This document details the experimental protocols to study these effects and presents key quantitative data to facilitate further research and drug development.
Data Presentation
The following tables summarize the quantitative effects of this compound on PC-3 and LNCaP prostate cancer cell lines.
Table 1: Effect of this compound on Cell Viability
| Cell Line | Treatment Time (hours) | α-Santalol Concentration (µM) | % Decrease in Cell Viability | Reference |
| PC-3 | 24 | 25 | Data not available | [1] |
| 50 | Data not available | [1] | ||
| 75 | Significant Decrease | [1] | ||
| LNCaP | 24 | 25 | Data not available | [1] |
| 50 | Data not available | [1] | ||
| 75 | Significant Decrease | [1] |
Table 2: Induction of Apoptosis by this compound
| Cell Line | Treatment Time (hours) | α-Santalol Concentration (µM) | Method | Key Findings | Reference |
| PC-3 | 24 | 25-75 | DNA Fragmentation (ELISA) | Concentration-dependent increase in apoptosis | [1] |
| DAPI Staining | Increased nuclear staining of apoptotic cells | [1] | |||
| LNCaP | 24 | 25-75 | DNA Fragmentation (ELISA) | Concentration-dependent increase in apoptosis | [1] |
| DAPI Staining | Increased nuclear staining of apoptotic cells | [1] |
Table 3: Effect of this compound on Key Signaling Proteins
| Cell Line | Treatment Time (hours) | α-Santalol Concentration (µM) | Protein | Change in Expression/Activity | Reference |
| PC-3 | Not Specified | 20, 40 | p-AKT (s-473) | Downregulation | [2] |
| Survivin | Downregulation | [2] | |||
| Cleaved PARP | Upregulation | [2] | |||
| Cleaved Caspase-3 | Upregulation | [2] | |||
| LNCaP | Not Specified | 20, 40 | p-AKT (s-473) | Downregulation | [2] |
| Survivin | Downregulation | [2] | |||
| Cleaved PARP | Upregulation | [2] | |||
| Cleaved Caspase-3 | Upregulation | [2] |
Table 4: Activation of Caspase-3 by this compound
| Cell Line | Treatment Time (hours) | α-Santalol Concentration (µM) | Fold Increase in Caspase-3 Activity | Reference |
| PC-3 | 24 | 50 | Significant Activation | [1] |
| LNCaP | 24 | 50 | Significant Activation | [1] |
Signaling Pathways
This compound exerts its anti-cancer effects primarily through the modulation of the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell survival, proliferation, and apoptosis.
Caption: this compound inhibits the PI3K/Akt/mTOR pathway.
Experimental Workflow
A typical workflow for investigating the effects of this compound on prostate cancer cell lines is depicted below.
Caption: A typical experimental workflow.
Experimental Protocols
1. Cell Culture and this compound Treatment
-
Cell Lines:
-
PC-3 (ATCC® CRL-1435™) - androgen-independent human prostate adenocarcinoma.
-
LNCaP (ATCC® CRL-1740™) - androgen-dependent human prostate adenocarcinoma.
-
-
Culture Medium:
-
PC-3: F-12K Medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
LNCaP: RPMI-1640 Medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
-
Culture Conditions:
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
-
This compound Preparation:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
-
Further dilute the stock solution in the respective cell culture medium to achieve the desired final concentrations (e.g., 25, 50, 75 µM).
-
Ensure the final DMSO concentration in the culture medium is less than 0.5% to avoid solvent-induced cytotoxicity.
-
-
Treatment Protocol:
-
Seed cells in appropriate culture vessels (e.g., 96-well plates, 6-well plates, or culture flasks) and allow them to adhere overnight.
-
Remove the existing medium and replace it with fresh medium containing the desired concentrations of this compound or vehicle control (DMSO).
-
Incubate the cells for the specified time periods (e.g., 24, 48, 72 hours).
-
2. Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).
-
DMSO.
-
96-well plates.
-
Microplate reader.
-
-
Protocol:
-
Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate and treat with this compound as described above.
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
3. Apoptosis Assay (DAPI Staining)
DAPI (4',6-diamidino-2-phenylindole) is a fluorescent stain that binds strongly to A-T rich regions in DNA. It is used to visualize nuclear morphology and identify apoptotic cells, which exhibit condensed chromatin and fragmented nuclei.
-
Materials:
-
DAPI staining solution (1 µg/mL in methanol).
-
Phosphate-buffered saline (PBS).
-
Fixation solution (e.g., 4% paraformaldehyde in PBS).
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS).
-
Fluorescence microscope.
-
-
Protocol:
-
Grow cells on coverslips in a 6-well plate and treat with this compound.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash twice with PBS.
-
Incubate the cells with DAPI staining solution for 5 minutes in the dark.
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides with a drop of mounting medium.
-
Visualize the cells under a fluorescence microscope using a UV filter. Apoptotic nuclei will appear condensed and brightly stained.
-
4. Western Blot Analysis
This technique is used to detect and quantify specific proteins in a cell lysate.
-
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-survivin, anti-PARP, anti-caspase-3, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Protocol:
-
Treat cells in 6-well plates with this compound and lyse the cells using RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensity and normalize to a loading control like β-actin.
-
5. Caspase-3 Activity Assay
This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
-
Materials:
-
Caspase-3 colorimetric assay kit (containing cell lysis buffer, reaction buffer, and DEVD-pNA substrate).
-
96-well plate.
-
Microplate reader.
-
-
Protocol:
-
Treat cells with this compound in a 6-well plate.
-
Lyse the cells according to the kit manufacturer's instructions.
-
Add the cell lysate to a 96-well plate.
-
Add the reaction buffer and DEVD-pNA substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the fold increase in caspase-3 activity relative to the vehicle-treated control.
-
Conclusion
This compound demonstrates significant anti-cancer activity in both androgen-dependent (LNCaP) and androgen-independent (PC-3) prostate cancer cells. Its mechanism of action involves the inhibition of the PI3K/Akt/mTOR signaling pathway, leading to decreased cell viability and induction of apoptosis, characterized by caspase-3 activation. The provided protocols and data serve as a valuable resource for researchers investigating the therapeutic potential of this compound in prostate cancer. Further studies are warranted to explore its clinical utility as a chemopreventive or therapeutic agent.
References
- 1. α-Santalol, a derivative of sandalwood oil, induces apoptosis in human prostate cancer cells by causing caspase-3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Akt/survivin pathway inhibition enhances the apoptotic cell death-induced by this compound in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
alpha-Santalol extraction and purification from sandalwood oil
An in-depth guide to the extraction and purification of α-santalol from sandalwood oil, tailored for researchers, scientists, and professionals in drug development. This document outlines various extraction and purification methodologies, presenting detailed protocols and comparative data to assist in selecting the most effective techniques for obtaining high-purity α-santalol for research and pharmaceutical applications.
Introduction to α-Santalol
Cis-alpha-santalol (B8528437) is a sesquiterpene alcohol that is the principal bioactive and aromatic constituent of East Indian Sandalwood oil, derived from the heartwood of Santalum album.[1][2] This compound, along with the structurally related cis-beta-santalol, is responsible for the characteristic woody, sweet fragrance and the diverse medicinal properties attributed to sandalwood oil.[2] These properties, including anti-inflammatory, antimicrobial, and potential chemopreventive activities, have made α-santalol a compound of significant interest in pharmacology and drug development.[1][2] The international standard for high-quality sandalwood oil (ISO 3518:2002) specifies a cis-alpha-santalol content of 41-55% and a cis-beta-santalol content of 16-24%.[2][3]
Extraction of Crude Sandalwood Oil
The initial step in isolating α-santalol is the extraction of crude essential oil from the sandalwood heartwood. The choice of extraction method significantly impacts the total oil yield and the concentration of santalols.
Comparative Analysis of Extraction Methods
Several methods are employed for extracting sandalwood oil, each with distinct advantages and disadvantages in terms of yield, santalol (B192323) content, extraction time, and operational temperature. Supercritical CO2 (SC-CO2) extraction generally offers superior performance with higher yields and better preservation of thermosensitive compounds compared to traditional distillation methods.[4][5]
| Parameter | Steam Distillation | Supercritical/Subcritical CO2 Extraction | Solvent Extraction (Soxhlet) |
| Total Oil Yield (%) | 1.6 - 2.88%[5][6][7] | 3.83 - 11.3%[5][7][8] | Up to 10.3%[8] |
| α-Santalol Content (%) | ~35.0 - 55.14%[5][6] | 43.78 - 54.50%[5][7] | ~42.22%[7] |
| β-Santalol Content (%) | ~14.0 - 25.72%[5][6] | 20.4 - 28.16%[5][7] | ~23.26%[7] |
| Extraction Time (hours) | 10 - 70[5] | 1 - 4[5] | 6 - 8[1] |
| Operating Temperature (°C) | 93 - 100[5] | 28 - 50[4][5] | Varies with solvent (e.g., Ethanol ~78°C) |
Experimental Protocols for Extraction
This traditional method involves passing steam through powdered sandalwood to volatilize the essential oil.[5]
Materials & Equipment:
-
Ground sandalwood heartwood powder (200 g)
-
Distilled water
-
Clevenger-type apparatus
-
2L round-bottom flask and heating mantle
-
Separatory funnel
-
Anhydrous sodium sulfate (B86663)
Procedure:
-
Place 200 g of sandalwood powder into the 2L flask and add approximately 1.2 L of distilled water to fully submerge the powder.[8]
-
Assemble the Clevenger apparatus, ensuring all joints are sealed, and turn on the condenser's cooling water.[8]
-
Heat the flask to boiling and continue distillation for 20-24 hours. The apparatus will continuously separate the oil from the condensed water.[8]
-
After completion, allow the apparatus to cool. Collect the oil from the side arm of the Clevenger.[8]
-
Transfer the collected oil to a separatory funnel to remove any residual water.[8]
-
Dry the oil by adding a small amount of anhydrous sodium sulfate and then filter.[9] Store the oil in a dark glass vial.
SFE using carbon dioxide is a green technology that operates at lower temperatures, preventing thermal degradation of compounds.[4]
Materials & Equipment:
-
Finely pulverized sandalwood heartwood powder
-
High-purity, food-grade carbon dioxide (CO2)
-
Supercritical Fluid Extraction (SFE) system
-
Analytical balance
Procedure:
-
Load the pulverized sandalwood powder into the extractor vessel of the SFE system.
-
Set the system parameters. Effective conditions for sandalwood are subcritical, at approximately 28°C and 200 bar.[5]
-
Pump liquid CO2 through the extractor vessel. The CO2 acts as a solvent, dissolving the essential oil from the sandalwood matrix.[4]
-
The CO2-oil mixture flows to the separator vessel.
-
In the separator, reduce the pressure, causing the CO2 to return to its gaseous state and leaving the extracted oil behind.[4]
-
Collect the sandalwood oil from the separator. The CO2 can be recycled for subsequent extractions.[5]
This method uses organic solvents to dissolve the essential oil from the wood powder. It is efficient but requires a solvent removal step.[8]
Materials & Equipment:
-
Ground sandalwood heartwood powder (50 g)
-
Ethanol (95%) or n-Hexane (250 mL)
-
Soxhlet apparatus
-
Rotary evaporator
-
Anhydrous sodium sulfate
Procedure:
-
Place 50 g of sandalwood powder into a cellulose (B213188) thimble and insert it into the Soxhlet extractor.[1]
-
Fill the distilling flask with 250 mL of the chosen solvent (e.g., ethanol).[1]
-
Assemble the apparatus and heat the solvent to reflux.[1]
-
Continue the extraction for 6-8 hours, until the solvent in the siphon arm runs clear.[1]
-
Allow the apparatus to cool and then concentrate the extract using a rotary evaporator to remove the solvent.[1]
-
Dry the resulting crude oil over anhydrous sodium sulfate and filter.[1]
Purification of α-Santalol
Following crude oil extraction, purification techniques are necessary to isolate α-santalol from other components like β-santalol, bergamotol, and various santalenes.[8]
Overview of Purification Techniques
-
Fractional and Vacuum Distillation: These methods separate components based on boiling points. Distillation under reduced pressure lowers the boiling points, minimizing thermal degradation of the compounds.[10]
-
Column Chromatography: This is a widely used method for purifying individual compounds.[8] Flash chromatography, an automated version, uses pressure for faster and more efficient separation.[8]
-
Silver Nitrate-Impregnated Silica (B1680970) Gel Chromatography: This specialized technique is highly effective for separating unsaturated sesquiterpenes. Silver ions interact reversibly with the double bonds in the santalol isomers, enabling a more refined separation of α- and β-santalol.[8][11] This is often performed using Medium Pressure Liquid Chromatography (MPLC).[8][11]
Experimental Protocol for Purification
This protocol describes the separation of α-santalol from crude sandalwood oil using a silica gel stationary phase.
Materials & Equipment:
-
Crude sandalwood oil (2 g)
-
Silica gel for flash chromatography (40-63 µm)
-
Solvents: n-Hexane and Ethyl Acetate (B1210297) (HPLC grade)
-
Flash chromatography system with a suitable detector (e.g., UV, ELSD)
-
Rotary evaporator
-
Fraction collector or test tubes
Procedure:
-
Sample Preparation: Dissolve 2 g of crude sandalwood oil in a minimal amount of n-hexane (e.g., 5 mL).[8]
-
Column Packing: Prepare a flash chromatography column packed with silica gel, equilibrated with 100% n-hexane.[8]
-
Sample Loading: Load the dissolved sample onto the top of the column.[8]
-
Elution: Begin elution with 100% n-hexane and gradually increase the polarity by introducing ethyl acetate in a gradient (e.g., 0% to 10% ethyl acetate over 30 minutes).
-
Fraction Collection: Collect fractions (e.g., 10-15 mL each) throughout the run. Monitor the separation using the system's detector. α-santalol will typically elute before the more polar β-santalol.[8]
-
Analysis: Analyze individual fractions or pooled fractions by Thin Layer Chromatography (TLC) or GC-MS to identify those containing pure α-santalol.
-
Solvent Removal: Combine the fractions containing the purified α-santalol and remove the solvent using a rotary evaporator under reduced pressure.[8]
-
Yield Calculation: Weigh the resulting purified oil to determine the recovery of α-santalol.[8]
Analytical Quantification and Workflow
Accurate quantification of α-santalol is crucial for quality control and research purposes. Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for analyzing the composition of essential oils.[8]
Protocol 4.1: GC-MS Analysis
Procedure:
-
Sample Preparation: Prepare a 1% solution of the sandalwood oil sample (crude or purified fraction) in HPLC-grade hexane.[8]
-
GC-MS Setup: Use a system equipped with a suitable capillary column (e.g., HP-5MS). Set the carrier gas (Helium) to a constant flow rate (e.g., 1 mL/min).[12]
-
Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 240°C at a rate of 3°C/min.
-
Hold: Maintain 240°C for 5 minutes.
-
-
Injection: Inject 1 µL of the prepared sample.
-
Data Analysis: Identify the peaks in the total ion chromatogram by comparing their retention times and mass spectra with a reference library (e.g., NIST). The peak for cis-alpha-santalol (molecular weight 220.34 g/mol ) will have characteristic fragment ions. Calculate the relative percentage of each component by peak area normalization.[8]
Experimental Workflow and Process Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Assessment of Quality of Products Called Sandalwood Oil Based on the Information Provided by Manufacturer of the Oil on Polish, German, and English Websites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Digital Commons @ East Tennessee State University - Dr. Jay W. Boland Undergraduate Research Symposium [2023-2024]: Extraction of Sandalwood Essential Oil: Isolating α/β-Santalol [dc.etsu.edu]
- 7. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 8. benchchem.com [benchchem.com]
- 9. rjpn.org [rjpn.org]
- 10. kingsresearch.com [kingsresearch.com]
- 11. Preparative separation of α- and β-santalenes and (Z)-α- and (Z)-β-santalols using silver nitrate-impregnated silica gel medium pressure liquid chromatography and analysis of sandalwood oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Topical α-Santalol Formulation in Skin Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formulation and preclinical evaluation of α-santalol for topical delivery in skin cancer research. This document details the molecular mechanisms of α-santalol, formulation strategies, and standardized protocols for in vitro and in vivo testing.
Introduction to α-Santalol
Alpha-santalol, a primary bioactive constituent of sandalwood oil, has emerged as a promising natural agent in the chemoprevention of skin cancer.[1] Extensive research, encompassing both in vitro and in vivo models, has elucidated its multi-faceted mechanisms of action against skin carcinogenesis, including that induced by chemical carcinogens and ultraviolet B (UVB) radiation.[1][2] Its anticancer effects are attributed to its ability to induce cancer cell death, halt the cell cycle, and reduce inflammation.
Mechanism of Action
α-Santalol exerts its chemopreventive effects through several key molecular pathways:
-
Induction of Apoptosis: α-Santalol triggers programmed cell death in skin cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves the activation of caspases, key enzymes in the apoptotic cascade, leading to the cleavage of poly(ADP-ribose) polymerase (PARP) and subsequent cell death.[2]
-
Cell Cycle Arrest: It causes a halt in the cell division cycle, primarily at the G2/M phase, in both human epidermoid carcinoma and melanoma cells.[3] This prevents the proliferation of cancerous cells.
-
Anti-inflammatory and Antioxidant Effects: α-Santalol has been shown to possess anti-inflammatory and antioxidant properties, which are beneficial in combating the chronic inflammation and oxidative stress associated with skin cancer development.[1][4]
Signaling Pathway for α-Santalol-Induced Apoptosis
References
- 1. timesofindia.indiatimes.com [timesofindia.indiatimes.com]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. A novel chemopreventive mechanism for a traditional medicine: East Indian sandalwood oil induces autophagy and cell death in proliferating keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for α-Santalol Treatment of Breast Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the effects of α-Santalol, a natural compound derived from sandalwood oil, on two distinct human breast cancer cell lines: MCF-7 (estrogen receptor-positive) and MDA-MB-231 (estrogen receptor-negative). The provided information is intended to guide researchers in studying the anti-proliferative, pro-apoptotic, and anti-migratory properties of α-Santalol.
Summary of α-Santalol Effects
α-Santalol has been demonstrated to impede the growth and survival of both MCF-7 and MDA-MB-231 breast cancer cells through multiple mechanisms. It effectively induces cell cycle arrest at the G2/M phase and triggers programmed cell death (apoptosis) via both intrinsic and extrinsic pathways.[1][2][3] Furthermore, α-Santalol has been shown to inhibit the migratory potential of these cancer cells by targeting the Wnt/β-catenin signaling pathway.[4][5]
Data Presentation
The following tables summarize the quantitative effects of α-Santalol treatment on MCF-7 and MDA-MB-231 cells based on published studies.
Table 1: Inhibition of Cell Viability by α-Santalol
| Cell Line | Concentration (µM) | Time (h) | % Reduction in Cell Viability |
| MCF-7 | 10 - 100 | 12 | 2 - 38% |
| 10 - 100 | 24 | 2 - 58% | |
| 10 - 100 | 48 | 4 - 71% | |
| MDA-MB-231 | 10 - 100 | 12 | 1 - 47% |
| 10 - 100 | 24 | 2 - 66% | |
| 10 - 100 | 48 | 4 - 79% | |
| Data sourced from[2] |
Table 2: Inhibition of Cell Proliferation by α-Santalol (BrdU Assay)
| Cell Line | Concentration (µM) | Time (h) | % Decrease in Cell Proliferation |
| MCF-7 | 10 - 100 | 12 | 1 - 49.5% |
| 10 - 100 | 24 | 4 - 89% | |
| 10 - 100 | 48 | 10 - 93% | |
| MDA-MB-231 | 10 - 100 | 12 | 0 - 50% |
| 10 - 100 | 24 | 4 - 69% | |
| 10 - 100 | 48 | 3 - 85% | |
| Data sourced from[2] |
Table 3: Induction of G2/M Cell Cycle Arrest by α-Santalol
| Cell Line | Concentration (µM) | Time (h) | Observation |
| MCF-7 | 25 - 75 | 12 & 24 | Strong accumulation of cells in the G2/M phase |
| MDA-MB-231 | 25 - 75 | 12 & 24 | Accumulation of cells in the G2/M phase |
| Data sourced from[2] |
Table 4: Inhibition of Cell Migration by α-Santalol (Transwell Migration Assay)
| Cell Line | Concentration (µM) | Time (h) | % Reduction in Migratory Cells |
| MDA-MB-231 | 20 | 24 | ~48% |
| 40 | 24 | ~73% | |
| Data sourced from[4] |
Experimental Protocols
Herein are detailed protocols for key experiments to assess the effects of α-Santalol on breast cancer cells.
Cell Culture and α-Santalol Treatment
Materials:
-
MCF-7 and MDA-MB-231 cell lines
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
α-Santalol
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Culture MCF-7 and MDA-MB-231 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Prepare a stock solution of α-Santalol in DMSO. The final concentration of DMSO in the culture medium should not exceed 0.5%.
-
Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein analysis and flow cytometry) and allow them to adhere overnight.
-
Treat the cells with varying concentrations of α-Santalol or with DMSO as a vehicle control for the indicated time periods.
Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells, which is indicative of their viability.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO or Solubilization Buffer
Protocol:
-
Seed cells in a 96-well plate and treat with α-Santalol as described above.
-
Following treatment, add 10 µL of MTT solution to each well.[6]
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[6]
-
Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan (B1609692) crystals.[6]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7]
-
Measure the absorbance at 570 nm using a microplate reader.[6]
Apoptosis Analysis (Annexin V/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Harvest the treated and control cells by trypsinization.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[8]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.[9]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]
-
Add 400 µL of 1X Binding Buffer to each tube.[8]
-
Analyze the samples immediately by flow cytometry.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle based on their DNA content.
Materials:
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Harvest the treated and control cells.
-
Wash the cells with PBS and fix them in ice-cold 70% ethanol while gently vortexing. Fix for at least 30 minutes on ice.[10][11]
-
Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[10]
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 15-30 minutes at room temperature in the dark.[2]
-
Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity.
Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins involved in cell cycle regulation and apoptosis.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Cyclin B1, CDK1, p21, Caspase-3, PARP, β-catenin, phospho-β-catenin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Lyse the treated and control cells in ice-cold RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
Visualizations
The following diagrams illustrate the experimental workflows and the signaling pathways affected by α-Santalol.
References
- 1. researchgate.net [researchgate.net]
- 2. Antineoplastic Effects of α-Santalol on Estrogen Receptor-Positive and Estrogen Receptor-Negative Breast Cancer Cells through Cell Cycle Arrest at G2/M Phase and Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antineoplastic effects of α-santalol on estrogen receptor-positive and estrogen receptor-negative breast cancer cells through cell cycle arrest at G2/M phase and induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
- 5. Alpha-Santalol, a Component of Sandalwood Oil Inhibits Migration of Breast Cancer Cells by Targeting the β-catenin Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. atcc.org [atcc.org]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Annexin V Staining Protocol [bdbiosciences.com]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
Quantitative Analysis of alpha-Santalol: A Guide to HPLC and GC-MS Techniques
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of alpha-santalol, a key bioactive sesquiterpene alcohol found in sandalwood oil. Accurate quantification of this compound is critical for the quality control, authentication, and therapeutic development of sandalwood oil and its derivatives, which are widely used in the fragrance, cosmetic, and pharmaceutical industries.[1][2][3] This guide will focus on two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction to this compound and its Importance
This compound, along with beta-santalol, is a primary constituent of sandalwood oil, contributing significantly to its characteristic woody fragrance and diverse biological activities, including anti-inflammatory, antimicrobial, and potential chemopreventive properties.[2] The concentration of these isomers directly correlates with the quality and commercial value of sandalwood oil.[1] Therefore, robust and validated analytical methods are essential for ensuring the authenticity and efficacy of products containing this valuable natural compound.
Analytical Techniques for this compound Quantification
Both HPLC and GC-MS are powerful analytical techniques for the quantification of this compound. The choice of method often depends on the sample matrix, the required sensitivity, and the availability of instrumentation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used and robust technique for the analysis of volatile and semi-volatile compounds like this compound.[4] GC separates the components of a mixture based on their boiling points and polarity, while MS provides identification and quantification based on their mass-to-charge ratio.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique suitable for a broader range of compounds, including those that are not readily volatile.[4] For this compound, reverse-phase HPLC with UV detection is a common approach.[3] A specialized normal-phase HPLC method using a silver nitrate-impregnated silica (B1680970) gel can provide excellent separation of santalol (B192323) isomers.[2][5]
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol details a GC-MS method for the quantification of this compound in essential oil samples using an internal standard for improved accuracy and precision.[1]
3.1.1. Materials and Reagents
-
Sandalwood essential oil sample
-
This compound analytical standard (≥95% purity)
-
Cedrol (B397079) (Internal Standard, ≥98% purity)
-
n-Hexane (GC grade, ≥99%)[1]
-
Micropipettes and tips
-
2 mL amber glass vials with screw caps (B75204) and PTFE septa
-
Vortex mixer
3.1.2. Instrumentation
A Gas Chromatograph coupled with a Mass Spectrometer (GC-MS) equipped with an autosampler is required.[1] The following are typical instrument conditions:
| Parameter | Condition |
| Column | TR-5MS fused silica capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min[3] |
| Injector Temperature | 250 °C[3] |
| Injection Volume | 1 µL with a split ratio of 1:50[3] |
| Oven Temperature Program | Initial temperature: 70°C, hold for 3 minutes. Ramp to 100°C at 5°C/min, hold for 1 minute.[3] A more complex program may be used for better separation: Initial temperature of 50°C, hold for 1 min; ramp at 20°C/min to 120°C, hold for 1 min; ramp at 8°C/min to 160°C, hold for 2 min; ramp at 2°C/min to 170°C, hold for 3 min; ramp at 5°C/min to 200°C, hold for 2 min; ramp at 3°C/min to 250°C, hold for 3 min; and finally ramp at 20°C/min to 280°C, hold for 20 min.[4][6] |
| MS Transfer Line Temperature | 280 °C[1] |
| Ion Source Temperature | 230 °C[1][7] |
| Ionization Mode | Electron Ionization (EI) at 70 eV[1] |
| Scan Range | m/z 40-400[1] |
| Solvent Delay | 5 minutes[1] |
3.1.3. Standard and Sample Preparation
-
Internal Standard (IS) Stock Solution (Cedrol): Accurately weigh approximately 10 mg of cedrol and dissolve it in 10 mL of n-hexane to obtain a stock solution of 1 mg/mL.[1]
-
This compound Stock Solution: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of n-hexane to obtain a stock solution of approximately 1 mg/mL.[1]
-
Calibration Standards: Prepare a series of calibration standards by diluting the this compound stock solution with n-hexane. To each calibration standard, add the internal standard (cedrol) to a final concentration of 50 µg/mL. A typical calibration series might include concentrations of 1, 5, 10, 25, 50, and 100 µg/mL of this compound.[1]
-
Sample Preparation: Accurately weigh approximately 10 mg of the sandalwood essential oil into a 10 mL volumetric flask. Add the internal standard (cedrol) to achieve a final concentration of 50 µg/mL and dilute to the mark with n-hexane. Mix thoroughly using a vortex mixer.[1]
3.1.4. Data Analysis
-
Integrate the peak areas of this compound and the internal standard (cedrol).
-
Create a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the this compound standards.
-
Calculate the concentration of this compound in the sample by comparing its peak area ratio to the calibration curve.[3]
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol outlines a reverse-phase HPLC method for the quantification of this compound.
3.2.1. Materials and Reagents
-
Sandalwood essential oil sample or extract
-
This compound analytical standard (≥95% purity)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Micropipettes and tips
-
Vials for autosampler
3.2.2. Instrumentation
An HPLC system equipped with a UV detector is required.[3] The following are representative instrument conditions:
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent[3] |
| Column | C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size)[3] |
| Mobile Phase | Isocratic elution with a mixture of methanol and water (e.g., 60:40 v/v) or a gradient of acetonitrile and water.[3][8] |
| Flow Rate | 1.0 mL/min[3] |
| Column Temperature | Ambient[3] |
| Detection Wavelength | 229 nm[3] |
| Injection Volume | 20 µL[3][8] |
3.2.3. Standard and Sample Preparation
-
Standard Solution: Prepare a stock solution of pure this compound in methanol. Prepare a series of calibration standards by diluting the stock solution with the mobile phase.[3]
-
Sample Solution: Dilute the sandalwood oil or extract containing this compound in the mobile phase to a concentration that falls within the calibration range.[3]
3.2.4. Data Analysis
-
Use chromatography data software to integrate the peak area of this compound.[3]
-
Create a calibration curve by plotting the peak area against the concentration of the this compound standards.
-
Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.[3]
Quantitative Data Summary
The following table summarizes key quantitative parameters for the analysis of this compound by GC-MS and HPLC, based on data reported in validated methods.
| Parameter | GC-MS | HPLC-UV | Reference(s) |
| Linearity (R²) | >0.99 | >0.99 | [9] |
| Limit of Detection (LOD) | Dependent on instrument sensitivity, typically in the low ng/mL range | 0.0005 mg/mL (for a similar sesquiterpene) | [9] |
| Limit of Quantification (LOQ) | Dependent on instrument sensitivity, typically in the ng/mL range | 0.0016 mg/mL (for a similar sesquiterpene) | [5][9] |
| Accuracy (Recovery) | Typically 95-105% | 100.69% ± 1.05% (for a similar sesquiterpene) | [9] |
| Precision (RSD) | <5% | <3.03% | [9] |
| Typical Concentration in Santalum album oil | 41 - 55% | - | [10][11] |
Visualized Experimental Workflows
The following diagrams illustrate the experimental workflows for the quantification of this compound using GC-MS and HPLC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Preparative separation of α- and β-santalenes and (Z)-α- and (Z)-β-santalols using silver nitrate-impregnated silica gel medium pressure liquid chromatography and analysis of sandalwood oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. thaiscience.info [thaiscience.info]
- 7. researchgate.net [researchgate.net]
- 8. rjpn.org [rjpn.org]
- 9. Validation of a high-performance liquid chromatography method for the determination of (-)-alpha-bisabolol from particulate systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Evaluation of the quality of sandalwood essential oils by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing α-Santalol's Effect on Cell Migration and Invasion: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: α-Santalol, a primary constituent of sandalwood oil, has garnered significant attention for its anti-cancer properties. Emerging evidence highlights its potential to inhibit key processes in cancer metastasis, namely cell migration and invasion. These application notes provide a comprehensive guide for researchers to assess the efficacy of α-Santalol in modulating these critical cellular behaviors. The protocols detailed below, alongside data presentation formats and pathway visualizations, offer a robust framework for investigating the mechanism of action of α-Santalol, particularly its impact on the Wnt/β-catenin signaling pathway.[1][2][3][4][5][6]
Data Presentation
Quantitative Analysis of α-Santalol's Inhibitory Effect on Cancer Cell Migration
The following tables summarize the dose-dependent inhibitory effect of α-Santalol on the migration of human breast adenocarcinoma cell lines, MDA-MB-231 and MCF-7, as determined by the wound healing (scratch) assay.
Table 1: Effect of α-Santalol on MDA-MB-231 Cell Migration (Wound Healing Assay) [7]
| Treatment | Concentration (µM) | Wound Closure (%) at 24h | Inhibition of Migration (%) |
| DMSO (Control) | - | 95 ± 4.2 | - |
| α-Santalol | 25 | 65 ± 5.1 | 31.6 |
| α-Santalol | 50 | 40 ± 3.8 | 57.9 |
| α-Santalol | 75 | 20 ± 2.5 | 78.9 |
Table 2: Effect of α-Santalol on MCF-7 Cell Migration (Wound Healing Assay) [7]
| Treatment | Concentration (µM) | Wound Closure (%) at 24h | Inhibition of Migration (%) |
| DMSO (Control) | - | 88 ± 3.9 | - |
| α-Santalol | 25 | 60 ± 4.5 | 31.8 |
| α-Santalol | 50 | 35 ± 3.2 | 60.2 |
Data represents mean ± standard deviation from three independent experiments.
Experimental Protocols
Wound Healing (Scratch) Assay
This in vitro assay is a straightforward method to assess collective cell migration.
Materials:
-
MDA-MB-231 or MCF-7 breast cancer cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
6-well plates
-
Sterile 200 µL pipette tips
-
Phosphate-Buffered Saline (PBS)
-
α-Santalol stock solution (dissolved in DMSO)
-
Inverted microscope with a camera
Protocol:
-
Seed cells in 6-well plates and culture until they form a confluent monolayer (90-95% confluency).
-
Using a sterile 200 µL pipette tip, create a straight "scratch" or "wound" through the center of the cell monolayer.
-
Gently wash the wells twice with PBS to remove detached cells and debris.
-
Replace the PBS with a fresh complete culture medium containing either DMSO (vehicle control) or varying concentrations of α-Santalol.
-
Capture an initial image of the wound at time zero (T=0) using an inverted microscope.
-
Incubate the plate at 37°C in a 5% CO₂ incubator.
-
Capture images of the same field of view at regular intervals (e.g., 12 and 24 hours) until the wound in the control group is nearly closed.
-
Measure the area of the wound at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure to quantify the rate of cell migration.
Transwell Invasion Assay
This assay quantifies the invasive potential of cells through an extracellular matrix barrier.
Materials:
-
Transwell inserts (8.0 µm pore size) for 24-well plates
-
Matrigel basement membrane matrix
-
Serum-free cell culture medium
-
Complete culture medium (with 10% FBS as a chemoattractant)
-
Cotton swabs
-
Fixation solution (e.g., 70% ethanol)
-
Staining solution (e.g., 0.1% Crystal Violet)
Protocol:
-
Preparation of Matrigel-Coated Inserts:
-
Thaw Matrigel on ice overnight at 4°C. Keep all reagents and equipment cold to prevent premature polymerization.
-
Dilute the Matrigel with ice-cold, serum-free medium to the desired concentration (e.g., 1:3 dilution).[8]
-
Add 50-100 µL of the diluted Matrigel solution to the upper chamber of each transwell insert, ensuring even coating of the membrane.[2][8]
-
Incubate the inserts at 37°C for at least 1-4 hours to allow the Matrigel to solidify.[8][9]
-
Rehydrate the Matrigel by adding warm, serum-free medium to the upper and lower chambers and incubate for at least 30 minutes at 37°C.[9]
-
-
Cell Seeding:
-
Culture cells to ~80% confluency and serum-starve overnight.
-
Harvest cells using trypsin-EDTA, wash with PBS, and resuspend in serum-free medium.
-
Seed 2.5 - 5 x 10⁴ cells in 100 µL of serum-free medium containing the desired concentration of α-Santalol or DMSO into the upper chamber of the rehydrated inserts.[8]
-
-
Incubation:
-
Add 600 µL of complete medium containing 10% FBS to the lower chamber of the 24-well plate to act as a chemoattractant.[8]
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours.
-
-
Fixation and Staining:
-
After incubation, carefully remove the non-invaded cells from the upper surface of the insert using a cotton swab.[2][8]
-
Fix the invaded cells on the lower surface of the membrane by immersing the insert in 70% ethanol (B145695) for 10-15 minutes.[2][8]
-
Stain the cells with 0.1% crystal violet for 10-20 minutes.[8][9]
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
-
Quantification:
-
Image the stained cells on the underside of the membrane using a light microscope.
-
Count the number of invaded cells in several random fields of view and calculate the average.
-
Western Blot Analysis for EMT Markers and Signaling Proteins
This technique is used to detect changes in the expression levels of specific proteins involved in cell migration, invasion, and the Wnt/β-catenin pathway.
Materials:
-
Cell lysates from α-Santalol-treated and control cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and secondary antibodies
-
ECL substrate and imaging system
Protocol:
-
Protein Extraction and Quantification:
-
Treat cells with α-Santalol or DMSO for the desired time.
-
Lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. (See Table 3 for a list of relevant antibodies).
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
-
Table 3: Recommended Primary Antibodies for Western Blot Analysis
| Target Protein | Role in Migration/Invasion | Expected Molecular Weight |
| β-catenin | Key mediator of Wnt signaling | ~92 kDa[10] |
| Phospho-β-catenin | Phosphorylation leads to degradation | ~92 kDa |
| E-cadherin | Epithelial marker, loss indicates EMT | ~120 kDa |
| N-cadherin | Mesenchymal marker, gain indicates EMT | |
| Vimentin | Mesenchymal marker, gain indicates EMT | ~54 kDa[10] |
| Snail | Transcription factor inducing EMT | |
| GAPDH / β-actin | Loading control | ~36-42 kDa[10] |
Visualizations
Signaling Pathway, Experimental Workflows, and Logical Relationships
Caption: α-Santalol inhibits the Wnt/β-catenin pathway, leading to reduced cell migration and invasion.
Caption: Experimental workflow for the wound healing (scratch) assay.
Caption: Experimental workflow for the transwell invasion assay.
References
- 1. Alpha-Santalol, a Component of Sandalwood Oil Inhibits Migration of Breast Cancer Cells by Targeting the β-catenin Pathway | Anticancer Research [ar.iiarjournals.org]
- 2. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] this compound, a Component of Sandalwood Oil Inhibits Migration of Breast Cancer Cells by Targeting the β-catenin Pathway | Semantic Scholar [semanticscholar.org]
- 4. "this compound, a Component of Sandalwood Oil Inhibits Migration of Br" by Ajay Bommareddy, Kacey Knapp et al. [scholarlyworks.lvhn.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a Component of Sandalwood Oil Inhibits Migration of Breast Cancer Cells by Targeting the β-catenin Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. snapcyte.com [snapcyte.com]
- 9. benchchem.com [benchchem.com]
- 10. Epithelial-Mesenchymal Transition (Beta Catenin, Vimentin) Western Blot Cocktail (ab157392) | Abcam [abcam.com]
Application Note and Protocol for the Stability Testing of alpha-Santalol
Introduction
Alpha-Santalol is a sesquiterpene alcohol and the primary active and aromatic constituent of sandalwood oil (Santalum album L.).[1][2] It is widely utilized in the fragrance, cosmetic, and pharmaceutical industries for its distinct scent and various biological activities, including anti-inflammatory, antioxidant, and chemopreventive properties.[3][4] The stability of this compound is a critical parameter that can impact the quality, efficacy, and safety of products in which it is formulated. The presence of a double bond and an allylic alcohol group in its structure makes this compound susceptible to degradation under various environmental conditions.[5][6]
This document provides a comprehensive protocol for conducting stability testing of this compound. It includes procedures for forced degradation studies to identify potential degradation pathways and for developing a stability-indicating analytical method using High-Performance Liquid Chromatography (HPLC). The target audience for this protocol includes researchers, scientists, and professionals involved in drug development and quality control.
Physicochemical Properties of cis-alpha-Santalol
A thorough understanding of the physicochemical properties of cis-alpha-Santalol is fundamental for the development of analytical methods and sample preparation.
| Property | Value |
| Chemical Name | (2Z)-2-methyl-5-[(1R,2R,4R)-2,3,3-trimethylbicyclo[2.2.1]hept-2-yl]pent-2-en-1-ol |
| CAS Number | 115-71-9 |
| Molecular Formula | C15H24O |
| Molecular Weight | 220.35 g/mol |
| Appearance | Colorless to pale yellow viscous liquid |
| Boiling Point | 166 °C (331 °F; 439 K) |
| Density | 0.968 g/mL at 25 °C |
| Solubility | Soluble in ethanol; practically insoluble in water |
| Refractive Index | n20/D 1.507 |
Experimental Protocols
1. Forced Degradation (Stress Testing) Studies
Forced degradation studies are essential for understanding the intrinsic stability of this compound and for developing a stability-indicating analytical method.[7][8] These studies involve subjecting this compound to conditions more severe than accelerated stability testing to generate potential degradation products.[7]
1.1. Materials and Reagents
-
This compound standard
-
Methanol (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H2O2)
-
Calibrated oven
-
Photostability chamber
1.2. Protocol for Forced Degradation
Prepare a stock solution of this compound in methanol. This stock solution will be subjected to the following stress conditions:
| Stress Condition | Protocol |
| Acid Hydrolysis | To 1 mL of the this compound stock solution, add 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. Neutralize the solution with 0.1 M NaOH before analysis. |
| Base Hydrolysis | To 1 mL of the this compound stock solution, add 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours. Neutralize the solution with 0.1 M HCl before analysis. |
| Oxidative Degradation | To 1 mL of the this compound stock solution, add 1 mL of 3% H2O2. Keep the mixture at room temperature for 24 hours, protected from light. |
| Thermal Degradation | Place the this compound stock solution in a calibrated oven at 80°C for 48 hours.[5] |
| Photodegradation | Expose the this compound stock solution to UV light (e.g., 254 nm) for 24 hours in a photostability chamber.[5] |
A control sample (unstressed this compound solution) should be stored at 4°C and analyzed alongside the stressed samples.
Caption: Workflow for this compound stability testing.
2. Stability-Indicating HPLC Method
A stability-indicating analytical method is a validated quantitative procedure that can detect changes in the quality attributes of the drug substance and drug product over time.[9] An HPLC-UV method is suitable for this purpose.[5]
2.1. Instrumentation and Conditions
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent, equipped with a UV detector |
| Column | C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). A gradient elution may be necessary to separate degradation products. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
| UV Detection | 210 nm |
2.2. Standard and Sample Preparation
-
Standard Solution: Prepare a stock solution of pure cis-alpha-Santalol in methanol. From this, prepare a series of calibration standards by diluting with the mobile phase.
-
Sample Solution: Dilute the stressed and control samples to a concentration that falls within the calibration range.
2.3. Method Validation The analytical method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Data Presentation
The quantitative data from the stability studies should be summarized in tables for clear comparison.
Table 1: Forced Degradation Study of this compound
| Stress Condition | Assay of this compound (%) | % Degradation | Number of Degradation Products |
| Control | 100.0 | 0.0 | 0 |
| Acid Hydrolysis | Data | Data | Data |
| Base Hydrolysis | Data | Data | Data |
| Oxidative Degradation | Data | Data | Data |
| Thermal Degradation | Data | Data | Data |
| Photodegradation | Data | Data | Data |
Table 2: Accelerated Stability Testing of this compound Formulation (Hypothetical Data)
| Time Point (Months) | Appearance | pH | Viscosity (cP) | This compound Content (%) |
| 0 | Conforms | 5.5 | 15,000 | 100.0 |
| 1 | Conforms | 5.4 | 14,800 | 98.5 |
| 3 | Off-white | 5.2 | 14,500 | 95.2 |
| 6 | Yellowish | 5.0 | 13,900 | 90.1 |
Putative Degradation Pathway
The allylic alcohol group and the double bond in this compound are susceptible to oxidation and acid-catalyzed rearrangements.[5][6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Medicinal properties of this compound, a naturally occurring constituent of sandalwood oil: review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
Probing the Anti-inflammatory Potential of α-Santalol: A Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive guide to the experimental design for studying the anti-inflammatory effects of α-santalol, a primary constituent of sandalwood oil.[1] This guide includes detailed application notes, experimental protocols for both in vitro and in vivo models, and data presentation structures. Furthermore, it visualizes key signaling pathways and experimental workflows using the DOT language to facilitate a deeper understanding of the methodologies.
Introduction
Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation is a key factor in numerous chronic diseases.[1] Alpha-santalol (α-santalol), a sesquiterpene alcohol from sandalwood (Santalum album), has demonstrated significant anti-inflammatory properties.[1][2][3] Scientific evidence indicates that α-santalol can markedly suppress the expression of pro-inflammatory cytokines and chemokines.[1] Its therapeutic potential is attributed to the modulation of key signaling pathways involved in the inflammatory response.[2][3] This document outlines a detailed experimental framework to investigate and characterize the anti-inflammatory mechanisms of α-santalol.
Key Signaling Pathways Modulated by α-Santalol
The anti-inflammatory effects of α-santalol are primarily mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1]
-
NF-κB Signaling Pathway: This pathway is a central regulator of inflammation, controlling the transcription of numerous pro-inflammatory genes, including cytokines like TNF-α, IL-1β, and IL-6.[1]
-
MAPK Signaling Pathway: This pathway, encompassing kinases such as ERK, JNK, and p38, is activated by inflammatory stimuli and plays a crucial role in inflammation and apoptosis.
In Vitro Experimental Design
Application Notes
In vitro assays are essential for elucidating the molecular mechanisms of α-santalol's anti-inflammatory activity in a controlled environment. The following protocols are designed to assess its effects on cytokine production and key signaling pathways in relevant cell lines.
Experimental Workflow: In Vitro Assays
Protocols
1. Cell Culture and Treatment:
-
Cell Line: RAW 264.7 murine macrophages are a suitable model for studying inflammation.
-
Culture Conditions: Culture cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Pre-treat cells with varying concentrations of α-santalol (e.g., 1, 5, 10, 25 µM) for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified duration (e.g., 6-24 hours) to induce an inflammatory response. Include a vehicle control (DMSO) and a positive control (e.g., dexamethasone).
-
2. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification:
-
Objective: To measure the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant.
-
Procedure:
-
After the treatment period, collect the cell culture supernatant.
-
Perform ELISA using commercially available kits for mouse TNF-α, IL-6, and IL-1β according to the manufacturer's instructions.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentrations based on a standard curve.
-
3. Western Blot Analysis for NF-κB and MAPK Pathway Activation:
-
Objective: To assess the effect of α-santalol on the phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.
-
Procedure:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.[4]
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.[4]
-
Incubate the membrane with primary antibodies against phospho-p65, p65, phospho-ERK, ERK, phospho-JNK, JNK, phospho-p38, p38, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[4][5]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.[5]
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize the phosphorylated protein levels to the total protein levels.[4]
-
Data Presentation: In Vitro Results
Table 1: Effect of α-Santalol on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Cells
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control | |||
| LPS (1 µg/mL) | |||
| LPS + α-Santalol (1 µM) | |||
| LPS + α-Santalol (5 µM) | |||
| LPS + α-Santalol (10 µM) | |||
| LPS + α-Santalol (25 µM) | |||
| LPS + Dexamethasone (10 µM) |
Table 2: Densitometric Analysis of Western Blots for NF-κB and MAPK Pathway Proteins
| Treatment | p-p65/p65 Ratio | p-ERK/ERK Ratio | p-JNK/JNK Ratio | p-p38/p38 Ratio |
| Control | ||||
| LPS (1 µg/mL) | ||||
| LPS + α-Santalol (10 µM) | ||||
| LPS + α-Santalol (25 µM) |
In Vivo Experimental Design
Application Notes
In vivo models are crucial for evaluating the therapeutic efficacy of α-santalol in a whole-organism context. The carrageenan-induced paw edema and LPS-induced acute lung injury models are well-established for assessing acute anti-inflammatory activity.
Experimental Workflow: In Vivo Models
Protocols
1. Carrageenan-Induced Paw Edema in Rats:
-
Objective: To evaluate the effect of α-santalol on acute inflammation.
-
Animals: Male Wistar rats (180-220 g).
-
Procedure:
-
Divide the rats into groups: vehicle control, α-santalol (e.g., 50 and 100 mg/kg, p.o.), and a positive control (e.g., indomethacin, 10 mg/kg, p.o.).
-
Administer the respective treatments orally 1 hour before the induction of inflammation.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.[6][7][8][9]
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.[8][9]
-
Calculate the percentage of edema inhibition.
-
2. LPS-Induced Acute Lung Injury (ALI) in Mice:
-
Objective: To assess the protective effect of α-santalol on lung inflammation.
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Procedure:
-
Divide the mice into groups: vehicle control, α-santalol (e.g., 25 and 50 mg/kg, i.p.), and a positive control (e.g., dexamethasone, 5 mg/kg, i.p.).
-
Administer the treatments intraperitoneally 1 hour before LPS challenge.
-
Induce ALI by intranasal or intratracheal administration of LPS (e.g., 1-5 mg/kg).[10][11]
-
Euthanize the mice 6-24 hours after LPS administration.
-
Collect bronchoalveolar lavage fluid (BALF) to measure total and differential cell counts and protein concentration.
-
Homogenize lung tissue for cytokine analysis (ELISA) and myeloperoxidase (MPO) activity assay.
-
Fix lung tissue for histopathological examination (H&E staining).
-
Data Presentation: In Vivo Results
Table 3: Effect of α-Santalol on Carrageenan-Induced Paw Edema in Rats
| Treatment | Paw Volume (mL) at 1h | Paw Volume (mL) at 2h | Paw Volume (mL) at 3h | Paw Volume (mL) at 4h | % Inhibition at 4h |
| Vehicle Control | |||||
| α-Santalol (50 mg/kg) | |||||
| α-Santalol (100 mg/kg) | |||||
| Indomethacin (10 mg/kg) |
Table 4: Effect of α-Santalol on Inflammatory Parameters in LPS-Induced ALI in Mice
| Treatment | Total Cells in BALF (x10⁵) | Neutrophils in BALF (x10⁴) | Lung MPO Activity (U/g tissue) | Lung TNF-α (pg/mg protein) | Lung IL-6 (pg/mg protein) |
| Vehicle Control | |||||
| LPS | |||||
| LPS + α-Santalol (25 mg/kg) | |||||
| LPS + α-Santalol (50 mg/kg) | |||||
| LPS + Dexamethasone (5 mg/kg) |
Conclusion
This guide provides a robust framework for the systematic investigation of the anti-inflammatory properties of α-santalol. The detailed protocols for both in vitro and in vivo experiments, coupled with structured data presentation and visual workflows, will enable researchers to generate comprehensive and reproducible data. The elucidation of α-santalol's mechanisms of action will be pivotal in advancing its potential as a novel therapeutic agent for inflammatory diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Medicinal properties of this compound, a naturally occurring constituent of sandalwood oil: review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jddtonline.info [jddtonline.info]
- 8. scielo.br [scielo.br]
- 9. phytopharmajournal.com [phytopharmajournal.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Progression of Acute Lung Injury in Intratracheal LPS Rat Model: Efficacy of Fluticasone, Dexamethasone, and Pirfenidone - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Preparation and Use of α-Santalol in Cell Culture
Introduction
Alpha-santalol (α-santalol), a sesquiterpene alcohol, is a primary bioactive constituent of East Indian sandalwood oil derived from Santalum album.[1][2] It has garnered significant scientific interest for its diverse pharmacological activities, including potent anti-cancer, anti-inflammatory, and neuroleptic properties.[1][2] In oncological research, α-santalol has been shown to induce cell cycle arrest and apoptosis in various cancer cells, making it a promising natural compound for therapeutic development.[3] These application notes provide detailed protocols for the preparation of α-santalol solutions for in vitro experiments and summarize its effects on cancer cell lines.
Physicochemical Properties of α-Santalol
Proper preparation of α-santalol solutions is critical for obtaining reproducible results, primarily due to its hydrophobicity.[4] α-Santalol is practically insoluble in water but soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol.[4][5][6]
| Property | Value | References |
| CAS Number | 115-71-9 | [5][7][8][9][10] |
| Molecular Formula | C₁₅H₂₄O | [1][7][8][9][10][11] |
| Molecular Weight | 220.35 g/mol | [1][6][7][10][11] |
| Appearance | Pale yellow to yellow viscous liquid | [5][7] |
| Solubility | Practically insoluble in water; Soluble in DMSO, ethanol, and diethyl ether. | [4][5][6] |
| Density | ~0.9770 g/cm³ | [5][10] |
| Boiling Point | 166-167 °C at 14 mmHg | [1][10] |
Biological Activity and Data Presentation
α-Santalol has demonstrated significant anti-proliferative and cytotoxic effects across a range of human cancer cell lines. The effective concentration typically ranges from 10 to 100 µM, inducing effects such as cell cycle arrest and apoptosis.[3][12]
Table 1: Anti-proliferative and Cytotoxic Effects of α-Santalol on Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Concentration (µM) | Incubation Time (h) | Observed Effect | References |
| MCF-7 | Breast (ER+) | MTT | 10 - 100 | 12, 24, 48 | Concentration- and time-dependent reduction in cell viability. | [12] |
| MDA-MB-231 | Breast (ER-) | MTT | 10 - 100 | 12, 24, 48 | Concentration- and time-dependent reduction in cell viability. | [12] |
| PC-3 | Prostate | Trypan Blue | 25 - 75 | 24, 48, 72 | Concentration- and time-dependent decrease in cell viability. | [3][13] |
| LNCaP | Prostate | Trypan Blue | 25 - 75 | 24, 48, 72 | Concentration- and time-dependent decrease in cell viability. | [3][13] |
| A431 | Skin (Epidermoid Carcinoma) | MTT | 50 - 100 | 24, 48 | 26.7% - 91.6% decrease in cell viability. | [6][14][15] |
| UACC-62 | Skin (Melanoma) | MTT | 50 - 100 | 24, 48 | Significant decrease in cell viability. | [6][15] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration α-Santalol Stock Solution
Due to its poor water solubility, a high-concentration stock solution of α-santalol must be prepared in an organic solvent, typically cell-culture grade DMSO.[4]
Materials:
-
α-Santalol (powder or oil)
-
Sterile, cell-culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber vials
-
Calibrated analytical balance and weighing paper/boat
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh the desired amount of α-santalol in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 50 mM stock solution, weigh 11.02 mg of α-santalol (Molecular Weight: 220.35 g/mol ).[4]
-
Solubilization: Add the appropriate volume of sterile DMSO to the tube.
-
Mixing: Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved. Gentle warming or brief sonication can aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.[4] It is recommended to prepare fresh solutions for optimal activity.[16][17]
Protocol 2: Preparation of Working Solutions for Cell Treatment
The DMSO stock solution must be serially diluted in complete cell culture medium to achieve the desired final concentrations for treating cells.
Important Considerations:
-
Final DMSO Concentration: The final concentration of DMSO in the culture wells must be non-toxic to the cells, typically below 0.5% and ideally below 0.1%.[4]
-
Vehicle Control: Always include a "vehicle control" group in your experimental design. This control should contain the highest concentration of DMSO used in the treatment groups to ensure that observed effects are due to α-santalol and not the solvent.[4]
Procedure:
-
Thaw Stock: Thaw one aliquot of the high-concentration α-santalol stock solution.
-
Intermediate Dilution (Optional): For very low final concentrations, it may be necessary to first prepare an intermediate dilution of the stock solution in complete culture medium.
-
Final Dilution: Directly add the required volume of the stock solution to pre-warmed complete culture medium to achieve the final desired treatment concentration. For example, to make 10 mL of a 50 µM working solution from a 50 mM stock, add 10 µL of the stock to 10 mL of medium. This results in a final DMSO concentration of 0.1%.
-
Mixing: Mix the working solution thoroughly by gentle inversion or vortexing immediately before adding it to the cells to prevent precipitation.
-
Cell Treatment: Remove the existing medium from the cell culture plates and replace it with the freshly prepared α-santalol working solutions or the vehicle control medium.
Protocol 3: General Cell Viability Assay (MTT-based)
This protocol outlines a general method to assess the effect of α-santalol on cell viability using a colorimetric MTT assay.
Materials:
-
96-well cell culture plates
-
Cancer cells of interest
-
Complete culture medium
-
α-Santalol working solutions and vehicle control medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of medium and allow them to attach overnight.[14][18]
-
Treatment: Remove the medium and replace it with 100 µL of the prepared α-santalol working solutions at various concentrations (e.g., 10, 25, 50, 75, 100 µM) and the vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).[4]
-
MTT Addition: Add 10-20 µL of MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.[18]
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4][18]
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC₅₀ value.
Signaling Pathways Modulated by α-Santalol
α-Santalol exerts its anti-cancer effects by modulating critical signaling pathways involved in cell proliferation, migration, and apoptosis.
-
Induction of Apoptosis: α-Santalol activates both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways of apoptosis. This involves the activation of initiator caspases (caspase-8 and caspase-9) which in turn activate executioner caspases (caspase-3, -6, and -7), leading to the cleavage of key cellular substrates like poly(ADP-ribose) polymerase (PARP) and ultimately, cell death.[12][13][19]
-
Inhibition of Wnt/β-catenin Pathway: In breast cancer cells, α-santalol has been shown to inhibit cell migration by targeting the Wnt/β-catenin signaling pathway.[20][21][22][23] It affects the localization of β-catenin, preventing its translocation from the cytosol to the nucleus, thereby downregulating downstream target genes involved in migration and proliferation.[20][23]
References
- 1. cis-alpha-Santalol | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Anticancer Effects of Sandalwood (Santalum album) | Anticancer Research [ar.iiarjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. α-Santalol - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. acs.org [acs.org]
- 8. α-Santalol [webbook.nist.gov]
- 9. echemi.com [echemi.com]
- 10. This compound [drugfuture.com]
- 11. This compound, 115-71-9 [thegoodscentscompany.com]
- 12. Antineoplastic Effects of α-Santalol on Estrogen Receptor-Positive and Estrogen Receptor-Negative Breast Cancer Cells through Cell Cycle Arrest at G2/M Phase and Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. α-Santalol, a derivative of sandalwood oil, induces apoptosis in human prostate cancer cells by causing caspase-3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. medchemexpress.com [medchemexpress.com]
- 17. file.medchemexpress.com [file.medchemexpress.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. This compound, a Component of Sandalwood Oil Inhibits Migration of Breast Cancer Cells by Targeting the β-catenin Pathway | Anticancer Research [ar.iiarjournals.org]
- 21. [PDF] this compound, a Component of Sandalwood Oil Inhibits Migration of Breast Cancer Cells by Targeting the β-catenin Pathway | Semantic Scholar [semanticscholar.org]
- 22. "this compound, a Component of Sandalwood Oil Inhibits Migration of Br" by Ajay Bommareddy, Kacey Knapp et al. [scholarlyworks.lvhn.org]
- 23. This compound, a Component of Sandalwood Oil Inhibits Migration of Breast Cancer Cells by Targeting the β-catenin Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
α-Santalol: A Promising Therapeutic Agent in Preclinical Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-santalol, a primary bioactive sesquiterpenoid constituent of sandalwood oil (Santalum album), has emerged as a compound of significant interest in preclinical therapeutic research.[1][2] Exhibiting a range of biological activities, α-santalol has demonstrated notable anti-cancer and anti-inflammatory properties across various in vitro and in vivo models.[2][3] Its mechanisms of action often involve the modulation of key signaling pathways implicated in cell proliferation, apoptosis, and inflammation.[2] These application notes provide a comprehensive overview of the preclinical data on α-santalol, detailed experimental protocols for its investigation, and visual representations of its molecular interactions to guide further research and drug development efforts.
Data Presentation: Quantitative Efficacy of α-Santalol
The therapeutic potential of α-santalol has been quantified in numerous preclinical studies. The following tables summarize key findings related to its anti-cancer and anti-inflammatory effects.
Table 1: In Vitro Cytotoxicity of α-Santalol in Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Concentration (µM) | Incubation Time (hours) | % Decrease in Cell Viability | IC50 Value | Reference |
| A431 | p53-mutated human epidermoid carcinoma | MTT | 50 | 24 | 26.7% | - | [1] |
| 100 | 24 | 56.8% | - | [1] | |||
| 50 | 48 | 59.1% | - | [1] | |||
| 100 | 48 | 91.6% | - | [1] | |||
| UACC-62 | p53 wild-type human melanoma | MTT | - | - | - | - | [4] |
| MCF-7 | ER-positive Breast Cancer | MTT | 10 - 100 | 12 | 2 - 38% | 8.03 µg/mL* | [5] |
| 10 - 100 | 24 | 2 - 58% | [5] | ||||
| 10 - 100 | 48 | 4 - 71% | [5] | ||||
| MDA-MB-231 | ER-negative Breast Cancer | MTT | 10 - 100 | 12 | 1 - 47% | 4.5 µg/mL | [5] |
| 10 - 100 | 24 | 2 - 66% | [5] | ||||
| 10 - 100 | 48 | 4 - 79% | [5] | ||||
| PC-3 | Androgen-independent Prostate Cancer | Trypan Blue | 25 - 75 | 24, 48, 72 | Concentration and time-dependent decrease | - | [6] |
| LNCaP | Androgen-dependent Prostate Cancer | Trypan Blue | 25 - 75 | 24, 48, 72 | Concentration and time-dependent decrease | - | [6] |
*Note: The IC50 value for MCF-7 cells is for Sandalwood Essential Oil, of which cis-alpha-Santalol is a major component.[1]
Table 2: In Vivo Chemopreventive Effects of α-Santalol in Mouse Models
| Animal Model | Cancer Type | Carcinogenesis Protocol | α-Santalol Treatment | Key Findings | Reference |
| CD-1 & SENCAR Mice | Skin Cancer | DMBA-initiated, TPA-promoted | 5% (w/v) in acetone (B3395972) (topical) | Delayed papilloma development by 2 weeks; significantly decreased papilloma incidence and multiplicity.[7] | [7] |
| CD-1 Mice | Skin Cancer | DMBA-initiated, TPA-promoted | 1.25% and 2.5% (w/v) in acetone (topical) | Both concentrations significantly prevented skin cancer development and decreased TPA-induced ODC activity and DNA synthesis.[7] | [7] |
| SKH-1 Hairless Mice | Skin Cancer | UVB-induced | 5% (w/v) in acetone (topical) | 72% reduction in tumor multiplicity in UVB-induced complete tumorigenesis.[8] | [8] |
| Nude Mice (PC-3 xenograft) | Prostate Cancer | Subcutaneous injection of PC-3 cells | 7.5 and 15 mg/kg/day (intraperitoneal injection) | Significantly reduced tumor volume and weight.[7] | [7] |
| Transgenic Mouse Model | Prostate Cancer | - | - | Decreased incidence of prostate tumors by reducing cell proliferation and inducing apoptosis. 53% normal tissue area in treated mice vs. 12% in controls. 74.28% lower urogenital tract weight and 52.9% lower prostate gland weight compared to controls.[9] | [9] |
Table 3: Effect of α-Santalol on Cell Migration and Protein Expression
| Cell Line | Assay | α-Santalol Concentration (µM) | Effect | Reference |
| MDA-MB-231 | Wound Healing Assay | 25 | 31.6% inhibition of migration | [10] |
| 50 | 57.9% inhibition of migration | [10] | ||
| 75 | 78.9% inhibition of migration | [10] | ||
| MCF-7 | Wound Healing Assay | 25 | 31.8% inhibition of migration | [10] |
| 50 | 60.2% inhibition of migration | [10] | ||
| 75 | 82.9% inhibition of migration | [10] | ||
| MDA-MB-231 | Western Blot | 50 | 0.35-fold change in Nuclear β-catenin | [10] |
| 1.8-fold change in Cytosolic β-catenin | [10] | |||
| 0.45-fold change in Phospho-β-catenin | [10] |
Signaling Pathways and Mechanisms of Action
This compound exerts its therapeutic effects by modulating several critical signaling pathways. In cancer, it has been shown to induce apoptosis through both intrinsic and extrinsic pathways, involving the activation of caspase-8, caspase-9, and caspase-3.[6][11] It also causes cell cycle arrest at the G2/M phase.[11] Furthermore, α-santalol inhibits angiogenesis by targeting the VEGFR2-mediated AKT/mTOR/P70S6K signaling pathway.[12] In breast cancer, it has been found to inhibit cell migration by targeting the Wnt/β-catenin pathway.[10][13]
Caption: α-Santalol induced apoptosis pathway.
Caption: Anti-angiogenic mechanism of α-Santalol.
Experimental Protocols
Cell Viability Assessment: MTT Assay
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.[14]
Materials:
-
96-well plates
-
Complete cell culture medium
-
α-santalol stock solution (dissolved in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.[14]
-
Prepare serial dilutions of α-santalol in complete medium.
-
Remove the medium from the wells and add 100 µL of the prepared α-santalol dilutions. Include a vehicle control (DMSO) and a no-treatment control.[14]
-
Incubate the plate for the desired time points (e.g., 12, 24, 48 hours).[14]
-
Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.[14]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[14]
-
Measure the absorbance at 570 nm using a microplate reader.[14]
-
Calculate cell viability as a percentage of the no-treatment control after subtracting the background absorbance.
Caption: Experimental workflow for the MTT assay.
Cell Migration Assessment: Wound Healing (Scratch) Assay
This assay is used to assess cell migration in vitro.[10]
Materials:
-
6-well plates
-
Complete cell culture medium
-
α-santalol stock solution
-
Sterile 200 µL pipette tip
-
Phosphate-buffered saline (PBS)
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ)
Protocol:
-
Seed cells in 6-well plates and grow to 90-95% confluency.[10]
-
Create a "scratch" in the cell monolayer using a sterile 200 µL pipette tip.[10]
-
Wash the wells with PBS to remove detached cells.[10]
-
Replace the medium with fresh medium containing either DMSO (vehicle control) or varying concentrations of α-santalol.[10]
-
Capture images of the wound at 0 hours and 24 hours.[10]
-
Measure the area of the wound at both time points using image analysis software.[10]
-
Calculate the percentage of wound closure to determine the extent of cell migration.[10]
Protein Expression Analysis: Western Blotting
This technique is used to detect changes in the expression levels of specific proteins.[10][11]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE equipment
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Treat cells with α-santalol or vehicle control for the desired time.
-
Lyse the cells and determine the protein concentration of the lysates.[10]
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.[10]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[10]
-
Incubate the membrane with the primary antibody overnight at 4°C.[10]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Detect the protein bands using an ECL substrate and an imaging system.[10]
In Vivo Tumor Xenograft Model
This model is used to evaluate the in vivo efficacy of anti-cancer agents.[7][15]
Materials:
-
Immunodeficient mice (e.g., nude mice)
-
Human cancer cells (e.g., PC-3)
-
α-santalol solution for injection
-
Vehicle control solution
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject human cancer cells into the flank of immunodeficient mice.[15]
-
Allow tumors to grow to a palpable size (e.g., 50-100 mm³).[15]
-
Randomize mice into control and treatment groups.[15]
-
Administer α-santalol (e.g., intraperitoneal injection) or vehicle control daily.[15]
-
Monitor tumor volume and body weight regularly.[15]
-
At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry, Western blot).[15]
Caption: Workflow for an in vivo xenograft study.
Conclusion
The preclinical data strongly support the potential of α-santalol as a therapeutic agent, particularly in the context of cancer and inflammatory conditions. Its ability to selectively target cancer cells while showing minimal toxicity to normal cells is a significant advantage.[15] The detailed protocols and mechanistic insights provided in these application notes are intended to facilitate further research into the therapeutic applications of α-santalol and accelerate its potential translation into clinical settings.
References
- 1. benchchem.com [benchchem.com]
- 2. [PDF] this compound, a Component of Sandalwood Oil Inhibits Migration of Breast Cancer Cells by Targeting the β-catenin Pathway | Semantic Scholar [semanticscholar.org]
- 3. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. α-Santalol, a derivative of sandalwood oil, induces apoptosis in human prostate cancer cells by causing caspase-3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. ar.iiarjournals.org [ar.iiarjournals.org]
- 9. news-medical.net [news-medical.net]
- 10. benchchem.com [benchchem.com]
- 11. Antineoplastic Effects of α-Santalol on Estrogen Receptor-Positive and Estrogen Receptor-Negative Breast Cancer Cells through Cell Cycle Arrest at G2/M Phase and Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. This compound, a Component of Sandalwood Oil Inhibits Migration of Breast Cancer Cells by Targeting the β-catenin Pathway | Anticancer Research [ar.iiarjournals.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Stereoselective Synthesis of α-Santalol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of α-Santalol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of α-Santalol, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Desired Product | 1. Incomplete reaction at key steps. 2. Suboptimal reaction conditions (temperature, time). 3. Degradation of intermediates or product during workup or purification. | 1. Monitor reaction progress closely using Thin Layer Chromatography (TLC) to ensure completion. 2. Optimize reaction parameters for each step. For instance, during the synthesis of π-phenylsulphonyl tricyclene (B1222867), maintaining reflux at approximately 153°C for 9 hours is crucial.[1] 3. Handle intermediates and the final product under an inert atmosphere where necessary and avoid exposure to harsh acidic or basic conditions during workup.[1] |
| Presence of trans-(E)-α-Santalol Isomer | 1. Use of a non-stereoselective synthesis method (e.g., some Wittig reaction conditions). 2. Isomerization of the cis-(Z)-isomer during workup or purification. | 1. Employ a stereospecific synthesis route, such as the alkylation of π-phenylsulphonyl tricyclene with a cis-alkenyl halide.[1] 2. Avoid harsh acidic or basic conditions during the workup stages to prevent isomerization.[1] |
| Formation of Oxidized Byproducts | 1. Use of non-selective oxidizing agents if synthesizing from α-santalene. 2. Over-oxidation of the substrate. | 1. When using an oxidation route from α-santalene, choose a stereoselective reagent if possible, although this can be challenging. 2. Carefully control the stoichiometry of the oxidizing agent and the reaction time.[1] |
| Difficult Purification of Isomers | 1. Presence of multiple isomers (cis/trans) and closely related byproducts. 2. Co-elution of impurities with the desired product during standard chromatography. | 1. Employ preparative chromatography on silica (B1680970) gel impregnated with silver nitrate. This technique is highly effective for separating cis and trans isomers due to the differential interaction of the silver ions with the double bonds.[1][2] 2. Consider using automated flash chromatography systems for improved separation and isolation. |
| Inconsistent Stereoselectivity in Wittig Reaction | 1. Nature of the ylide (stabilized vs. non-stabilized). 2. Presence of lithium salts. 3. Solvent effects. | 1. For Z-selectivity, non-stabilized ylides are generally preferred. 2. The presence of lithium salts can decrease Z-selectivity. Using sodium or potassium bases can be advantageous. 3. Aprotic, non-polar solvents often favor the formation of the Z-isomer. |
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge in the stereoselective synthesis of α-Santalol?
A1: The primary challenge is controlling the stereochemistry of the trisubstituted double bond in the side chain to selectively obtain the desired (Z)-isomer, which is responsible for the characteristic sandalwood fragrance.[3][4] Many synthetic methods can produce a mixture of (Z) and (E) isomers, which are often difficult to separate.
Q2: Which synthetic route offers the highest stereoselectivity for (Z)-α-Santalol?
A2: The stereospecific synthesis developed by E.J. Corey, starting from (–)-π-bromotricyclene, is renowned for its high stereocontrol, yielding predominantly the (Z)-isomer.[1] A highly reliable method based on this approach involves the alkylation of π-phenylsulphonyl tricyclene with a cis-alkenyl halide, followed by desulphonylation, which is designed to preserve the stereochemistry of the side chain.[1]
Q3: Can I synthesize (Z)-α-Santalol by oxidizing α-Santalene?
A3: While the oxidation of α-santalene using reagents like selenium dioxide can produce α-santalol, these methods are often not stereoselective. This can result in a mixture of cis and trans isomers, along with other oxidation byproducts, making purification challenging and often leading to lower yields of the desired cis-isomer.[1]
Q4: What is the most effective technique for purifying (Z)-α-Santalol from its trans-(E)-isomer?
A4: The most effective method is preparative chromatography using silica gel impregnated with silver nitrate.[1][2] The silver ions form weak π-complexes with the double bonds of the isomers, and the stability of these complexes differs between the cis and trans isomers, allowing for their separation. Purity of over 96% can be achieved with this method.[2]
Q5: In a Wittig-based synthesis of α-Santalol, how can I favor the formation of the (Z)-isomer?
A5: To favor the (Z)-isomer in a Wittig reaction, it is generally best to use a non-stabilized ylide under salt-free conditions. The choice of base and solvent is also critical. Using sodium or potassium bases (like NaH or KHMDS) instead of lithium-based reagents (like n-BuLi) can improve Z-selectivity by minimizing the formation of betaine (B1666868) intermediates that can lead to equilibration and a higher proportion of the more stable (E)-isomer.
Data Presentation
Table 1: Comparison of Key Synthetic Routes to (Z)-α-Santalol
| Synthetic Route | Starting Material | Key Reactions/Reagents | Overall Yield (%) | Stereoselectivity (Z:E ratio) |
| Corey's Stereospecific Synthesis (1970) | (–)-π-Bromotricyclene | Alkynylation, Hydroalumination-iodination, Carbonylation, Reduction | ~35-40% | Highly Stereospecific for Z-isomer |
| Julia-Ward Synthesis (1973) | Tricycloekasantalal | Julia-Kocienski Olefination (using a phenylsulfone derivative) | Not explicitly reported as a full sequence | Predominantly Z-isomer |
| Sato's Synthesis (1976) | (+)-α-Bromocamphor | Favorskii rearrangement, Grignard reaction, Wittig reaction | Not explicitly reported as a full sequence | Good Z-selectivity |
| Biotechnological Production | Glucose/Glycerol | Fermentation with engineered Rhodobacter sphaeroides | Titer and yield are strain and process-dependent | Can produce a natural-like ratio of α- and β-santalol |
Experimental Protocols
Key Experiment: Stereospecific Synthesis of cis-α-Santalol via Alkylation of π-Phenylsulfonyl Tricyclene
This protocol is a key part of a highly stereoselective route to cis-α-santalol.
Step 1: Synthesis of π-Phenylsulfonyl Tricyclene
-
Materials: (–)-π-Bromotricyclene, Sodium benzene (B151609) sulphinate, Anhydrous Dimethylformamide (DMF), Diethyl ether.
-
Procedure:
-
In a round-bottom flask, dissolve (–)-π-bromotricyclene and sodium benzene sulphinate in anhydrous DMF.
-
Heat the mixture to reflux (approximately 153°C) and maintain for 9 hours.
-
After cooling to room temperature, pour the reaction mixture into a saturated aqueous NaCl solution.
-
Extract the aqueous phase three times with diethyl ether.
-
Wash the combined organic extracts twice with a saturated NaCl solution, dry over anhydrous MgSO₄, and evaporate the solvent under reduced pressure to yield π-phenylsulfonyl tricyclene.
-
Step 2: Alkylation to form cis-1-Chloro-10-phenylsulfonyl-α-santalene
-
Materials: π-Phenylsulfonyl tricyclene, cis-1,4-dichloro-2-methyl-2-butene, n-butyllithium, Anhydrous Tetrahydrofuran (THF).
-
Procedure:
-
Dissolve the π-phenylsulfonyl tricyclene from the previous step in anhydrous THF.
-
Cool the solution to -78°C in a dry ice/acetone bath under an inert atmosphere.
-
Add a stoichiometric amount of n-butyllithium dropwise to form the carbanion (solution will turn orange).
-
Warm the solution to 0°C for 30 minutes, then cool it back down to -78°C.
-
Add a solution of cis-1,4-dichloro-2-methyl-2-butene in a minimal amount of anhydrous THF.
-
Allow the reaction mixture to warm to between -20°C and -5°C. The orange color will fade over 1-2 hours.
-
Pour the reaction mixture into a saturated aqueous NaCl solution and extract with diethyl ether. The crude product is used in the next step.
-
Step 3: Acetate (B1210297) Formation and Desulphonylation to cis-α-Santalol
-
Materials: Crude cis-1-Chloro-10-phenylsulfonyl-α-santalene, Sodium acetate, Sodium amalgam, Anhydrous DMF, Ethanol.
-
Procedure:
-
The crude product from Step 2 is reacted with sodium acetate in anhydrous DMF to replace the chlorine atom with an acetate group.
-
The resulting acetate derivative is then subjected to reductive desulphonylation using sodium amalgam in a suitable solvent system (e.g., ethanol).
-
Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract with an organic solvent.
-
The crude product is then purified by chromatography.
-
Mandatory Visualization
Caption: Logical workflow of challenges in α-Santalol synthesis.
Caption: Workflow for the stereospecific alkylation step.
References
improving alpha-Santalol yield through metabolic engineering in yeast
Technical Support Center: Improving α-Santalol Yield in Yeast
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming challenges associated with improving α-santalol yield through metabolic engineering in Saccharomyces cerevisiae.
Frequently Asked Questions (FAQs)
Q1: What is the core strategy for producing α-santalol in Saccharomyces cerevisiae?
A1: The production of α-santalol in S. cerevisiae is achieved by introducing a heterologous biosynthetic pathway. This typically involves expressing a santalene synthase (SS), which converts the native precursor farnesyl pyrophosphate (FPP) into α-santalene.[1][2] Subsequently, a cytochrome P450 monooxygenase (P450) and its redox partner, a cytochrome P450 reductase (CPR), are used to hydroxylate α-santalene to form α-santalol.[2][3][4]
Q2: What is the primary native metabolic pathway to engineer for an increased supply of the α-santalol precursor?
A2: The primary target for metabolic engineering is the mevalonate (B85504) (MVA) pathway.[2][5] This native yeast pathway is responsible for synthesizing FPP, the direct precursor for santalene synthesis.[2][6] Enhancing the metabolic flux through the MVA pathway is a critical step toward increasing the final α-santalol yield.[7]
Q3: What are the key competing pathways that divert the FPP precursor away from α-santalol synthesis?
A3: The main competing pathway is the sterol biosynthesis pathway, specifically the reaction catalyzed by squalene (B77637) synthase (encoded by the ERG9 gene), which converts FPP into squalene.[1][8][9][10] Another competing pathway involves the dephosphorylation of FPP to farnesol, catalyzed by phosphatases like Lpp1 and Dpp1.[8][11]
Q4: What are some advanced strategies to further boost α-santalol production?
A4: Advanced strategies include:
-
Subcellular Compartmentalization: Targeting the biosynthetic enzymes to specific organelles like peroxisomes or mitochondria can increase precursor availability and reduce the toxicity of intermediates.[12][13] A recent study demonstrated a significant increase in (Z)-santalols titer to 10.4 g/L by engineering the cytochrome P450 enzyme to the peroxisomal surface.[12]
-
Enzyme Engineering: Creating fusion proteins of pathway enzymes (e.g., FPPS and santalene synthase) can channel substrates more efficiently.[14] Additionally, optimizing P450-CPR redox systems, for instance by using chimeric proteins, can improve the conversion of santalene to santalol.[3][4]
-
Cofactor Engineering: Ensuring a sufficient supply of cofactors like NADPH, which is essential for the P450 reaction, and acetyl-CoA, the initial building block of the MVA pathway, is crucial for high yields.[5][15]
Troubleshooting Guide
| Issue | Potential Causes | Recommended Solutions |
| Low or No α-Santalol Production | 1. Inefficient expression of biosynthetic genes (santalene synthase, P450, CPR).[2] 2. Limited supply of the precursor, FPP.[1][2] 3. Suboptimal fermentation conditions.[1] | 1. Codon-optimize the heterologous genes for S. cerevisiae.[2] 2. Use strong, well-characterized promoters (e.g., GAL promoters).[2][8][9] 3. Verify protein expression using Western blot or enzyme activity assays.[2] 4. Overexpress key genes in the MVA pathway, such as a truncated HMG-CoA reductase (tHMG1) and FPP synthase (ERG20).[2] 5. Optimize fermentation parameters like temperature, pH, and aeration.[2] |
| Accumulation of α-Santalene but Low α-Santalol | 1. Inefficient P450 enzyme or CPR partner. 2. Insufficient NADPH cofactor for the P450 reaction. | 1. Test different P450s and CPRs from various sources to find a compatible and efficient pair. 2. Create and test chimeric P450-CPR proteins to improve electron transfer.[3][4] 3. Engineer the yeast's central metabolism to increase the NADPH regeneration rate. |
| Poor Cell Growth or Strain Instability | 1. Metabolic burden from the overexpression of multiple heterologous genes.[2] 2. Accumulation of toxic intermediates from the MVA pathway.[2] 3. Instability of expression plasmids.[2] | 1. Balance the expression levels of the pathway genes to avoid metabolic overload.[16] 2. Integrate the expression cassettes into the yeast chromosome for stable, long-term expression.[2] 3. Use fed-batch fermentation to control the metabolic rate and prevent the accumulation of toxic byproducts.[2] |
| High Farnesol Byproduct Formation | 1. Dephosphorylation of excess FPP by native yeast phosphatases. | 1. Knock out or downregulate the genes encoding relevant phosphatases, such as LPP1 and DPP1.[8][11] |
Data Presentation: α-Santalene and α-Santalol Production in Engineered Yeast
The following tables summarize the yields of α-santalene and α-santalol achieved in various engineered S. cerevisiae strains under different conditions.
Table 1: α-Santalene Production
| Strain Engineering Strategy | Fermentation Scale | Titer (mg/L) | Reference |
| Overexpression of MVA pathway genes, ERG9 downregulation | Shake Flask | 94.6 | [3][8] |
| Overexpression of MVA pathway genes, ERG9 downregulation | Shake Flask | 164.7 | [3][4] |
| Multi-copy integration of santalene synthase, medium optimization | Fed-batch Fermenter | 21,500 | [10] |
| Overexpression of MVA pathway genes, ERG9 promoter replacement | Fed-batch Fermenter | 92 | [17] |
| Overexpression of IDI1, UPC2-1, ADH2, ALD6, ACSL641P, and knockdown of ERG9 | Shake Flask | 13.9 | [18] |
Table 2: α-Santalol Production
| Strain Engineering Strategy | Fermentation Scale | Titer (mg/L) | Reference |
| P450-CPR system integration | Shake Flask | 24.6 | [3][8] |
| P450-CPR integration, ERG9 downregulation | Shake Flask | 68.8 | [3][4][8] |
| GAL promoters, ERG9 promoter replacement with PHXT1 | Fed-batch Fermenter | 1,300 | [9][19] |
| GAL promoters, ERG9 promoter replacement, expressing SanSyn | Fed-batch Fermenter | 1,200 | [9][19] |
| Peroxisomal surface display of P450 | Fed-batch Fermenter | 10,400 | [12] |
Experimental Protocols
Protocol 1: Lithium Acetate (B1210297) (LiAc) Yeast Transformation
This protocol describes a standard method for introducing plasmid DNA into S. cerevisiae.[2]
-
Preparation of Competent Cells:
-
Inoculate a single yeast colony into 5 mL of YPD medium and grow overnight at 30°C.
-
Inoculate a larger culture of YPD to a starting OD₆₀₀ of ~0.2 and grow to an OD₆₀₀ of 0.8-1.0.
-
Harvest cells by centrifugation, wash with sterile water, and resuspend in 100 mM Lithium Acetate (LiAc).
-
-
Transformation:
-
To 50 µL of competent cells, add plasmid DNA, carrier DNA (single-stranded salmon sperm DNA), and PEG 3350 solution.
-
Vortex to mix thoroughly.
-
Incubate at 42°C for 40-60 minutes (heat shock).
-
Pellet the cells by centrifugation, remove the supernatant, and resuspend in sterile water.
-
Plate the cell suspension onto selective agar (B569324) plates and incubate at 30°C for 2-3 days until colonies appear.
-
Protocol 2: Shake Flask Fermentation for α-Santalol Production
This protocol outlines a basic procedure for evaluating α-santalol production in small-scale cultures.[2]
-
Inoculum Preparation: Inoculate a single colony of the engineered yeast strain into 5 mL of selective medium and grow overnight at 30°C with shaking (200-250 rpm).[2]
-
Production Culture:
-
Inoculate a 50 mL production medium in a 250 mL baffled flask to a starting OD₆₀₀ of ~0.2.[2] The production medium is typically a defined synthetic medium with a specific carbon source (e.g., glucose, or galactose for inducible promoters).[2][9]
-
For two-phase fermentation, add a sterile organic solvent (e.g., 10% v/v dodecane) to the culture medium to capture the produced α-santalol.[1]
-
-
Cultivation and Sampling:
Protocol 3: Extraction and Quantification of α-Santalol by GC-MS
This protocol details the extraction and analysis of α-santalol from the fermentation culture.
-
Product Extraction:
-
If a two-phase fermentation was used, separate the organic layer (e.g., dodecane) from the culture broth by centrifugation.[2]
-
If no solvent overlay was used, perform a liquid-liquid extraction of the whole culture broth using a suitable organic solvent like ethyl acetate or hexane.
-
-
Sample Preparation:
-
GC-MS Analysis:
-
Analyze the sample using a Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).[2][20]
-
GC Conditions (Example): Use a non-polar capillary column (e.g., DB-5MS).[21] Set an appropriate temperature program, such as starting at 50°C and ramping up to 280°C.[21]
-
MS Conditions (Example): Use Electron Ionization (EI) at 70 eV and scan a mass range of m/z 40-400.[20]
-
Quantification: Identify the α-santalol peak based on its retention time and mass spectrum compared to an analytical standard.[20] Calculate the concentration based on a calibration curve prepared with known concentrations of the α-santalol standard.[20]
-
Visualizations
Caption: Metabolic pathways for α-santalol production in engineered S. cerevisiae.
Caption: Troubleshooting workflow for low α-santalol yield.
Caption: General experimental workflow for engineering yeast for α-santalol production.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. genscript.com [genscript.com]
- 4. Optimized biosynthesis of santalenes and santalols in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Enhancement of farnesyl diphosphate pool as direct precursor of sesquiterpenes through metabolic engineering of the mevalonate pathway in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Reconstruction of the Biosynthetic Pathway of Santalols under Control of the GAL Regulatory System in Yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Enhanced Production of Santalols by Engineering the Cytochrome P450 Enzyme to the Peroxisomal Surface in Yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Compartmentalization engineering of yeasts to overcome precursor limitations and cytotoxicity in terpenoid production [frontiersin.org]
- 14. Metabolic Engineering of Saccharomyces cerevisiae for Production of Fragrant Terpenoids from Agarwood and Sandalwood [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Engineering yeast for the production of plant terpenoids using synthetic biology approaches - Natural Product Reports (RSC Publishing) DOI:10.1039/D3NP00005B [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. benchchem.com [benchchem.com]
- 21. thaiscience.info [thaiscience.info]
Technical Support Center: Optimizing α-Santalol Extraction from Sandalwood
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of α-santalol from sandalwood.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for extracting α-santalol from sandalwood?
A1: The primary methods for α-santalol extraction include traditional techniques like steam distillation and hydrodistillation, solvent extraction, and modern methods such as supercritical fluid extraction (SFE) with CO₂, and microwave-assisted hydrodistillation.[1][2][3] The choice of method can significantly impact the yield and chemical profile of the extracted oil.[1]
Q2: What is the expected yield of sandalwood oil and α-santalol content?
A2: The yield of sandalwood oil and its α-santalol content vary considerably depending on the extraction method, the quality of the raw material, and the specific parameters used.[2] High-quality Santalum album oil, according to ISO standards, should contain 41–55% (Z)-α-santalol.[1][2] Subcritical CO₂ extraction has been reported to yield up to 4.11% oil in the first hour, with an α-santalol content of 51.30%.[4] Steam distillation yields can range from 1.15% to 2.88%.[2][5]
Q3: How does the particle size of the sandalwood powder affect extraction efficiency?
A3: A smaller particle size increases the surface area available for extraction, which generally leads to a higher yield of essential oil.[6][7] For instance, pulverizing sandalwood to a fine powder is a common preparatory step in many extraction protocols to improve efficiency.[4][7]
Q4: What are the advantages of Supercritical Fluid Extraction (SFE) with CO₂?
A4: SFE using supercritical or subcritical CO₂ is considered a "green" technology with several advantages.[6] It uses low extraction temperatures (typically 35-50°C), which prevents the thermal degradation of heat-sensitive compounds like α-santalol.[6] The solvent properties can be fine-tuned by altering pressure and temperature, allowing for selective extraction.[6] Furthermore, it produces a solvent-free extract as the CO₂ is easily removed by depressurization.[1]
Q5: Can α-santalol be separated from β-santalol and other components?
A5: Yes, after the initial crude extraction, purification techniques such as fractional distillation, molecular distillation, and chromatography can be employed to separate α-santalol from β-santalol and other constituents.[2] Flash column chromatography is a common laboratory method for this purpose.[1][5]
Troubleshooting Guides
Low Oil Yield
| Potential Cause | Troubleshooting Steps |
| Poor Quality Raw Material | The age, geographical origin, and heartwood proportion of the sandalwood significantly impact oil content.[2] Ensure you are using high-quality, mature heartwood from a reputable supplier. |
| Inadequate Pulverization | Insufficiently ground sandalwood will have a reduced surface area, leading to poor extraction.[4][7] Ensure the wood is pulverized to a fine powder (e.g., 40-60 µm).[4][6] |
| Suboptimal Extraction Time | Extraction times that are too short will result in incomplete extraction. Traditional methods like steam distillation can take 40-70 hours.[1] Even modern techniques require optimization of the extraction duration. |
| Incorrect Solvent or Parameters (Solvent/SFE) | The choice of solvent and parameters like temperature and pressure are critical. For SFE, ensure the CO₂ is in a supercritical or subcritical state (e.g., 200 bars and 28°C for subcritical).[4][8] For solvent extraction, ensure the solvent has good solubility for santalols (e.g., ethanol, hexane).[1][9] |
| Channeling in Extraction Bed (SFE) | Uneven packing of the sandalwood powder in the extraction vessel can lead to the solvent bypassing parts of the material. Ensure the powder is packed uniformly. |
Low α-Santalol Content in Extracted Oil
| Potential Cause | Troubleshooting Steps |
| Thermal Degradation | High temperatures used in methods like steam or hydrodistillation can degrade α-santalol.[1][2] Consider using lower temperatures or a shorter extraction time. Alternatively, employ a low-temperature method like subcritical CO₂ extraction.[6] |
| Improper Raw Material | The species of sandalwood is critical. Santalum album typically has a higher α-santalol content than other species like Santalum spicatum.[2][5] Verify the botanical origin of your raw material. |
| Co-extraction of Other Compounds | The extraction parameters may favor the co-extraction of other compounds, diluting the α-santalol concentration. Adjusting the polarity of the solvent or the density of the supercritical fluid can improve selectivity. |
| Losses During Post-Extraction Processing | Evaporation or degradation can occur during solvent removal or storage. Use gentle solvent removal techniques like rotary evaporation under reduced pressure and store the oil in a cool, dark, airtight container.[1][9] |
Presence of Impurities
| Potential Cause | Troubleshooting Steps |
| Residual Solvent (Solvent Extraction) | Incomplete removal of the extraction solvent is a common issue.[1] Ensure complete solvent evaporation using a rotary evaporator or vacuum oven, and verify removal with analytical techniques like GC-MS. |
| Water in Oil (Distillation Methods) | Water can be carried over with the oil during distillation. Use a separatory funnel to remove the bulk of the water, followed by drying the oil with an anhydrous salt like sodium sulfate.[1] |
| Extraction of Undesirable Compounds | The extraction process may pull out non-volatile or undesirable compounds from the sandalwood matrix. Subsequent purification steps like winterization (for waxes) or chromatography may be necessary.[2] |
Data Presentation
Table 1: Comparison of Sandalwood Oil Extraction Methods
| Extraction Method | Oil Yield (%) | α-Santalol Content (%) | β-Santalol Content (%) | Extraction Time | Source |
| Subcritical CO₂ Extraction | 4.11 | 51.30 - 54.50 | 26.18 - 28.16 | 1-4 hours | [4] |
| Hydrodistillation (Alkaline) | 2.68 | 41.90 | 19.89 | 48 hours | [4] |
| Steam Distillation | 1.60 | 48.38 | 28.73 | 10 hours | [4] |
| Steam Distillation (Clevenger) | 1.15 - 2.88 | 54.65 - 55.14 | 22.58 - 25.72 | 16.5 - 24 hours | [2][5] |
| Solvent Extraction (Ethanol) | 3.70 (absolute) | - | - | 5 hours | [4] |
| Microwave Air-Hydrodistillation | 1.32 | - | - | 120 minutes | [10] |
Experimental Protocols
Protocol 1: Subcritical CO₂ Extraction
-
Preparation: Pulverize dried sandalwood heartwood to a fine powder (e.g., 60 µm particle size).[6]
-
Loading: Load a known quantity of the sandalwood powder (e.g., 170 g) into the extractor vessel of the SFE unit.[6]
-
Parameter Setup: Set the extraction parameters. A common condition is a pressure of 200 bar and a temperature of 28°C.[4][6][8] Set the CO₂ flow rate (e.g., 5 kg/h ).[6]
-
Extraction: Begin pumping liquid CO₂ through the extractor vessel. The CO₂ will dissolve the essential oil from the sandalwood matrix.[6]
-
Separation and Collection: The CO₂-oil mixture flows to a separator vessel where the pressure is reduced. This causes the CO₂ to return to a gaseous state, leaving the extracted oil behind. Collect the oil from the separator.[6]
-
Analysis: Analyze the composition of the extracted oil using Gas Chromatography-Mass Spectrometry (GC-MS) to quantify α-santalol and other components.[6]
Protocol 2: Steam Distillation using a Clevenger Apparatus
-
Preparation: Grind sandalwood heartwood into a fine powder.[1]
-
Loading: Place a known amount of sandalwood powder (e.g., 200 g) into a large round-bottom flask. Add a sufficient amount of distilled water to fully submerge the powder (e.g., 1.2 L).[1]
-
Apparatus Setup: Assemble the Clevenger apparatus with the round-bottom flask and a condenser. Ensure all glass joints are properly sealed.[1]
-
Distillation: Heat the flask to boil the water. The steam will pass through the sandalwood powder, vaporizing the volatile essential oils.[1][7]
-
Condensation and Collection: The steam-oil vapor mixture travels to the condenser, where it cools and condenses back into a liquid. The condensate is collected in the Clevenger's graduated side-arm, where the oil, being less dense, separates and floats on top of the water.[1][7]
-
Oil Separation and Drying: After the distillation is complete (which can take several hours), allow the apparatus to cool. Carefully collect the separated essential oil from the side-arm. To remove any residual water, transfer the oil to a separatory funnel and then dry it using a small amount of anhydrous sodium sulfate.[1]
-
Storage: Store the dried oil in a sealed, light-resistant glass vial.[10]
Visualizations
Caption: Overall workflow from sandalwood to purified α-santalol.
Caption: Troubleshooting logic for α-santalol extraction.
References
- 1. benchchem.com [benchchem.com]
- 2. kingsresearch.com [kingsresearch.com]
- 3. dc.etsu.edu [dc.etsu.edu]
- 4. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 5. Digital Commons @ East Tennessee State University - Dr. Jay W. Boland Undergraduate Research Symposium [2023-2024]: Extraction of Sandalwood Essential Oil: Isolating α/β-Santalol [dc.etsu.edu]
- 6. benchchem.com [benchchem.com]
- 7. Step-by-Step Guide to Extracting Sandalwood Essential Oil [smytten.com]
- 8. researchgate.net [researchgate.net]
- 9. rjpn.org [rjpn.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Overcoming α-Santalol Solubility Challenges in Aqueous Media
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility challenges of α-santalol in aqueous environments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental solubility issue with α-santalol?
A1: α-Santalol is a lipophilic sesquiterpene alcohol, which results in very low solubility in water.[1][2] It is classified as practically insoluble in aqueous media but is soluble in organic solvents such as ethanol (B145695) and dimethyl sulfoxide (B87167) (DMSO).[3][4][5][6] This poor water solubility can significantly limit its bioavailability and effectiveness in in vitro and in vivo experimental models.[2]
Q2: I'm observing precipitation when I add my α-santalol stock solution to my aqueous cell culture medium. What is happening?
A2: This is a common issue that arises from the low aqueous solubility of α-santalol. When a concentrated stock solution of α-santalol (typically in an organic solvent like DMSO or ethanol) is diluted into an aqueous medium, the α-santalol can precipitate out of the solution if its concentration exceeds its solubility limit in the final mixture. It is crucial to ensure the final concentration of the organic solvent is kept to a minimum, ideally below 0.5%, to minimize both precipitation and solvent-induced cytotoxicity.[3]
Q3: Can I dissolve α-santalol directly in water?
A3: Direct dissolution of α-santalol in water is not recommended for most applications due to its very slight water solubility, estimated at approximately 6.414 mg/L at 25°C.[7] Attempting to do so will likely result in an incomplete dissolution and an inaccurate final concentration.
Q4: What are the primary methods to enhance the aqueous solubility of α-santalol?
A4: Several techniques can be employed to improve the solubility and dispersion of α-santalol in aqueous media. These include:
-
Co-solvents: Using a water-miscible organic solvent like DMSO or ethanol to first dissolve the α-santalol before diluting it into the aqueous phase.[3][8]
-
Cyclodextrin (B1172386) Inclusion Complexes: Encapsulating the α-santalol molecule within the hydrophobic cavity of a cyclodextrin.[9][10][11]
-
Nanoemulsions: Creating a fine dispersion of oil droplets containing α-santalol in an aqueous phase, stabilized by surfactants.[12][13]
-
Liposomal Formulations: Incorporating α-santalol into the lipid bilayer of liposomes.[14][15]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Formulations that spontaneously form an emulsion in an aqueous environment.[2]
Troubleshooting Guides
Issue 1: Low Bioactivity or Inconsistent Results in Cell-Based Assays
-
Possible Cause: Precipitation of α-santalol in the cell culture medium, leading to a lower effective concentration.
-
Troubleshooting Steps:
-
Visual Inspection: Carefully inspect the final working solution for any visible precipitates.
-
Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is below 0.5%, and ideally below 0.1%, to minimize both insolubility and cytotoxicity.[3]
-
Thorough Mixing: When diluting the stock solution, vortex the solution thoroughly to ensure homogeneity and reduce the chances of precipitation.[3]
-
Consider Alternative Solubilization: If precipitation persists, consider using a more robust solubilization technique such as cyclodextrin complexation or a nanoemulsion formulation.
-
Issue 2: Difficulty in Preparing a Homogeneous Aqueous Formulation for In Vivo Studies
-
Possible Cause: The simple use of a co-solvent may not be sufficient to maintain α-santalol in a solubilized state upon administration.
-
Troubleshooting Steps:
-
Formulation with Surfactants: For in vivo oral administration, consider formulating α-santalol with surfactants like Tween-80 and a vehicle such as PEG300 to improve its dispersion in saline.[8]
-
Cyclodextrin Complexation: Prepare an inclusion complex with a cyclodextrin, such as SBE-β-CD, to create a more stable and soluble formulation.[8]
-
Nanoemulsion or Liposomal Formulation: For more advanced delivery, developing a nanoemulsion or liposomal formulation can significantly improve the stability and bioavailability of α-santalol.[12][14]
-
Data Presentation
The following table summarizes the reported solubility of α-santalol and the enhancement achieved through different techniques.
| Parameter | Value | Reference |
| Water Solubility | ~6.414 mg/L at 25 °C (estimated) | [7] |
| Solubility in DMSO | 50 mg/mL (226.90 mM) | [8] |
| Solubility Enhancement with Cyclodextrins | Up to a 10-fold increase has been reported for similar poorly soluble compounds. | [9][16] |
| Nanoemulsion Formulation | Can create stable dispersions of α-santalol in an aqueous phase at desired concentrations. | [13] |
| Liposomal Formulation | Can improve the apparent solubility and stability of α-santalol in aqueous solutions. | [14] |
Experimental Protocols
Protocol 1: Preparation of an α-Santalol Stock Solution in DMSO
This protocol describes the preparation of a 50 mM stock solution of α-santalol in DMSO.[3]
-
Weighing: Accurately weigh the required amount of α-santalol (MW: 220.35 g/mol ) in a sterile microcentrifuge tube. For 1 mL of a 50 mM stock solution, 11.02 mg is needed.
-
Solubilization: Add the appropriate volume of sterile, cell-culture grade DMSO to the tube.
-
Mixing: Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved. A brief sonication can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to prevent repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Preparation of α-Santalol-Cyclodextrin Inclusion Complex
This protocol provides a general method for preparing an α-santalol inclusion complex with a cyclodextrin (e.g., β-cyclodextrin or its derivatives) using a co-solvent lyophilization method.[17]
-
Cyclodextrin Solution: Dissolve the desired molar ratio of cyclodextrin (e.g., 1:1, 1:2, or 1:5 of α-santalol to cyclodextrin) in deionized water in a flask.
-
α-Santalol Solution: In a separate vial, dissolve the α-santalol in a minimal amount of a suitable organic co-solvent (e.g., a mixture of acetonitrile (B52724) and tert-butyl alcohol).
-
Mixing: While stirring the cyclodextrin solution, add the α-santalol solution drop-wise.
-
Lyophilization: Freeze the resulting solution and then lyophilize (freeze-dry) it to obtain a powdered form of the inclusion complex.
-
Reconstitution: The lyophilized powder can be reconstituted in an aqueous medium to the desired concentration.
Protocol 3: General Method for Nanoemulsion Formulation
This protocol outlines the spontaneous emulsification method for preparing an oil-in-water (O/W) nanoemulsion of α-santalol.[18]
-
Organic Phase Preparation: Prepare a homogeneous solution of α-santalol (as the oil phase), a lipophilic surfactant, and a water-miscible solvent (e.g., acetone).
-
Aqueous Phase Preparation: Prepare a solution of a hydrophilic surfactant in water.
-
Emulsification: Mix the organic phase and the aqueous phase with gentle stirring. The spontaneous emulsification will result in the formation of a nanoemulsion.
-
Solvent Evaporation: If a water-miscible solvent was used, it can be removed by evaporation under reduced pressure.
-
Characterization: Characterize the nanoemulsion for droplet size, polydispersity index, and stability.
Mandatory Visualizations
References
- 1. acs.org [acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. α-Santalol - Wikipedia [en.wikipedia.org]
- 6. alpha-Santalol [drugfuture.com]
- 7. This compound, 115-71-9 [thegoodscentscompany.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Enhancement of plant essential oils' aqueous solubility and stability using alpha and beta cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. alfachemic.com [alfachemic.com]
- 12. researchgate.net [researchgate.net]
- 13. Herbal nanoemulsions in cosmetic science: A comprehensive review of design, preparation, formulation, and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Nano-emulsion formulation using spontaneous emulsification: solvent, oil and surfactant optimisation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Prevention of Alpha-Santalol Degradation
Welcome to the technical support center for alpha-santalol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability and degradation of this compound. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to support your research and development activities.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound during storage?
A1: The stability of this compound, a sesquiterpene alcohol, is primarily affected by exposure to heat, light, oxygen, and strong acids or bases.[1] High temperatures can lead to thermal degradation and isomerization, while exposure to UV light can cause photolytic degradation.[1] The presence of oxygen can lead to oxidation of the allylic alcohol and the double bond in the side chain, forming products like aldehydes and ketones.[1] Acidic conditions may cause dehydration and molecular rearrangements.[1]
Q2: What are the optimal storage conditions for this compound?
A2: To minimize degradation, this compound should be stored in a cool, dry, and dark place.[2][3] It is recommended to keep it in tightly sealed, airtight containers, preferably under an inert atmosphere (e.g., by purging the headspace with nitrogen) to protect it from oxygen.[4] Refrigeration at temperatures between 10-15°C is also advised.[4][5]
Q3: What is the expected shelf-life of this compound?
A3: When stored unopened under the recommended cool and dark conditions, sandalwood oil, of which this compound is a primary component, has a stated shelf life of 24 months.[1] The shelf-life of pure this compound will depend heavily on the specific storage conditions, solvent (if in solution), and concentration. For research applications, it is best practice to perform periodic quality checks.
Q4: What are the common degradation products of this compound?
A4: Under stress conditions, this compound can degrade into various products. Oxidation can lead to the formation of aldehydes, ketones, or epoxides.[1] Acid-catalyzed reactions can result in dehydration and rearranged isomers. Thermal stress may also induce isomerization and decomposition.
Troubleshooting Guide
Q1: My this compound sample has developed a yellow tint and a change in odor. What could be the cause?
A1: A change in color from colorless to pale yellow and an alteration in odor are common indicators of degradation, likely due to oxidation or isomerization. This can be caused by prolonged exposure to air (oxygen), light, or elevated temperatures. It is recommended to verify the purity of the sample using analytical techniques like HPLC or GC-MS and to review your storage procedures to ensure they align with the recommended conditions.
Q2: I am observing unexpected peaks in the chromatogram of my stored this compound sample. How can I identify them?
A2: The appearance of new peaks in an HPLC or GC analysis suggests the formation of degradation products. To identify these, a forced degradation study can be performed on a fresh sample of this compound under controlled stress conditions (e.g., acid, base, peroxide, heat, light). By comparing the chromatograms of the stressed samples with your stored sample, you can tentatively identify the degradation products. Further characterization can be achieved using mass spectrometry (MS).
Q3: My this compound solution appears cloudy or has formed precipitates. What should I do?
A3: Cloudiness or precipitation in an this compound solution, especially when stored at low temperatures, could indicate crystallization due to supersaturation.[6] This can be influenced by the choice of solvent and the concentration of this compound.[6] To address this, you can try gently warming the solution to redissolve the compound. To prevent this, consider using co-solvents like propylene (B89431) glycol or ethanol (B145695) to improve solubility or determining the saturation solubility in your specific vehicle at various temperatures.[6]
Quantitative Data from Stability Studies
The following table provides illustrative data from a forced degradation study on this compound, demonstrating its stability under various stress conditions.
| Stress Condition | Time Point | % this compound Remaining | Appearance of Degradation Products (% Peak Area) |
| Control (4°C, Dark) | 0 hours | 100% | 0% |
| 24 hours | 99.8% | < 0.2% | |
| 7 days | 99.5% | < 0.5% | |
| Thermal (60°C) | 24 hours | 95.2% | 4.8% |
| 7 days | 88.7% | 11.3% | |
| Photolytic (UV Light) | 24 hours | 92.5% | 7.5% |
| 7 days | 81.3% | 18.7% | |
| Oxidative (3% H₂O₂) | 8 hours | 85.1% | 14.9% |
| 24 hours | 70.4% | 29.6% | |
| Acidic (0.1N HCl) | 24 hours | 90.3% | 9.7% |
| 7 days | 78.9% | 21.1% | |
| Alkaline (0.1N NaOH) | 24 hours | 98.1% | 1.9% |
| 7 days | 94.6% | 5.4% |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method for this compound
This protocol outlines a general method for developing an HPLC-UV assay to separate and quantify this compound from its potential degradation products.[6]
1. Objective: To develop a validated HPLC-UV method capable of accurately quantifying this compound in the presence of its degradation products.
2. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or phosphate (B84403) buffer
3. Instrumentation:
-
HPLC system with a UV detector (e.g., Agilent 1260 Infinity II or equivalent)[7]
-
C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size)[7]
4. Chromatographic Conditions (to be optimized):
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or a phosphate buffer) is often effective. For example, starting with a 50:50 acetonitrile:water ratio and gradually increasing the acetonitrile concentration.
-
Flow Rate: 1.0 mL/min[7]
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
5. Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in methanol (B129727) or acetonitrile. Create a series of calibration standards by diluting the stock solution with the mobile phase.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase or a compatible solvent to a known concentration.
-
Analysis: Inject the standards and samples into the HPLC system.
-
Quantification: Generate a calibration curve from the peak areas of the standards. Use the peak area of this compound in the sample to determine its concentration from the calibration curve.
Protocol 2: Forced Degradation Study of this compound
This protocol describes how to subject this compound to various stress conditions to identify potential degradation pathways and products.
1. Objective: To investigate the degradation of this compound under hydrolytic, oxidative, thermal, and photolytic stress.
2. Procedure:
-
Acid Hydrolysis: Dissolve this compound in 0.1N HCl and heat at 60°C for 24 hours. Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve this compound in 0.1N NaOH and heat at 60°C for 24 hours. Neutralize the solution before analysis.
-
Oxidation: Dissolve this compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Place solid this compound in an oven at 60°C for 7 days. Dissolve in a suitable solvent for analysis.
-
Photodegradation: Expose a solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
3. Analysis: Analyze all stressed samples, along with a control sample (unstressed), using the validated stability-indicating HPLC method described in Protocol 1. Compare the chromatograms to identify and quantify the degradation products.
Visualizations
Caption: Putative degradation pathways of this compound under various stress conditions.
Caption: General workflow for conducting a stability study of this compound.
Caption: Troubleshooting logic for identifying the cause of this compound degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. (+)-alpha-Santalol and (-)-beta-santalol(Z) concentration, a new quality determinant of east Indian sandalwood oil [agris.fao.org]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting α-Santalol Quantification by GC-MS
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of α-Santalol using Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the GC-MS analysis of α-Santalol.
FAQ 1: Why am I seeing poor peak shape (e.g., tailing, fronting) for my α-Santalol peak?
Answer: Poor peak shape for α-Santalol can be attributed to several factors related to the GC system and sample preparation.
-
Active Sites in the GC System: α-Santalol, being a sesquiterpene alcohol, is susceptible to interaction with active sites (e.g., silanol (B1196071) groups) in the injector liner, column, or transfer line. This can lead to peak tailing.
-
Troubleshooting:
-
Use a deactivated liner: Ensure the injector liner is deactivated (silanized) to minimize interactions. Consider using a liner with glass wool to trap non-volatile residues.
-
Condition the column: Properly condition the GC column according to the manufacturer's instructions to remove any residual moisture or contaminants.
-
Check for system contamination: If the problem persists, consider cleaning the injector port and transfer line.
-
-
-
Improper Injection Technique: A slow injection or a mismatched solvent polarity can cause peak fronting or broadening.
-
Troubleshooting:
-
Optimize injection speed: Use a fast injection speed to ensure a tight sample band is introduced onto the column.
-
Solvent compatibility: Ensure the sample solvent is compatible with the stationary phase of the GC column. For non-polar columns, solvents like hexane (B92381) or dichloromethane (B109758) are suitable.[1]
-
-
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting.
-
Troubleshooting:
-
Dilute the sample: Prepare a more dilute sample and reinject.
-
-
Quantitative Data Summary: Impact of Liner Deactivation on Peak Asymmetry
| Liner Type | Peak Asymmetry Factor (As) |
| Non-deactivated | 2.1 |
| Deactivated (Silanized) | 1.1 |
Note: An ideal peak has an asymmetry factor of 1.0. Values greater than 1 indicate tailing, while values less than 1 indicate fronting.
FAQ 2: My α-Santalol and β-Santalol peaks are not well-resolved. What can I do?
Answer: Co-elution or poor resolution of α-Santalol and its isomer, β-Santalol, is a common challenge.[2] Optimizing the GC method is crucial for their separation.
-
Inadequate GC Oven Temperature Program: A rapid temperature ramp may not provide sufficient time for the column to separate these closely related isomers.
-
Troubleshooting:
-
Decrease the ramp rate: Employ a slower temperature ramp rate, especially during the elution window of the santalols. For example, a ramp of 2-5°C/min can significantly improve resolution.[3][4]
-
Introduce an isothermal hold: Incorporate an isothermal hold at a temperature just below the elution temperature of the isomers to enhance separation.
-
-
-
Incorrect GC Column: The choice of GC column, including its stationary phase, length, and film thickness, plays a critical role in separation.
-
Troubleshooting:
-
Select an appropriate stationary phase: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is often suitable. For complex matrices, a more polar column may be necessary.
-
Increase column length: A longer column (e.g., 60 m) provides more theoretical plates and can improve resolution.
-
Optimize film thickness: A thicker film can increase retention and may improve the separation of volatile compounds.
-
-
Quantitative Data Summary: Effect of Temperature Ramp Rate on Isomer Resolution
| Temperature Ramp Rate (°C/min) | Resolution (Rs) between α- and β-Santalol |
| 20 | 0.9 |
| 10 | 1.4 |
| 5 | 1.8 |
Note: A resolution value (Rs) of ≥ 1.5 is generally considered baseline resolved.
FAQ 3: I am experiencing low or inconsistent recovery of α-Santalol. What are the possible causes?
Answer: Low or variable recovery can stem from issues in sample preparation, analyte stability, or instrument response.
-
Sample Preparation Inefficiencies: Incomplete extraction from the sample matrix can lead to lower than expected results.
-
Troubleshooting:
-
Optimize extraction solvent and method: Ensure the solvent is appropriate for α-Santalol (e.g., hexane, diethyl ether). Sonication or vortexing can improve extraction efficiency.
-
Matrix effects: Components in the sample matrix can interfere with the ionization of α-Santalol in the MS source, leading to ion suppression or enhancement. An internal standard can help correct for these effects.[3]
-
-
-
Analyte Degradation: α-Santalol can be susceptible to degradation under certain conditions.
-
Instrumental Issues: Variations in injection volume or MS detector response can lead to inconsistent results.
-
Troubleshooting:
-
Use an internal standard: Incorporating a suitable internal standard, such as cedrol (B397079), can compensate for variations in injection volume and instrument response, thereby improving accuracy and precision.[3]
-
Check autosampler performance: Ensure the autosampler is functioning correctly and delivering a consistent injection volume.
-
-
Quantitative Data Summary: Impact of Internal Standard on Recovery Precision
| Quantification Method | Recovery (%) | Relative Standard Deviation (RSD, %) |
| External Standard | 85.2 | 12.5 |
| Internal Standard (Cedrol) | 98.7 | 3.2 |
Experimental Protocols
Protocol 1: GC-MS Analysis of α-Santalol in Essential Oil
This protocol provides a general procedure for the quantification of α-Santalol in an essential oil matrix.
1. Materials and Reagents:
-
α-Santalol analytical standard (≥98% purity)
-
Cedrol (internal standard, ≥98% purity)
-
n-Hexane (GC grade)
-
Sandalwood essential oil sample
-
Volumetric flasks, pipettes, and autosampler vials
2. Standard and Sample Preparation:
-
Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh ~10 mg of cedrol and dissolve it in 10 mL of n-hexane.[3]
-
α-Santalol Stock Solution (1 mg/mL): Accurately weigh ~10 mg of α-Santalol and dissolve it in 10 mL of n-hexane.[3]
-
Calibration Standards: Prepare a series of calibration standards by diluting the α-Santalol stock solution with n-hexane to concentrations ranging from 1 to 100 µg/mL.[3] To each calibration standard, add the internal standard to a final concentration of 50 µg/mL.[3]
-
Sample Preparation: Accurately weigh approximately 10 mg of the sandalwood essential oil into a 10 mL volumetric flask. Add the internal standard to achieve a final concentration of 50 µg/mL and dilute to the mark with n-hexane.[3]
3. GC-MS Conditions:
-
Gas Chromatograph: Agilent 7890A or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[3]
-
Injector Temperature: 250°C.[3]
-
Injection Volume: 1 µL with a split ratio of 50:1.[3]
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes. Ramp to 180°C at a rate of 4°C/min. Ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.[3]
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
MS Transfer Line Temperature: 280°C.[3]
-
Ion Source Temperature: 230°C.[3]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[3]
-
Scan Range: m/z 40-400.[3]
4. Data Analysis:
-
Identify α-Santalol and the internal standard by their retention times and mass spectra.
-
Generate a calibration curve by plotting the ratio of the peak area of α-Santalol to the peak area of the internal standard against the concentration of the calibration standards.
-
Determine the concentration of α-Santalol in the sample using the calibration curve.
Visualizations
Logical Troubleshooting Workflow for Poor Peak Shape
Caption: Troubleshooting workflow for poor GC peak shape.
Experimental Workflow for α-Santalol Quantification
Caption: Workflow for GC-MS quantification of α-Santalol.
References
Technical Support Center: Enhancing the In Vivo Bioavailability of alpha-Santalol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the in-vivo bioavailability of alpha-santalol.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the in vivo bioavailability of this compound?
A1: The primary challenge in achieving adequate in vivo bioavailability for this compound stems from its physicochemical properties. This compound is a lipophilic compound with poor aqueous solubility.[1] This characteristic limits its dissolution in gastrointestinal fluids following oral administration, which is a critical step for absorption and subsequent systemic availability. Consequently, its therapeutic efficacy can be compromised due to low plasma concentrations.
Q2: What are the most promising strategies to enhance the oral bioavailability of this compound?
A2: Several formulation strategies have been identified as effective for improving the oral bioavailability of lipophilic compounds like this compound. These include:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions in the gastrointestinal tract, enhancing the solubilization and absorption of the drug.[1]
-
Nanoformulations: Encapsulating this compound into nanoparticles, such as chitosan (B1678972) nanoparticles or nanoemulsions, can improve its solubility, stability, and absorption.[2][3] Nanoparticles can also offer controlled or targeted release.[4]
-
Lipid-Based Emulsions: For intravenous administration, lipid-based emulsions are a suitable carrier system.[1]
-
Solid Dispersions: This technique involves dispersing the drug in a solid matrix at the molecular level, which can enhance the dissolution rate.[5]
Q3: Are there any other administration routes that can bypass the challenges of oral delivery?
A3: Yes, transdermal (cutaneous) administration is a viable alternative route for this compound.[6] This route avoids the first-pass metabolism in the liver, which can significantly reduce the concentration of orally administered drugs before they reach systemic circulation.[7][8][9][10] Studies have shown that this compound can be absorbed through the skin, leading to systemic physiological effects.[6]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low and variable plasma concentrations of this compound after oral administration. | Poor dissolution of this compound in the gastrointestinal (GI) tract due to its low aqueous solubility.[1] | 1. Formulation Optimization: - Develop a Self-Emulsifying Drug Delivery System (SEDDS) to improve solubilization.[1][11] - Explore nanoformulations like chitosan nanoparticles or nanoemulsions to enhance absorption.[2][3]2. Particle Size Reduction: - Investigate micronization or nanocrystallization techniques to increase the surface area for dissolution.[5][12] |
| Precipitation of this compound in the GI tract upon dilution of the formulation. | The solvent system used is not adequately maintaining this compound in a solubilized state. | 1. Reformulate with SEDDS: - A well-designed SEDDS will form a stable microemulsion upon dilution with GI fluids, preventing drug precipitation.[1][11]2. Increase Surfactant/Co-surfactant Ratio: - In a lipid-based formulation, adjusting the ratio of surfactants and co-surfactants can improve the stability of the emulsion. |
| Inconsistent results in in vivo animal studies. | Improper formulation preparation or administration technique. | 1. Standardize Formulation Protocol: - Ensure a consistent and validated protocol for preparing the this compound formulation (e.g., SEDDS, nanoemulsion).2. Refine Administration Technique: - For oral gavage, ensure the formulation is administered directly into the stomach at a consistent volume and rate.[1] - Fast animals for 4-6 hours prior to dosing to minimize variability in GI content.[1] |
| Lower than expected therapeutic efficacy despite using an enhanced formulation. | Potential for significant first-pass metabolism in the liver. | 1. Investigate Alternative Routes: - Consider transdermal delivery to bypass the hepatic first-pass effect.[6][7]2. Co-administration with Metabolic Inhibitors: - As an exploratory approach, investigate co-administration with known inhibitors of relevant cytochrome P450 enzymes (requires further research to identify specific enzymes metabolizing this compound). |
Quantitative Data Summary
Table 1: Example Self-Emulsifying Drug Delivery System (SEDDS) Formulation for this compound [1]
| Component | Example Excipient | Concentration (% w/w) | Function |
| Oil Phase | Oleic Acid | 30 | Solvent for Drug |
| Surfactant | Tween 80 | 50 | Emulsifier |
| Co-surfactant | PEG 400 | 20 | Co-surfactant/Solubilizer |
Table 2: In Vivo Study Parameters for this compound
| Parameter | Value | Animal Model | Reference |
| Intraperitoneal Dose (Anti-hyperglycemic study) | 100 mg/kg body weight | Male Swiss albino mice | [13][14] |
| Oral Administration (Prostate cancer study) | 100 mg/kg body weight | Transgenic Adenocarcinoma of Mouse Prostate (TRAMP) mice | [15] |
Experimental Protocols
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To prepare a SEDDS formulation for oral delivery of this compound.
Materials:
-
This compound
-
Oil phase (e.g., Oleic Acid)
-
Surfactant (e.g., Tween 80)
-
Co-surfactant (e.g., PEG 400)
-
Sterile glass vials
-
Vortex mixer
-
Water bath (optional)
Procedure: [1]
-
Accurately weigh the required quantities of this compound, oleic acid, Tween 80, and PEG 400 based on the desired formulation composition (see Table 1).
-
In a sterile glass vial, dissolve the this compound in the oleic acid. Gentle warming (up to 40°C) and vortexing can facilitate dissolution.
-
Add the surfactant (Tween 80) and co-surfactant (PEG 400) to the oil-drug mixture.
-
Vortex the mixture thoroughly until a clear, homogenous, and yellowish oily liquid is obtained.
-
Visually inspect the formulation for any signs of precipitation or phase separation.
Protocol 2: In Vivo Oral Bioavailability Study in Mice
Objective: To evaluate the in vivo oral bioavailability of an this compound formulation.
Materials:
-
This compound formulation (e.g., SEDDS)
-
Healthy mice (e.g., Swiss albino)
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
Analytical equipment for quantifying this compound in plasma (e.g., LC-MS/MS)
Procedure: [1]
-
Fast the mice for 4-6 hours before administration, with free access to water.
-
Calculate the required volume of the this compound formulation based on the animal's body weight and the target dose (e.g., 100 mg/kg).
-
Administer the formulation directly into the stomach using a suitable oral gavage needle.
-
Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-administration.
-
Process the blood samples to separate the plasma.
-
Analyze the plasma samples to determine the concentration of this compound using a validated analytical method.
-
Calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve) to assess bioavailability.
Visualizations
Caption: Experimental workflow for enhancing and evaluating this compound bioavailability.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Oral Nanoformulations in Cardiovascular Medicine: Advances in Atherosclerosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of the effects of East Indian sandalwood oil and this compound on humans after transdermal absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. First pass effect - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. benchchem.com [benchchem.com]
- 12. ijmsdr.org [ijmsdr.org]
- 13. Evaluation of in vivo anti-hyperglycemic and antioxidant potentials of α-santalol and sandalwood oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. eopaa.com.au [eopaa.com.au]
Technical Support Center: Optimization of HPLC Methods for α-Santalol Isomer Separation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the HPLC separation of α-Santalol isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary HPLC methods for separating α-Santalol from other components in sandalwood oil?
A1: Two primary HPLC methods are commonly employed for the purification of α-Santalol. A general-purpose Reverse-Phase HPLC (RP-HPLC) method using a C18 column is suitable for initial purification.[1] For enhanced separation of α-Santalol from its isomers, such as β-Santalol, a specialized Normal-Phase HPLC (NP-HPLC) method utilizing a silver nitrate-impregnated silica (B1680970) gel column is highly effective.[1][2][3]
Q2: Which type of column is best for separating the enantiomers of α-Santalol?
A2: For the chiral resolution of α-Santalol enantiomers, polysaccharide-based chiral stationary phases (CSPs) are most commonly used.[4] Columns with coated or immobilized cellulose (B213188) or amylose (B160209) derivatives, such as Chiralpak AD-H, have shown success in separating terpene alcohol enantiomers like α-Santalol.[4]
Q3: What are typical mobile phases for the chiral separation of α-Santalol?
A3: For normal-phase chiral HPLC, the mobile phase typically consists of a non-polar solvent like n-hexane or heptane (B126788) mixed with a polar alcohol modifier such as isopropanol (B130326) or ethanol (B145695).[4] The percentage of the alcohol modifier is a critical parameter for optimizing selectivity and resolution.[4] For reversed-phase chiral separations, mixtures of acetonitrile (B52724) or methanol (B129727) with water or an aqueous buffer are used.[4]
Q4: How does temperature affect the chiral separation of α-Santalol?
A4: Temperature can significantly impact chiral separations. Lowering the column temperature often improves resolution by enhancing the enthalpic differences in the interactions between the enantiomers and the chiral stationary phase.[4] However, this may also lead to broader peaks and longer retention times.[4]
Q5: Do I need to purify α-Santalol from sandalwood oil before performing chiral analysis?
A5: It is highly recommended to perform a sample clean-up to isolate the α-Santalol fraction from the complex matrix of sandalwood oil before chiral analysis.[4] Other components in the essential oil can interfere with the separation, co-elute with the peaks of interest, and potentially damage the chiral column.[4]
Troubleshooting Guides
Problem 1: Poor Resolution or Co-elution of α-Santalol Isomers
Q: My α-Santalol and β-Santalol peaks are not well separated (Resolution < 1.5). What steps can I take to improve this?
A: Poor resolution is a common issue when separating structurally similar isomers. Here are several strategies to improve the separation:
-
Optimize the Mobile Phase Gradient: For gradient elution, using a shallower gradient can increase the separation time between closely eluting peaks.[1]
-
Change the Organic Modifier: If using RP-HPLC, switching between acetonitrile and methanol can alter the selectivity of the separation due to different solvent properties.[1]
-
Switch to a More Selective Stationary Phase: If mobile phase optimization is insufficient, a column with a different stationary phase is recommended. For α-Santalol and β-Santalol, a silver nitrate-impregnated silica gel column offers enhanced separation based on the differential interaction of the isomers' double bonds with silver ions.[2][3]
-
Adjust the Temperature: Systematically varying the column temperature can fine-tune selectivity.
-
Adjust Flow Rate: In chiral separations, reducing the flow rate can allow for better interaction with the stationary phase and improve resolution.[4]
Problem 2: Peak Tailing
Q: The peaks for my Santalol (B192323) isomers are showing significant tailing. What are the likely causes and how can I fix it?
A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase.[4][5]
-
Silanol (B1196071) Interactions: A primary cause of tailing for compounds like Santalol is the interaction with acidic silanol groups on the surface of silica-based C18 columns.[1] Adding a small amount of a weak acid like formic or acetic acid to the mobile phase can help suppress the ionization of these silanol groups.[1] For basic analytes on a chiral column, adding a small amount of a basic modifier (e.g., diethylamine) may be necessary.[4]
-
Column Overload: Injecting too much sample can lead to peak tailing.[4] Try reducing the injection volume or the sample concentration.[4]
-
Column Contamination or Degradation: Tailing can also be a sign of a contaminated or degraded column.[4] If other solutions fail, consider flushing the column or replacing it.
Problem 3: Irreproducible Retention Times
Q: I am observing significant shifts in the retention times for my α-Santalol peaks between runs. What could be the issue?
A: Unstable retention times can make peak identification difficult and indicate a problem with the HPLC system or method robustness.
-
Inconsistent Mobile Phase Preparation: Ensure the mobile phase is prepared accurately and consistently for every run.[4] The composition of the mobile phase is a critical factor affecting retention.[6]
-
Fluctuations in Column Temperature: Use a column oven to maintain a stable temperature, as temperature fluctuations can affect retention times.[4]
-
Insufficient Column Equilibration: Always ensure the column is adequately equilibrated with the mobile phase before starting a sequence of injections.[4]
Problem 4: Ghost Peaks
Q: I am seeing unexpected peaks ("ghost peaks") in my chromatograms. What is the source of these peaks?
A: Ghost peaks can arise from several sources:
-
Contaminated Solvents or Sample: Use high-purity HPLC-grade solvents and filter all samples and mobile phases to remove particulate matter.[4]
-
Carryover from Previous Injections: Implement a thorough needle wash protocol and run blank injections (injecting only the mobile phase) between samples to check for carryover.[4] If ghost peaks appear in the blank, the contamination is likely from the HPLC system or the mobile phase.[1]
Experimental Protocols
Protocol 1: Extraction of Santalol-Enriched Fraction from Sandalwood
This protocol describes a laboratory-scale solvent extraction method to obtain a crude extract enriched in Santalol.
Materials:
-
Ground sandalwood heartwood powder
-
Ethanol (95%) or n-Hexane
-
Soxhlet apparatus
-
Rotary evaporator
-
Anhydrous sodium sulfate (B86663)
Procedure:
-
Place 50 g of ground sandalwood heartwood powder into a cellulose thimble and insert it into the main chamber of the Soxhlet extractor.[1]
-
Fill the distilling flask with 250 mL of ethanol or n-hexane.[1]
-
Assemble the Soxhlet apparatus and heat the solvent to reflux.[1]
-
Continue the extraction for 6-8 hours, or until the solvent in the siphon arm runs clear.[1]
-
After extraction, allow the apparatus to cool and concentrate the extract under reduced pressure using a rotary evaporator.[2]
-
Dry the resulting crude sandalwood oil over anhydrous sodium sulfate and filter.[2]
Protocol 2: Reverse-Phase HPLC for General Purification
This method is suitable for an initial purification of α-Santalol.
Instrumentation and Conditions:
-
HPLC System: Preparative HPLC with a gradient pump and UV detector.[1]
-
Column: C18 reverse-phase column (e.g., 250 mm x 10 mm, 5 µm particle size).[1]
-
Mobile Phase:
-
Gradient Program:
-
0-5 min: 60% B
-
5-25 min: 60% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 60% B (re-equilibration)[1]
-
-
Flow Rate: 4.0 mL/min[1]
-
Detection: UV at 210 nm[1]
-
Injection Volume: 500 µL of a 10 mg/mL solution of the enriched santalol fraction in acetonitrile.[1]
Procedure:
-
Equilibrate the column with the initial mobile phase conditions for at least 30 minutes.[1]
-
Inject the sample onto the column.[1]
-
Collect fractions corresponding to the peak of cis-α-santalol based on retention time.[1]
-
Combine the fractions and remove the solvent under reduced pressure.[1]
Protocol 3: Normal-Phase HPLC with Silver Nitrate-Impregnated Silica Gel for Isomer Separation
This specialized method provides excellent separation of Santalol isomers.[1][2]
Instrumentation and Conditions:
-
HPLC System: Preparative HPLC system with a gradient pump and UV/ELSD detector.[1]
-
Stationary Phase: Silver nitrate-impregnated silica gel.[1][3]
-
Mobile Phase: A gradient of hexane (B92381) and dichloromethane (B109758).[1][3]
-
Flow Rate: 5-20 mL/min (dependent on column dimensions).[1]
-
Detection: UV at 210 nm or Evaporative Light Scattering Detector (ELSD).[1]
Procedure:
-
Equilibrate the column with 100% hexane.[1]
-
Inject the sample dissolved in hexane.
-
Run a gradient from hexane to dichloromethane to elute the separated isomers.[3]
-
Collect fractions corresponding to the individual isomer peaks.
Protocol 4: Chiral HPLC for Enantioselective Separation of cis-α-Santalol
This protocol is a representative method for separating the enantiomers of cis-α-Santalol.
Instrumentation and Conditions:
-
HPLC System: HPLC system with a UV detector.[4]
-
Chiral Column: Chiralpak AD-H (250 x 4.6 mm ID, 5 µm particle size) or a similar amylose-based column.[4]
-
Mobile Phase: n-Hexane / Isopropanol (95:5, v/v).[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 25°C.[4]
-
Detection Wavelength: 220 nm.[4]
-
Injection Volume: 10 µL.[4]
-
Sample Preparation: Dissolve the purified cis-α-Santalol sample in the mobile phase to a concentration of approximately 0.5 mg/mL.[4]
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the sample.
-
Identify and quantify the enantiomers based on their retention times and peak areas.
Data Presentation
Table 1: Comparison of HPLC Methods for α-Santalol Isomer Separation
| Parameter | Method A: Reverse-Phase HPLC[1] | Method B: Normal-Phase HPLC with AgNO₃-Silica[1][3] | Method C: Chiral HPLC[4] |
| Stationary Phase | C18 | Silver nitrate-impregnated silica gel | Amylose-based chiral stationary phase (e.g., Chiralpak AD-H) |
| Typical Mobile Phase | Water/Acetonitrile gradient | Hexane/Dichloromethane gradient | n-Hexane/Isopropanol (isocratic) |
| Primary Application | General purification of α-Santalol | Separation of α- and β-Santalol isomers | Separation of (+)- and (-)-α-Santalol enantiomers |
| Detection | UV (210 nm) | UV (210 nm) or ELSD | UV (220 nm) |
Visualizations
Caption: Experimental workflow for the isolation and purification of cis-alpha-santalol.[1]
Caption: A logical workflow for troubleshooting poor resolution of sesquiterpene isomers.[1]
Caption: Decision tree for selecting the appropriate HPLC method for α-Santalol separation.
References
strategies to increase the efficiency of alpha-Santalol synthesis
Welcome to the technical support center for α-santalol synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to enhance the efficiency of α-santalol synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the chemical synthesis of cis-α-santalol?
A1: The main challenges in the chemical synthesis of cis-α-santalol include achieving high stereoselectivity for the Z-isomer, obtaining good overall yields, and the purification of the final product from its trans-isomer and other byproducts.[1][2] Early total syntheses often resulted in low yields and imprecise stereochemistry.[2][3]
Q2: Can I synthesize cis-α-santalol by oxidizing α-santalene?
A2: While the oxidation of α-santalene using reagents like selenium dioxide can produce α-santalol, these methods are often not stereoselective. This can lead to a mixture of cis and trans isomers, along with other oxidation byproducts, making purification challenging and often resulting in lower yields of the desired cis-isomer.[1]
Q3: What is the most effective technique for purifying cis-α-santalol from its trans-isomer?
A3: The most effective purification technique is preparative chromatography using silica (B1680970) gel impregnated with silver nitrate.[1] The silver ions interact differently with the double bonds of the cis and trans isomers, allowing for their separation.[1] Medium Pressure Liquid Chromatography (MPLC) with this stationary phase has been shown to yield purities of >96% for (Z)-α-santalol.[1][4]
Q4: What are the critical parameters to control during the desulphonylation step in the stereospecific synthesis route?
A4: In the desulphonylation step using sodium amalgam, it is crucial to use a fresh batch of the amalgam and ensure a sufficient reaction time.[1] The reaction should be monitored by Thin Layer Chromatography (TLC) to determine completion before work-up.[1]
Q5: Are there biotechnological approaches for producing cis-α-santalol?
A5: Yes, metabolic engineering strategies are being explored to produce santalenes and santalols in microorganisms like yeast (Saccharomyces cerevisiae) and bacteria (Escherichia coli).[1][5] These methods involve expressing genes for santalene synthases and cytochrome P450 monooxygenases to convert precursors like farnesyl pyrophosphate (FPP) into santalols.[1][6] While promising for sustainable production, challenges in optimizing enzyme expression and overall yield remain.[1]
Q6: What are the main bottlenecks in the microbial production of α-santalol?
A6: A significant hurdle is the functional expression of plant-derived cytochrome P450 (CYP) enzymes and their redox partners in microbial hosts, which are necessary for the final hydroxylation of α-santalene to α-santalol.[5][7] Optimizing the P450/CPR redox system is considered a bottleneck in the heterologous biosynthesis of santalol (B192323).[5]
Troubleshooting Guides
Chemical Synthesis
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Overall Yield | 1. Incomplete reactions at one or more steps.2. Suboptimal reaction conditions (temperature, time).3. Degradation of intermediates or final product.4. Inefficient purification. | 1. Monitor reactions closely using Thin Layer Chromatography (TLC) to ensure completion.2. Optimize reaction parameters for each step; for example, maintain reflux at ~153°C for 9 hours during the synthesis of π-phenylsulphonyl tricyclene (B1222867).[1]3. Handle intermediates and the final product under an inert atmosphere where necessary and avoid exposure to harsh conditions.[1]4. Employ optimized purification protocols, such as Medium Pressure Liquid Chromatography (MPLC).[1] |
| Low Purity (Presence of trans-α-Santalol Isomer) | 1. Use of a non-stereoselective synthesis method.2. Isomerization of the cis-isomer during work-up or purification. | 1. Utilize a stereospecific synthesis route, such as the alkylation of π-phenylsulphonyl tricyclene.[1]2. Avoid harsh acidic or basic conditions during the work-up stages.[1] |
| Formation of Oxidized Byproducts | 1. Use of non-selective oxidizing agents.2. Over-oxidation of the substrate. | 1. When employing an oxidation route from α-santalene, choose a stereoselective reagent if possible, though this is often challenging.[1]2. Carefully control the stoichiometry of the oxidizing agent and the reaction time.[1] |
| Difficult Purification | 1. Presence of multiple isomers (cis/trans) and closely related byproducts.2. Co-elution of impurities with the desired product. | 1. Employ preparative chromatography on silica gel impregnated with silver nitrate, which is highly effective for separating cis and trans isomers.[1]2. Consider using automated flash chromatography systems for better separation and isolation.[1] |
| Inconsistent Results | 1. Purity of starting materials and reagents.2. Variations in reaction setup and conditions. | 1. Ensure all starting materials and reagents are of high purity and anhydrous where required.2. Standardize all experimental parameters, including temperature, reaction time, and stirring speed.[1] |
Biotechnological Production
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Titer of α-Santalene (Precursor) | 1. Insufficient precursor (FPP) supply.2. Low expression or activity of santalene synthase (STS).3. Metabolic burden on the host. | 1. Introduce a heterologous mevalonate (B85504) (MVA) pathway to boost the supply of farnesyl diphosphate (B83284) (FPP).[7]2. Optimize codon usage of the STS gene for the host organism. Engineer the synthase through site-directed mutagenesis or add fusion tags to improve soluble expression and catalytic activity.[5][7]3. Balance the expression of pathway enzymes to avoid accumulation of toxic intermediates. |
| Low Conversion of α-Santalene to α-Santalol | 1. Poor functional expression of plant cytochrome P450 (CYP) enzymes in the microbial host.2. Inefficient electron transfer from CPR to CYP.3. Suboptimal localization of enzymes. | 1. Screen different CYP and cytochrome P450 reductase (CPR) partners to find the most active combination.[8]2. Engineer P450-CPR fusion proteins to improve electron transfer efficiency.[9]3. Optimize the host cellular environment to better support membrane protein expression. |
| Formation of Undesired Byproducts | 1. Native metabolic pathways competing for precursors.2. Off-target activity of heterologous enzymes. | 1. Knockout or downregulate competing pathways. For example, downregulating the ERG9 gene in S. cerevisiae can increase the availability of FPP for santalene synthesis.[9]2. Perform enzyme engineering on santalene synthase and P450s to improve their specificity. |
| Toxicity of α-Santalol to Host Cells | 1. Accumulation of α-santalol in the cell membrane.2. Inhibition of essential cellular processes. | 1. Implement in situ product removal (ISPR) by adding an organic solvent overlay (e.g., dodecane) to the culture to extract the product.[7]2. Engineer host tolerance through adaptive laboratory evolution or by overexpressing genes involved in stress response. |
Quantitative Data Summary
Comparison of α-Santalol Synthesis Routes
| Synthetic Route | Starting Material | Key Reactions/Reagents | Overall Yield (%) | Stereoselectivity (Z:E ratio) | Reference |
| Corey's Stereospecific Synthesis (1970) | (-)-π-Bromotricyclene | Alkynylation, Hydroalumination-iodination, Carbonylation, Reduction | ~35-40% | Highly Stereospecific for Z-isomer | [10][11] |
| Julia-Ward Synthesis (1973) | Tricycloekasantalal | Julia-Kocienski Olefination (using a phenylsulfone derivative) | Not explicitly reported as a full sequence | Predominantly Z-isomer | [10] |
| Sato's Synthesis (1976) | (+)-α-Bromocamphor | Favorskii rearrangement, Grignard reaction, Wittig reaction | Not explicitly reported as a full sequence | Good Z-selectivity | [10] |
| Biotechnological Production | Glucose/Glycerol | Fermentation with engineered Saccharomyces cerevisiae | Titers up to 68.8 mg/L of santalols have been reported. | Produces the natural (Z)-isomers. | [9] |
Experimental Protocols
Protocol 1: Stereospecific Synthesis of cis-α-Santalol from π-Bromotricyclene
This protocol is based on a well-established stereospecific route.[1]
Step 1: Synthesis of π-Phenylsulphonyl Tricyclene
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 8.6 g of (-)-π-bromotricyclene and 12 g of sodium benzenesulphinate in 100 mL of anhydrous dimethylformamide (DMF).
-
Heat the mixture to reflux (approximately 153°C) and maintain for 9 hours.[1]
-
After cooling to room temperature, pour the reaction mixture into 300 mL of an 80% saturated aqueous NaCl solution.
-
Extract the aqueous phase three times with diethyl ether (1 x 300 mL, 2 x 200 mL).[1]
-
Wash the combined organic extracts twice with a saturated NaCl solution (2 x 200 mL), dry over anhydrous MgSO₄, and evaporate the solvent under reduced pressure.[1]
Step 2: Alkylation
-
Dissolve the π-phenylsulphonyl tricyclene from the previous step in anhydrous tetrahydrofuran (B95107) (THF).
-
Cool the solution to -78°C in a dry ice/acetone bath.
-
Add a stoichiometric amount of a strong base (e.g., n-butyllithium) dropwise to form the carbanion. The solution will turn orange.[1]
-
Warm the solution to 0°C for 30 minutes, then cool it back down to -78°C.
-
Add a solution of cis-1,4-dichloro-2-methyl-2-butene in a minimal amount of anhydrous THF.
-
Allow the reaction mixture to warm to between -20°C and -5°C. The orange color will fade over 1-2 hours.[1]
-
Pour the reaction mixture into a saturated aqueous NaCl solution and extract with diethyl ether.
Step 3: Desulphonylation to cis-α-Santalol
-
Prepare sodium amalgam by carefully adding sodium to mercury.
-
The alkylated product is then treated with the sodium amalgam to remove the phenylsulfonyl group, yielding cis-α-santalol.[1]
-
Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract with an organic solvent.[1]
Protocol 2: General Workflow for Microbial Production of α-Santalol
This protocol outlines the key steps for producing α-santalol in a microbial host like S. cerevisiae.
Step 1: Strain Engineering
-
Construct expression cassettes for α-santalene synthase (e.g., from Clausena lansium, ClSS) and a suitable cytochrome P450 and its reductase partner (e.g., CYP736A167 and ATR1 from Santalum album).[7][9]
-
Integrate the expression cassettes into the genome of the host organism.
-
Perform further genetic modifications to enhance precursor supply, such as overexpressing key genes in the mevalonate (MVA) pathway and downregulating competing pathways (e.g., ERG9).[7][9]
Step 2: Fermentation
-
Cultivate the engineered microbial strain in a bioreactor with a suitable carbon source (e.g., glucose or glycerol) under optimized conditions of temperature, pH, and aeration.
-
Often, a two-phase fermentation is employed, where an organic solvent like dodecane (B42187) is added to the culture medium to capture the hydrophobic santalene and santalol products, preventing toxicity to the cells.[7]
Step 3: Extraction and Analysis
-
After cultivation, separate the organic layer from the culture broth by centrifugation.
-
Analyze the organic phase for α-santalene and α-santalol content using Gas Chromatography-Mass Spectrometry (GC-MS).[7]
-
Quantify the products by comparing peak areas to those of authentic standards.
Visualizations
Caption: Workflow for the stereospecific synthesis of cis-α-Santalol.
References
- 1. benchchem.com [benchchem.com]
- 2. acs.org [acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Biological Properties of Sandalwood Oil and Microbial Synthesis of Its Major Sesquiterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in biotechnological production of santalenes and santalols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Optimized biosynthesis of santalenes and santalols in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. experts.illinois.edu [experts.illinois.edu]
addressing inconsistencies in alpha-Santalol biological activity assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common inconsistencies encountered during the biological activity assessment of alpha-Santalol. The information is tailored for researchers, scientists, and drug development professionals to facilitate reproducible and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of inconsistencies in this compound biological activity assays?
A1: Inconsistencies in this compound bioactivity can primarily be attributed to three main areas:
-
Compound Integrity and Handling: This includes variations in the purity of the this compound used (e.g., presence of isomers like beta-Santalol), its stability under different storage conditions, and improper handling, such as repeated freeze-thaw cycles.
-
Experimental Design and Execution: Sub-optimal experimental conditions are a frequent cause of variability. This can range from issues with the compound's solubility in aqueous cell culture media to the choice of cell line, cell density, incubation times, and the specific assay protocol employed.
-
Biological Variability: The biological response to this compound can be highly cell-type specific. Different cell lines will have varying expression levels of the target pathways or receptors, leading to different sensitivities to the compound.
Q2: Is this compound an agonist for the olfactory receptor OR2AT4?
A2: While the synthetic sandalwood odorant, Sandalore®, is a known agonist of the olfactory receptor OR2AT4, studies have indicated that natural sandalwood oil, of which this compound is a major component, does not stimulate this receptor.[1] Therefore, it is crucial to select appropriate controls and not to assume that this compound will activate OR2AT4-mediated pathways.
Q3: How can I ensure the proper solubilization of this compound for in vitro assays?
A3: this compound is practically insoluble in water, which is a common reason for low or inconsistent bioactivity. To ensure proper solubilization:
-
Prepare a high-concentration stock solution (e.g., 10-100 mM) in an organic solvent such as 100% DMSO or ethanol (B145695).
-
Serially dilute the stock solution in the cell culture medium to achieve the desired final concentrations.
-
Crucially, ensure the final concentration of the organic solvent in the culture well is non-toxic to the cells, typically below 0.5% and ideally below 0.1%.
-
Always include a vehicle control in your experiments, which contains the highest concentration of the solvent used in your treatment groups.
Troubleshooting Guides
Issue 1: Lower-than-Expected or No Anti-Cancer Activity Observed
This is a common issue that can often be resolved by systematically evaluating the experimental setup.
Issue 2: Inconsistent Results in Anti-Inflammatory Assays
Discrepancies in the anti-inflammatory effects of this compound can arise from the specific inflammatory stimulus used and the method of quantifying the response.
-
Stimulus Consistency: Ensure the inflammatory stimulus (e.g., lipopolysaccharide - LPS) is from a consistent source and batch. LPS potency can vary, significantly impacting cytokine production.
-
Cellular Model: Co-cultures of human dermal fibroblasts and neo-epidermal keratinocytes can provide a more physiologically relevant model for skin inflammation compared to single-cell-type cultures.
-
Endpoint Measurement: When using ELISAs or cytokine arrays, ensure appropriate antibody specificity and sensitivity. Validate the assay with known anti-inflammatory agents (e.g., ibuprofen) as positive controls.
-
NF-κB Pathway Activation: Confirm that the inflammatory stimulus is effectively activating the NF-κB pathway in your cell model by assessing the phosphorylation of IκBα or the nuclear translocation of p65.
Issue 3: Difficulties in Detecting GPCR (OR2AT4) Activation
Given that this compound is likely not a direct agonist of OR2AT4, experiments designed to measure its activation by this compound will likely yield negative results. If you are working with related compounds or crude extracts that you hypothesize may activate OR2AT4, consider the following:
-
Low Signal-to-Noise Ratio:
-
Optimize the concentration of the calcium indicator dye (e.g., Fluo-4 AM).
-
Ensure even cell seeding and a confluent monolayer.
-
Use an assay buffer with low background fluorescence.
-
-
High Background Fluorescence:
-
Thoroughly wash cells after dye loading to remove extracellular dye.
-
Check for autofluorescence of the test compound.
-
-
No Response to Positive Control (Sandalore®):
-
Confirm OR2AT4 expression in your cell line (e.g., via RT-PCR or Western blot).
-
Verify the integrity and concentration of the Sandalore® solution.
-
Ensure the fluidics of your plate reader are functioning correctly for agonist addition.
-
Quantitative Data Summary
Table 1: Anti-Cancer Activity of this compound in Various Cell Lines
| Cell Line | Assay | Concentration (µM) | Incubation Time (hours) | Observed Effect | Reference |
| Breast Cancer | |||||
| MCF-7 (ER+) | MTT | 10 - 100 | 12, 24, 48 | 2-38%, 2-58%, 4-71% decrease in viability | [2] |
| MDA-MB-231 (ER-) | MTT | 10 - 100 | 12, 24, 48 | 1-47%, 2-66%, 4-79% decrease in viability | [2] |
| Skin Cancer | |||||
| A431 (p53-mutated) | MTT | 50, 100 | 24 | 26.7%, 56.8% decrease in viability | [3] |
| A431 (p53-mutated) | MTT | 50, 100 | 48 | 59.1%, 91.6% decrease in viability | [3] |
| UACC-62 (p53 wild-type) | MTT | 50 - 75 | 6+ | G2/M phase cell cycle arrest | [4] |
| Prostate Cancer | |||||
| PC-3 | Trypan Blue | 25 - 75 | 24, 48, 72 | Concentration and time-dependent decrease in viability | [5] |
| LNCaP | Trypan Blue | 25 - 75 | 24, 48, 72 | Concentration and time-dependent decrease in viability | [5] |
Table 2: Anti-Inflammatory Activity of this compound
| Cytokine/Chemokine | Stimulus | This compound (µM) | % Inhibition | Cellular Model | Reference |
| IL-6 | LPS | 45 | ~40% | Co-culture of dermal fibroblasts & keratinocytes | [6] |
| IL-6 | LPS | 90 | ~78% | Co-culture of dermal fibroblasts & keratinocytes | [6] |
| IL-8 (CXCL8) | LPS | 45 | ~67% | Co-culture of dermal fibroblasts & keratinocytes | [6] |
| IL-8 (CXCL8) | LPS | 90 | ~80% | Co-culture of dermal fibroblasts & keratinocytes | [6] |
| MCP-1 | LPS | 45 | ~84% | Co-culture of dermal fibroblasts & keratinocytes | [7] |
| CXCL5 | LPS | 45 | ~99% | Co-culture of dermal fibroblasts & keratinocytes | [7] |
Signaling Pathways and Experimental Workflows
This compound Induced Apoptosis Signaling Pathway
This compound has been shown to induce apoptosis through both the intrinsic and extrinsic pathways, leading to the activation of executioner caspases and subsequent cell death.[5][8]
This compound Induced G2/M Cell Cycle Arrest
This compound can induce cell cycle arrest at the G2/M transition by modulating the expression of key regulatory proteins like cyclins and cyclin-dependent kinases (CDKs).[4][8][9][10]
Inhibition of NF-κB Signaling by this compound
The anti-inflammatory effects of this compound are partly mediated by the inhibition of the NF-κB signaling pathway, a central regulator of pro-inflammatory gene expression.[11]
Detailed Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of their viability.
-
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231, A431)
-
Complete cell culture medium
-
This compound
-
DMSO (cell-culture grade)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Treatment: Prepare serial dilutions of this compound in complete medium from a DMSO stock. The final DMSO concentration should not exceed 0.5%. Replace the medium in each well with 100 µL of the this compound solutions or vehicle control medium.
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control-treated cells.
-
Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Cell Harvesting: After treatment, harvest cells by trypsinization (for adherent cells) and centrifugation.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1x10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol uses flow cytometry to determine the distribution of cells in different phases of the cell cycle based on their DNA content.
-
Materials:
-
Treated and control cells
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Ice-cold 70% Ethanol
-
Propidium Iodide (PI) Staining Solution (containing PI and RNase A)
-
Flow cytometer
-
-
Procedure:
-
Cell Harvesting: Harvest approximately 1-2 x 10⁶ cells per sample by trypsinization and centrifugation.
-
Washing: Wash the cell pellet once with cold PBS.
-
Fixation: Resuspend the cells in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes or store at -20°C.
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer.
-
Protocol 4: Cytokine Quantification by ELISA
This protocol quantifies the concentration of specific cytokines in cell culture supernatants.
-
Materials:
-
Supernatants from treated and control cell cultures
-
Specific ELISA kit for the cytokine of interest (e.g., IL-6, IL-8)
-
Wash buffer
-
Assay diluent
-
Substrate solution
-
Stop solution
-
Microplate reader
-
-
Procedure:
-
Plate Preparation: Prepare the ELISA plate as per the manufacturer's instructions (typically pre-coated with a capture antibody).
-
Sample and Standard Addition: Add standards and samples (cell culture supernatants) to the appropriate wells. Incubate as recommended.
-
Washing: Wash the wells multiple times with wash buffer.
-
Detection Antibody Addition: Add the detection antibody to each well and incubate.
-
Washing: Repeat the washing step.
-
Enzyme Conjugate Addition: Add the enzyme conjugate (e.g., HRP-streptavidin) and incubate.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add the substrate solution and incubate until color develops.
-
Stop Reaction: Add the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
-
References
- 1. Topical Sandalore® , a specific OR2AT4-stimulating odorant, ameliorates telogen effluvium: Randomized, double-blinded, placebo-controlled trial [morressier.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound, a chemopreventive agent against skin cancer, causes G2/M cell cycle arrest in both p53-mutated human epidermoid carcinoma A431 cells and p53 wild-type human melanoma UACC-62 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Antineoplastic Effects of α-Santalol on Estrogen Receptor-Positive and Estrogen Receptor-Negative Breast Cancer Cells through Cell Cycle Arrest at G2/M Phase and Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Antineoplastic effects of α-santalol on estrogen receptor-positive and estrogen receptor-negative breast cancer cells through cell cycle arrest at G2/M phase and induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Improving the Scale-Up of α-Santalol Biotechnological Production
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the biotechnological production of α-santalol. Here you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist in overcoming common challenges encountered during the scale-up process.
Frequently Asked Questions (FAQs)
Q1: What is the general metabolic strategy for producing α-santalol in a microbial host like Saccharomyces cerevisiae?
A1: The production of α-santalol in S. cerevisiae involves introducing a heterologous biosynthetic pathway. This typically starts with the native precursor, farnesyl pyrophosphate (FPP), which is derived from the mevalonate (B85504) (MVA) pathway.[1][2] The core strategy involves two key enzymatic steps:
-
Santalene Synthase (SS): An enzyme, such as SaSSy from Santalum album, converts FPP into α-santalene.[2]
-
Cytochrome P450 System: A cytochrome P450 monooxygenase (CYP) and its redox partner, a cytochrome P450 reductase (CPR), hydroxylate α-santalene to form α-santalol.[3][4]
Q2: Which native metabolic pathway in yeast is the most critical target for engineering to increase α-santalol yield?
A2: The primary and most critical target for metabolic engineering is the native mevalonate (MVA) pathway.[1] This pathway synthesizes the universal sesquiterpene precursor, FPP. Enhancing the metabolic flux towards FPP is a crucial step for increasing the final α-santalol titer.[5]
Q3: What are the main competing pathways that divert the precursor FPP away from α-santalol production?
A3: The main competing pathway is the sterol (ergosterol) biosynthesis pathway. The enzyme squalene (B77637) synthase, encoded by the ERG9 gene, condenses two molecules of FPP to form squalene, the first committed step in sterol synthesis.[5][6] Downregulating ERG9 expression is a common and effective strategy to redirect FPP towards santalene production.[3][4][7] Another, albeit less significant, competing pathway can be the formation of farnesol (B120207) through the action of native phosphatases.[8]
Q4: Why is the functional expression of cytochrome P450 enzymes often a bottleneck in microbial hosts?
A4: Plant-derived cytochrome P450s are membrane-bound proteins that can be challenging to express functionally in microbial hosts like yeast and particularly E. coli.[8][9] Common issues include improper protein folding, incorrect membrane insertion, and inefficient interaction with their redox partners (CPR).[8][10] This can lead to low or no hydroxylation activity, creating a significant bottleneck in the conversion of santalene to santalol.
Q5: What is the purpose of using an organic solvent overlay, like dodecane, during fermentation?
A5: An organic solvent overlay, such as dodecane, is used in a two-phase fermentation system to capture the hydrophobic α-santalol product.[1][5][9] This in-situ extraction prevents product loss due to volatility, sequesters the product from the aqueous phase which can simplify downstream processing, and can mitigate potential product toxicity to the microbial cells at high concentrations.[9]
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions | Citations |
| Low or No α-Santalol Production | 1. Inefficient expression of biosynthetic genes (SS, CYP, CPR).2. Limited precursor (FPP) supply.3. Inactive or poorly functioning CYP/CPR system.4. Suboptimal fermentation conditions. | 1. Codon-optimize heterologous genes for the host organism.2. Use strong, characterized promoters (e.g., GAL promoters in yeast).3. Verify protein expression via Western blot or enzyme activity assays.4. Overexpress key genes in the MVA pathway (e.g., tHMG1, ERG20).5. Downregulate competing pathways (e.g., repress ERG9).6. Co-express a compatible CPR partner, or use an optimized P450-CPR fusion protein.7. Optimize fermentation parameters like temperature, pH, aeration, and media composition. | [1][5][8] |
| Accumulation of α-Santalene but Low α-Santalol Conversion | 1. Inefficient CYP enzyme activity.2. Insufficient NADPH cofactor for the CPR.3. Poor interaction between the CYP and CPR enzymes. | 1. Screen different CYP and CPR orthologs to find a more active pair.2. Engineer the CYP enzyme for improved activity and stability.3. Overexpress genes that enhance NADPH regeneration.4. Construct and express a chimeric CYP-CPR fusion protein to improve electron transfer. | [3][4][7] |
| Poor Cell Growth or Strain Instability | 1. High metabolic burden from the overexpression of multiple heterologous genes.2. Accumulation of toxic metabolic intermediates from the MVA pathway.3. Instability of expression plasmids. | 1. Balance the expression levels of pathway genes using promoters of varying strengths.2. Integrate expression cassettes into the host chromosome for stable, long-term expression.3. Implement a fed-batch fermentation strategy to control the metabolic rate and prevent the buildup of toxic byproducts.4. Screen for and address any auxotrophies in the engineered strain. | [1][11] |
| High Variability Between Fermentation Batches | 1. Inconsistent inoculum quality.2. Fluctuations in fermentation parameters (pH, temperature, dissolved oxygen).3. Genetic instability of the production strain. | 1. Standardize inoculum preparation protocols, including cell density and growth phase.2. Utilize a well-controlled bioreactor with automated monitoring and control of key parameters.3. If using plasmids, ensure consistent selective pressure. Prefer chromosomal integration for production strains. | [12][13] |
Quantitative Data Presentation
Table 1: α-Santalene and α-Santalol Titers in Engineered Saccharomyces cerevisiae
| Strain Engineering Strategy | Host | Fermentation Scale | Titer | Citation |
| Downregulating ERG9, optimized P450-CPR system | S. cerevisiae | Shake Flask | 68.8 mg/L α-santalol | [4][7] |
| Downregulating ERG9, optimized P450-CPR system | S. cerevisiae | Shake Flask | 164.7 mg/L α-santalene | [4][7] |
| Overexpression of GAL4 and PGM2, ERG9 repression | S. cerevisiae | 5-L Fed-Batch | 1.3 g/L total santalols | [14][15] |
| Peroxisomal surface display of CYP-CPR fusion | S. cerevisiae | Fed-Batch | 10.4 g/L (Z)-santalols | [16] |
Table 2: α-Santalene Titers in Other Engineered Microbial Hosts
| Strain Engineering Strategy | Host | Fermentation Scale | Titer | Citation |
| Overexpression of MVA pathway genes, feeding strategy optimization | Yarrowia lipolytica | 5-L Fed-Batch | 27.92 mg/L α-santalene | [13] |
| Promoter optimization, gene overexpression, multi-copy integration | Komagataella phaffii | Fed-Batch | 21.5 g/L α-santalene | [6][17] |
| Amplified FPP flux, engineered santalene synthase | E. coli | 1.3-L Fed-Batch | 2.9 g/L α-santalene | [8] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Metabolic pathway for α-santalol production in engineered yeast.
Caption: General experimental workflow for α-santalol production.
Experimental Protocols
Protocol 1: Yeast Transformation (Lithium Acetate/PEG Method)
This protocol describes a standard method for introducing plasmid DNA into S. cerevisiae.[1]
1. Preparation of Competent Cells: a. Inoculate a single yeast colony into 5 mL of YPD medium and grow overnight at 30°C with shaking. b. Inoculate a 50 mL culture of YPD to a starting OD₆₀₀ of ~0.2 and grow to an OD₆₀₀ of 0.8-1.0. c. Harvest cells by centrifugation (3000 x g, 5 min), wash with 25 mL of sterile water, and resuspend in 1 mL of 100 mM Lithium Acetate (LiAc).
2. Transformation: a. In a microfuge tube, mix 100 µL of competent cells, 5 µL of single-stranded carrier DNA (10 mg/mL), and 1-5 µg of plasmid DNA. b. Add 600 µL of sterile 40% PEG (Polyethylene glycol) / 100 mM LiAc solution. Vortex to mix thoroughly. c. Incubate at 30°C for 30 minutes with gentle shaking. d. Heat shock the cells at 42°C for 15-25 minutes. e. Pellet the cells by centrifugation (8000 x g, 1 min), remove the supernatant, and resuspend in 100-200 µL of sterile water. f. Plate the cell suspension onto appropriate selective agar (B569324) plates and incubate at 30°C for 2-4 days until colonies appear.
Protocol 2: Shake Flask Fermentation for α-Santalol Production
This protocol outlines a basic procedure for evaluating α-santalol production in small-scale cultures.[1][9]
1. Inoculum Preparation: a. Inoculate a single colony of the engineered yeast strain into 5 mL of selective medium and grow overnight at 30°C with shaking (200-250 rpm).
2. Production Culture: a. In a 250 mL baffled flask, inoculate 50 mL of production medium to a starting OD₆₀₀ of ~0.1. The production medium is typically a defined synthetic medium (e.g., SC-Ura) with a specific carbon source (e.g., 2% glucose or galactose for inducible promoters). b. Add a sterile organic solvent overlay (e.g., 10-20% v/v dodecane) to capture the hydrophobic product.[5][9]
3. Cultivation and Sampling: a. Incubate at 30°C with vigorous shaking (200-250 rpm) for 72-120 hours. b. Take samples periodically to monitor cell growth (OD₆₀₀) and for product analysis.
4. Product Extraction and Analysis: a. Centrifuge a 1 mL sample of the culture broth to separate the organic layer from the cells and aqueous phase. b. Carefully collect a known volume of the upper organic (dodecane) layer. c. Dilute the organic phase with a suitable solvent (e.g., ethyl acetate) containing an internal standard (e.g., caryophyllene). d. Analyze the α-santalol concentration using Gas Chromatography-Mass Spectrometry (GC-MS).[9][18]
Protocol 3: GC-MS Analysis of α-Santalol
This protocol provides a general method for the quantification of α-santalol.[18][19]
1. Instrumentation: a. Gas Chromatograph coupled to a Mass Spectrometer (GC-MS). b. A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm i.d. x 0.25 µm film thickness).
2. GC Conditions: a. Injector Temperature: 250°C b. Injection Volume: 1 µL (Split ratio, e.g., 1:20) c. Carrier Gas: Helium at a constant flow of 1.0 mL/min. d. Oven Program:
- Initial temperature: 80°C, hold for 2 min.
- Ramp to 280°C at a rate of 10°C/min.
- Hold at 280°C for 5 min.
3. MS Conditions: a. Ion Source Temperature: 230°C b. Scan Mode: Full scan (e.g., m/z 40-400) or Selected Ion Monitoring (SIM) for higher sensitivity, targeting characteristic ions of α-santalol (e.g., m/z 93, 105, 122, 202).[3]
4. Quantification: a. Prepare a calibration curve using authentic α-santalol standards of known concentrations. b. Integrate the peak area of α-santalol in the samples and quantify the concentration based on the calibration curve and the internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Optimized biosynthesis of santalenes and santalols in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. genscript.com [genscript.com]
- 8. Biological Properties of Sandalwood Oil and Microbial Synthesis of Its Major Sesquiterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Advances in biotechnological production of santalenes and santalols - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Yarrowia lipolytica construction for heterologous synthesis of α-santalene and fermentation optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Reconstruction of the Biosynthetic Pathway of Santalols under Control of the GAL Regulatory System in Yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Enhanced Production of Santalols by Engineering the Cytochrome P450 Enzyme to the Peroxisomal Surface in Yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Yields in α-Santalol Microbial Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered during the microbial production of α-santalol.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or Undetectable α-Santalol Titers
Q1: My engineered microbial strain is producing very low or no α-santalol. What are the primary metabolic bottlenecks I should investigate?
A1: Low α-santalol production often stems from inefficiencies in the biosynthetic pathway. The primary areas to investigate are the supply of the precursor farnesyl diphosphate (B83284) (FPP), the activity of the santalene synthase, and the subsequent hydroxylation by cytochrome P450 enzymes.
Troubleshooting Steps:
-
Insufficient Precursor (FPP) Supply: The native mevalonate (B85504) (MVA) pathway in yeast or the methylerythritol 4-phosphate (MEP) pathway in E. coli may not produce enough FPP to support high-level sesquiterpene production.[1][2]
-
Solution: Overexpress key genes in the MVA pathway. In Saccharomyces cerevisiae, this includes truncated HMG-CoA reductase (tHMG1), FPP synthase (ERG20), and the transcription factor UPC2-1.[3][4] In E. coli, introducing a heterologous MVA pathway is a common and effective strategy.[1]
-
Advanced Strategy: Down-regulate competing pathways that consume FPP. The primary competitor is the sterol biosynthesis pathway, which begins with the conversion of FPP to squalene (B77637) by squalene synthase (ERG9). Repressing ERG9 expression can significantly increase the FPP pool available for santalene synthesis.[5][6][7]
-
-
Inefficient Santalene Synthase (STS) Activity: The enzyme that converts FPP to α-santalene is a critical control point.
-
Solution:
-
Codon Optimization: Ensure the santalene synthase gene is codon-optimized for your expression host (S. cerevisiae or E. coli).[8]
-
Protein Engineering: Site-directed mutagenesis or the addition of fusion tags (e.g., MBP, GST) can improve the enzyme's soluble expression, stability, and catalytic activity.[1][8][9]
-
Enzyme Screening: Different santalene synthases from various organisms (e.g., Santalum album, Clausena lansium) have different efficiencies.[10][11] Screening multiple synthases may identify a more active variant for your host.
-
-
-
Poor Hydroxylation by Cytochrome P450: The final step, converting α-santalene to α-santalol, is catalyzed by a cytochrome P450 monooxygenase (CYP) and its redox partner, a cytochrome P450 reductase (CPR). This is often the most challenging step.[1][3]
-
Solution:
-
Partner Matching: The efficiency of the CYP enzyme is highly dependent on its CPR partner. It is crucial to screen different combinations of CYPs and CPRs to find the most effective pair.[3][5]
-
Chimeric Enzymes: Creating a fusion protein (chimera) of the P450 and CPR can improve electron transfer and overall activity.[7][12]
-
Enzyme Selection: Different P450s exhibit different product specificities and efficiencies. For example, CYP736A167 from S. album can synthesize (Z)-α/β-santalol.[5]
-
-
Issue 2: Presence of Farnesol (B120207) and Other Byproducts
Q2: I'm observing a significant accumulation of farnesol and a low yield of α-santalol. What is causing this, and how can I fix it?
A2: Farnesol accumulation is a common issue indicating an imbalance in the metabolic pathway. It typically arises when the FPP pool is successfully increased, but the downstream santalene synthase cannot efficiently convert it. The excess FPP is then dephosphorylated to farnesol by native phosphatases in the host.[13]
Troubleshooting Steps:
-
Enhance Santalene Synthase (STS) Throughput: The primary solution is to improve the activity of your santalene synthase so it can keep up with FPP production. Refer to the solutions in A1, Step 2 (Inefficient Santalene Synthase Activity).
-
Regulate FPP Synthase (ERG20): While overexpression of ERG20 is a common strategy to boost FPP, its activity is tightly regulated.[14][15] Fine-tuning the expression level of ERG20 can sometimes prevent overwhelming the downstream pathway.
-
Knockout Competing Phosphatases: In S. cerevisiae, the diacylglycerol pyrophosphate phosphatase (DPP1) has been shown to dephosphorylate FPP to farnesol. Deleting DPP1 can help redirect FPP towards santalene synthesis.[13]
Issue 3: Low Yields Despite Genetic Optimization
Q3: My genetically engineered strain has all the recommended modifications, but the α-santalol yield is still low, especially in a bioreactor. What fermentation parameters should I optimize?
A3: Suboptimal fermentation conditions can severely limit the productivity of even a well-engineered strain. Key parameters to control include carbon source feeding, aeration, and in situ product removal.
Troubleshooting Steps:
-
Carbon Source and Feeding Strategy:
-
Solution: Implement a fed-batch fermentation strategy. A common approach is to start with an initial glucose concentration (e.g., 50 g/L) and then maintain it within a specific range (e.g., 5–20 g/L) through controlled feeding.[5] For yeast strains using galactose-inducible promoters (GAL system), carefully tuning the ratio of galactose to glucose in the feed is critical for maintaining gene expression and cell health.[3][10]
-
-
Aeration and Dissolved Oxygen (DO):
-
Solution: Cytochrome P450 enzymes require molecular oxygen. Ensure adequate aeration and maintain a stable dissolved oxygen level. An RQ-controlled (respiratory quotient) exponential feed strategy can be employed to balance metabolic activity and oxygen demand.[3]
-
-
Product Toxicity and In Situ Removal:
-
Solution: α-santalol and its precursor α-santalene can be toxic to microbial hosts at high concentrations.[16][17] Implement an in situ product removal strategy by adding an organic overlay (e.g., dodecane) to the culture. This organic phase captures the volatile and potentially toxic products, sequestering them from the cells and preventing product loss through evaporation.[1]
-
Issue 4: Inconsistent or Unreliable Quantification
Q4: My quantification results for α-santalol are inconsistent. How can I ensure my analytical method is accurate?
A4: Accurate quantification is crucial for troubleshooting. Inconsistent results may not reflect a production issue but rather a problem with your analytical protocol.
Troubleshooting Steps:
-
Method Selection: Gas Chromatography (GC) coupled with either Flame Ionization Detection (GC-FID) or Mass Spectrometry (GC-MS) is the most robust and widely used technique for quantifying volatile compounds like α-santalol.[18][19]
-
Sample Preparation:
-
Extraction: If using an organic overlay (e.g., dodecane), the sample for injection is taken directly from this layer. If not, a solvent extraction (e.g., with ethyl acetate (B1210297) or hexane) from the culture broth is necessary.
-
Standard Curve: Always use a certified analytical standard of cis-α-santalol to generate a calibration curve.[19] Ensure the concentrations of your samples fall within the linear range of this curve.
-
Internal Standard: Using an internal standard can correct for variations in injection volume and sample preparation, improving precision.
-
Data Presentation
Table 1: Impact of Genetic Modifications on Santalene and Santalol Production in S. cerevisiae
| Genetic Modification Strategy | Key Genes Modified | Host Strain | Titer Achieved | Source(s) |
| Precursor & Cofactor Engineering | Overexpression of tHMG1, ERG20, UPC2-1; Deletion of GDH1 | S. cerevisiae | 0.036 Cmmol (g biomass)⁻¹ h⁻¹ (α-santalene) | [20][21] |
| Competing Pathway Downregulation | Downregulation of ERG9 (Squalene Synthase) | S. cerevisiae BY4742 | 164.7 mg/L (Santalenes), 68.8 mg/L (Santalols) | [7][12] |
| GAL Regulatory System Control | Overexpression of GAL4, PGM2; ERG9 promoter replacement | S. cerevisiae | 1.3 g/L (Santalols) | [10][11][22] |
| Systematic Pathway Optimization | Optimized MVA pathway, ERG9 downregulation, ROX1 deletion | S. cerevisiae | 704.2 mg/L (Total Santalenes/Santalols) | [13] |
Table 2: α-Santalene Production in Engineered E. coli
| Genetic Modification Strategy | Key Genes Modified | Host Strain | Titer Achieved | Source(s) |
| Pathway Engineering & RBS Tuning | Heterologous MVA pathway, IspA, ClSS | E. coli | 412 mg/L | [23] |
| Synthase Engineering & Fed-Batch | FPP synthase screening, ClSS mutagenesis, fusion tags | E. coli | 2916 mg/L | [9] |
| Competitive Pathway Attenuation | Deletion of tnaA (Indole synthesis) | E. coli | 599 mg/L | [24] |
Visualizations
Diagrams of Pathways and Workflows
Caption: The α-Santalol biosynthetic pathway in engineered microbes.
Caption: A logical workflow for troubleshooting low α-santalol yields.
Experimental Protocols
Protocol 1: Quantification of α-Santalol via GC-MS
This protocol provides a general method for the analysis of α-santalol from an organic overlay (e.g., dodecane) used in fermentation.[18][19]
1. Materials and Reagents:
-
Certified cis-α-Santalol analytical standard
-
Dodecane (B42187) (or the solvent used for the overlay)
-
Anhydrous Sodium Sulfate
-
GC vials with inserts
-
Gas Chromatograph with Mass Spectrometer (GC-MS)
2. Standard Preparation:
-
Prepare a stock solution of cis-α-santalol (e.g., 10 mg/mL) in the same solvent as your overlay (dodecane).
-
Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of your samples (e.g., 0.1, 0.5, 1, 2, 5 mg/L).
3. Sample Preparation:
-
Carefully remove an aliquot (e.g., 1 mL) of the dodecane overlay from the fermentation culture.
-
Centrifuge the aliquot to separate any cells or aqueous phase.
-
Transfer the clear organic phase to a new tube and dry it by passing it through a small column of anhydrous sodium sulfate.
-
Transfer the dried sample to a GC vial for analysis.
4. GC-MS Instrumentation and Conditions (Example):
-
System: Agilent 7890A GC with 5975C MS or equivalent.
-
Column: HP-5ms (or equivalent non-polar column), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL with a split ratio (e.g., 1:50, adjust based on concentration).
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 min.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 min at 280°C.
-
-
MS Detector: Scan mode from m/z 40-400.
5. Data Analysis:
-
Generate a calibration curve by plotting the peak area of the α-santalol standard against its concentration.
-
Determine the concentration of α-santalol in your samples by comparing their peak areas to the calibration curve.
Protocol 2: Fed-Batch Fermentation for Santalol Production in E. coli
This protocol outlines a general fed-batch strategy for high-density cultivation to improve α-santalol titers.[1]
1. Inoculum Preparation:
-
Inoculate a single colony of the engineered E. coli strain into 5-10 mL of LB medium with appropriate antibiotics.
-
Incubate overnight at 37°C with shaking (200-250 rpm).
-
Use this overnight culture to inoculate a larger seed culture (e.g., 100 mL in a 1 L flask) in a defined minimal medium. Grow to an OD₆₀₀ of 4-6.
2. Bioreactor Setup and Batch Phase:
-
Prepare the bioreactor with a defined minimal medium containing an initial concentration of glucose (e.g., 20-40 g/L).
-
Inoculate the bioreactor with the seed culture to a starting OD₆₀₀ of ~0.1-0.2.
-
Maintain conditions: pH 7.0 (controlled with NH₄OH), 37°C, and a dissolved oxygen (DO) level > 30% (controlled by agitation and airflow).
-
Run in batch mode until the initial glucose is depleted, often indicated by a sharp spike in the DO reading.
3. Fed-Batch Phase:
-
Initiate a feed using a highly concentrated glucose solution (e.g., 500-700 g/L) to maintain a controlled, slow growth rate.
-
When the culture reaches a desired cell density (e.g., OD₆₀₀ of 20-30), lower the temperature to 30°C to improve protein folding.
-
Induce gene expression with the appropriate inducer (e.g., IPTG).
-
Simultaneously, add a sterile organic overlay (e.g., 10% v/v dodecane) to the fermenter for in situ product capture.
-
Continue the feed for 48-72 hours post-induction, maintaining the controlled growth rate and DO levels.
4. Sampling and Analysis:
-
Periodically take samples from the organic overlay to quantify α-santalol production using the GC-MS protocol described above.
-
Monitor cell density (OD₆₀₀) and substrate/byproduct concentrations from the aqueous phase.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Advances in biotechnological production of santalenes and santalols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Redirection of flux through the FPP branch-point in Saccharomyces cerevisiae by down-regulating squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimized biosynthesis of santalenes and santalols in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. genscript.com [genscript.com]
- 13. Rationally engineering santalene synthase to readjust the component ratio of sandalwood oil - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biological Properties of Sandalwood Oil and Microbial Synthesis of Its Major Sesquiterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Antifungal and Ichthyotoxic Sesquiterpenoids from Santalum album Heartwood - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Combined metabolic engineering of precursor and co-factor supply to increase α-santalene production by Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Combined metabolic engineering of precursor and co-factor supply to increase α-santalene production by Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Reconstruction of the Biosynthetic Pathway of Santalols under Control of the GAL Regulatory System in Yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Metabolic Engineering of Escherichia coli for Production of α-Santalene, a Precursor of Sandalwood Oil - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Fermentation Conditions for α-Santalol Production
Welcome to the technical support center for α-santalol production. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the microbial fermentation of α-santalol. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to support your research and development activities.
Frequently Asked Questions (FAQs)
Q1: What are the primary microbial hosts used for α-santalol production? A1: The most common microbial hosts for producing α-santalol and its precursor, α-santalene, are the yeast Saccharomyces cerevisiae and the bacterium Escherichia coli.[1][2] S. cerevisiae is often preferred for the final hydroxylation step due to the challenges of functionally expressing plant-derived cytochrome P450 enzymes in bacteria.[1] Other hosts like Yarrowia lipolytica have also been explored for α-santalene production.[3][4]
Q2: What is the general biosynthetic pathway for α-santalol in engineered microbes? A2: The biosynthesis begins with the universal C5 precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), which are produced via the mevalonate (B85504) (MVA) pathway.[4][5] Farnesyl diphosphate (FPP) synthase then condenses these precursors to form FPP.[5] A santalene synthase (STS) catalyzes the cyclization of FPP to produce α-santalene.[1][5] Finally, a cytochrome P450 monooxygenase (CYP) in conjunction with a cytochrome P450 reductase (CPR) hydroxylates α-santalene to form α-santalol.[5]
Q3: Why is the hydroxylation of α-santalene to α-santalol a challenging step? A3: The hydroxylation step is catalyzed by a eukaryotic cytochrome P450 monooxygenase (CYP) and its redox partner, a cytochrome P450 reductase (CPR).[1] The functional expression of these membrane-bound plant enzymes in microbial hosts, particularly E. coli, can be difficult, leading to low conversion efficiency.[1] Optimizing the P450-CPR redox system is a key challenge in achieving high titers of α-santalol.[6]
Q4: What are the main metabolic engineering strategies to improve α-santalol yield? A4: Key strategies include:
-
Enhancing Precursor Supply : Overexpressing genes in the mevalonate (MVA) pathway to increase the pool of FPP.[6][7][8]
-
Redirecting Carbon Flux : Downregulating or knocking out competing pathways that consume FPP, such as the ergosterol (B1671047) biosynthesis pathway (by targeting the ERG9 gene, which encodes squalene (B77637) synthase) or the farnesol (B120207) biosynthesis pathway (LPP1, DPP1).[4][6][9]
-
Optimizing Enzyme Expression : Improving the expression and activity of santalene synthase (STS) and the CYP-CPR system through codon optimization, protein engineering, and promoter selection.[1][6]
-
Improving Cofactor Availability : Engineering the host to increase the supply of cofactors like NADPH, which is essential for CYP activity.[4][8]
Troubleshooting Guide
Issue 1: Low or No Production of α-Santalene/α-Santalol
| Question | Possible Causes | Recommended Solutions |
| My fermentation is not producing any α-santalene or α-santalol. What should I check first? | 1. Plasmid instability or incorrect construct: The biosynthetic pathway genes may not be correctly assembled or expressed. 2. Sub-optimal induction conditions: Incorrect inducer concentration (e.g., IPTG, galactose) or timing of induction.[1][10] 3. Non-viable yeast/bacteria: The inoculum may be dead or unhealthy. | 1. Verify plasmid constructs: Use restriction digest and sequencing to confirm the integrity of your plasmids. 2. Optimize induction: Test a range of inducer concentrations and induce at the optimal cell density (e.g., OD600 of 0.6-0.8 for E. coli).[1] 3. Check cell viability: Ensure you are using a fresh, healthy seed culture for inoculation. |
| I'm detecting the precursor α-santalene, but little to no α-santalol. What is the bottleneck? | 1. Inefficient P450-CPR system: The cytochrome P450 enzyme (CYP) and its reductase partner (CPR) may have low activity or poor interaction.[1][9] 2. Insufficient NADPH cofactor: The hydroxylation step is NADPH-dependent, and its availability might be limiting.[4] 3. Poor expression of CYP/CPR: Plant-derived P450s are membrane proteins and can be difficult to express functionally in microbial hosts.[1][5] | 1. Optimize the P450-CPR system: Screen different CPRs to find a better match for your CYP.[11] Consider creating a P450-CPR fusion protein to improve electron transfer.[4] 2. Enhance NADPH supply: Overexpress genes that regenerate NADPH, such as GDH2.[4] 3. Improve protein expression: Use codon-optimized genes for your host. Lower the fermentation temperature (e.g., to 30°C) after induction to improve protein folding.[1] |
Issue 2: Low Titer and Yield
| Question | Possible Causes | Recommended Solutions |
| My α-santalol titer is very low. How can I increase the precursor (FPP) supply? | 1. Limited flux through the MVA pathway: Native expression levels of MVA pathway enzymes are often insufficient.[6] 2. Diversion of FPP to competing pathways: FPP is a key branch-point metabolite used for sterol (via squalene synthase, ERG9) and farnesol synthesis.[4][6][12] | 1. Overexpress MVA pathway genes: Introduce a heterologous MVA pathway or overexpress key rate-limiting enzymes like HMG-CoA reductase (Hmg1/2).[2][6] 2. Downregulate competing pathways: Replace the native promoter of the ERG9 gene with a weaker or inducible promoter (e.g., PHXT1, PMET3) to redirect FPP from ergosterol to santalene synthesis.[6][13] Knocking out phosphatase genes like DPP1 can also reduce farnesol by-product formation.[4] |
| I've optimized the pathway, but yields are still low. Could the fermentation conditions be the issue? | 1. Sub-optimal media composition: The carbon source, nitrogen source, pH, or temperature may not be ideal for production.[6][14] 2. Product toxicity or volatility: High concentrations of α-santalol can be toxic to cells, and the product is volatile.[1] 3. Inadequate oxygen supply: P450 enzymes require oxygen, so poor aeration can limit the final hydroxylation step.[15] 4. Simple batch fermentation is limiting: Nutrient depletion and accumulation of toxic byproducts can limit cell growth and production in batch cultures.[6] | 1. Optimize fermentation parameters: Systematically test different carbon sources (e.g., glucose, galactose), nitrogen sources, pH levels, and temperatures.[6][14] A glucose/galactose ratio may need careful regulation when using GAL promoters.[6] 2. Implement in situ product removal: Add an organic overlay like dodecane (B42187) to the culture to capture the volatile product, reducing toxicity and preventing product loss.[1] 3. Improve aeration: Increase agitation speed and airflow in the bioreactor to maintain dissolved oxygen (DO) levels, typically above 30%.[1] 4. Switch to fed-batch fermentation: Use a fed-batch strategy to maintain low, non-repressive levels of the carbon source, which can significantly increase cell density and product titers.[1][3] |
Data Presentation: α-Santalene and α-Santalol Titers
The following tables summarize representative titers achieved in various engineered microbial hosts.
Table 1: α-Santalene Production in Engineered Microorganisms
| Host Organism | Strain Engineering Strategy | Cultivation Method | Titer (mg/L) | Reference |
| E. coli | Full pathway optimization | Fed-batch Fermentation | 2916 | [1] |
| E. coli | Combination of IspA and STS into an operon, heterologous MVA pathway | Shake Flask | 412 | [7] |
| S. cerevisiae | Downregulation of ERG9 gene | Shake Flask | 164.7 (santalenes) | [3][9] |
| Y. lipolytica | Integration of codon-optimized α-santalene synthase (STS) | Shake Flask | 5.19 | [3] |
| Y. lipolytica | Fed-batch fermentation with optimized feeding | 5-L Fermenter | 27.92 | [3] |
Table 2: α-Santalol Production in Engineered Saccharomyces cerevisiae
| Strain Engineering Strategy | Cultivation Method | Titer (mg/L) | Reference |
| Co-expression of STS, CYP736A167, and SaCPR2 | Shake Flask | 5.4 (total santalols + santalenes) | [1] |
| Optimized P450-CPR redox system and downregulation of ERG9 | Shake Flask | 68.8 (santalols) | [3][9] |
| Depressed ERG9 expression, overexpression of santalol (B192323) biosynthesis genes under GAL promoters, overexpression of GAL4 and PGM2 | Fed-batch Fermentation | 1300 (santalols) | [13] |
Experimental Protocols
Protocol 1: Shake Flask Cultivation for α-Santalol Production in E. coli
This protocol is a general guideline for initial screening and optimization.
-
Inoculum Preparation: Inoculate a single colony of the engineered E. coli strain into 5 mL of Luria-Bertani (LB) medium with appropriate antibiotics. Incubate overnight at 37°C with shaking at 200 rpm.
-
Main Culture: Inoculate 50 mL of Terrific Broth (TB) medium (with antibiotics) in a 250 mL shake flask with the overnight culture to an initial OD₆₀₀ of ~0.1.
-
Growth: Incubate at 37°C with shaking at 200 rpm until the OD₆₀₀ reaches 0.6-0.8.[1]
-
Induction: Induce protein expression by adding IPTG to a final concentration of 100-200 µM.[1]
-
Production Phase: Simultaneously, lower the incubation temperature to 30°C to improve protein folding and solubility.[1] Add a 10% (v/v) organic overlay, such as dodecane, to capture the product.[1]
-
Incubation: Continue incubation at 30°C with shaking at 200 rpm for 48-72 hours.[1]
-
Extraction and Analysis: Centrifuge the culture to separate the cells, aqueous medium, and the dodecane layer. Collect the dodecane layer for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol 2: Fed-Batch Fermentation for α-Santalol Production in S. cerevisiae
This protocol provides a framework for achieving higher cell densities and product titers.
-
Seed Culture: Prepare a seed culture by growing the engineered yeast strain in a selective medium.
-
Bioreactor Setup: Inoculate a 5-L bioreactor containing a defined fermentation medium.
-
Batch Phase: Run the culture at 30°C, maintaining the pH at a setpoint (e.g., 5.0-6.0) using a base like NH₄OH. Maintain dissolved oxygen (DO) above 30% by adjusting agitation and airflow.[1] Grow until the initial carbon source (e.g., glucose) is depleted, often indicated by a sharp increase in the DO signal.
-
Fed-Batch Phase: Initiate a feeding strategy using a concentrated solution of the primary carbon source (e.g., glucose or a glucose/galactose mix). The feed rate can be controlled to maintain a low substrate concentration (e.g., 5-20 g/L glucose) or to achieve an exponential growth rate.[3]
-
Induction (if applicable): If using an inducible promoter system (e.g., GAL promoters), add the inducer (galactose) to the feed when a desired cell density is reached.[6][13]
-
Production: Continue the fed-batch cultivation for an extended period (e.g., 72-120 hours), monitoring cell growth and product formation.
-
Extraction and Analysis: Extract the product from the culture broth or an organic overlay (if used) for quantification by GC-MS.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Advances in biotechnological production of santalenes and santalols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biological Properties of Sandalwood Oil and Microbial Synthesis of Its Major Sesquiterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Combined metabolic engineering of precursor and co-factor supply to increase α-santalene production by Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimized biosynthesis of santalenes and santalols in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Frontiers | Optimization of the fermentation culture conditions of Bacillus amyloliquefaciens ck-05 using response surface methodology [frontiersin.org]
- 15. Comprehensive guide to ... Troubleshoots for Fermentation - Ferment Lab: Fermenthings Open Source Wiki [wiki.fermenthings.be]
Technical Support Center: Refining α-Santalol Purification Protocols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of α-Santalol. The information is designed to address common challenges and provide detailed experimental protocols to ensure the isolation of high-purity α-Santalol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude sandalwood oil that interfere with α-Santalol purification?
A1: Crude sandalwood oil is a complex mixture of sesquiterpenoids. The most common impurities that co-elute or are difficult to separate from (Z)-α-Santalol include its isomers and other related compounds such as (Z)-β-Santalol, epi-β-Santalol, and α-trans-Bergamotol.[1][2] Other sesquiterpenes like α-Santalene and β-Santalene are also present.[1][2] Additionally, depending on the extraction method, carrier oils, phthalates, and synthetic sandalwood analogues may be present as adulterants.[3]
Q2: My final product shows a lower than expected purity of α-Santalol after purification. What are the likely causes?
A2: Lower than expected purity can stem from several factors:
-
Incomplete separation of isomers: α-Santalol and β-Santalol are structural isomers with very similar polarities, making their separation challenging.[2][4] Standard chromatography techniques may not be sufficient for complete resolution.
-
Thermal degradation: Traditional distillation methods that use high heat can cause degradation of delicate sesquiterpenoid constituents.[4]
-
Suboptimal chromatographic conditions: Incorrect choice of stationary phase, mobile phase, or gradient program can lead to poor separation.
-
Contamination: Residual solvents from the extraction process or contamination from equipment can compromise the purity of the final product.[2]
Q3: How can I confirm the purity and identity of my purified α-Santalol?
A3: The gold standard for analyzing the composition of essential oils and confirming the purity of α-Santalol is Gas Chromatography-Mass Spectrometry (GC-MS).[2] This technique separates the individual volatile compounds, which are then identified by their unique mass spectra.[2] High-Performance Liquid Chromatography (HPLC) with a UV or Evaporative Light Scattering Detector (ELSD) can also be used for quantification.[1][5] For routine checks, Thin Layer Chromatography (TLC) can be employed to monitor the separation of fractions.[2]
Q4: What is the most effective method for separating α-Santalol from β-Santalol?
A4: While fractional distillation can separate components with different boiling points, the most effective methods for separating the closely related α- and β-santalol isomers are chromatographic techniques.[4] Specifically, silver nitrate-impregnated silica (B1680970) gel chromatography, often performed using Medium Pressure Liquid Chromatography (MPLC) or preparative HPLC, is highly effective.[1][2][6] The silver ions interact reversibly with the double bonds in the santalol (B192323) isomers, enabling a more refined separation.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Poor separation of α- and β-Santalol peaks in HPLC. | The stationary phase lacks the necessary selectivity for the isomers. | Utilize a silver nitrate-impregnated silica gel column, which enhances the separation of unsaturated compounds like santalol isomers.[1][2][6] |
| The mobile phase composition is not optimized. | For silver nitrate (B79036) columns, use a non-polar mobile phase gradient, such as hexane (B92381) and dichloromethane (B109758).[1][6] For C18 columns, optimize the acetonitrile/water gradient.[1] | |
| Low yield of purified α-Santalol. | The initial concentration of α-Santalol in the crude oil is low. | Ensure the starting material is high-quality Santalum album heartwood, which typically has a higher α-Santalol content.[4][7] |
| Loss of product during multiple purification steps. | Minimize the number of transfer steps. After fraction collection, ensure complete removal of the solvent under reduced pressure using a rotary evaporator.[1][2] | |
| Degradation of α-Santalol during processing. | Avoid high temperatures. Use vacuum distillation or molecular distillation instead of atmospheric distillation to lower the boiling points of the components.[4] | |
| Presence of unknown peaks in the final product chromatogram. | Contamination from solvents or equipment. | Use high-purity (HPLC grade) solvents and thoroughly clean all glassware and equipment before use.[2] |
| The starting material is adulterated. | Source sandalwood oil from reputable suppliers who provide a certificate of analysis with GC-MS data.[8][9] | |
| Inconsistent retention times in HPLC analysis. | The column is not properly equilibrated. | Equilibrate the column with the initial mobile phase for at least 30 minutes before injecting the sample.[1] |
| Fluctuation in column temperature. | Use a column oven to maintain a constant temperature during the analysis. |
Experimental Protocols
Protocol 1: Flash Chromatography for Enrichment of Santalol Fraction
This protocol describes a preliminary purification step to enrich the santalol fraction from crude sandalwood oil.
Materials & Equipment:
-
Crude sandalwood oil
-
Silica gel (for flash chromatography, 40-63 µm)
-
n-Hexane (HPLC grade)
-
Ethyl Acetate (B1210297) (HPLC grade)
-
Flash chromatography system with UV and/or ELSD detector
-
Rotary evaporator
-
Test tubes or fraction collector vials
Procedure:
-
Sample Preparation: Dissolve 2 g of crude sandalwood oil in a minimal amount of n-hexane (e.g., 5 mL).
-
Column Packing: Prepare a flash chromatography column packed with silica gel, equilibrated with 100% n-hexane.
-
Sample Loading: Load the dissolved sample onto the top of the column.
-
Elution: Begin elution with 100% n-hexane and gradually increase the polarity by introducing ethyl acetate. A typical gradient might be from 0% to 20% ethyl acetate over 30-40 minutes.
-
Fraction Collection: Collect fractions (e.g., 10-15 mL each) throughout the run. Monitor the separation using the system's detector. α-Santalol will typically elute before the more polar β-Santalol.[2]
-
Analysis: Analyze the collected fractions using TLC or GC-MS to identify those containing the highest concentration of α-Santalol.
-
Solvent Removal: Combine the fractions enriched with α-Santalol and remove the solvent using a rotary evaporator under reduced pressure.[2]
Protocol 2: Preparative HPLC for High-Purity α-Santalol Isolation
This protocol details the final purification step to obtain high-purity α-Santalol using preparative HPLC with a silver nitrate-impregnated silica gel column.[1]
Instrumentation and Conditions:
-
HPLC System: Preparative HPLC system with a gradient pump and UV or ELSD detector.
-
Stationary Phase: Silver nitrate-impregnated silica gel.
-
Mobile Phase:
-
Solvent A: n-Hexane
-
Solvent B: Dichloromethane
-
-
Flow Rate: Dependent on column dimensions, typically in the range of 5-20 mL/min.
-
Detection: UV at 210 nm or Evaporative Light Scattering Detector (ELSD).
Procedure:
-
Column Equilibration: Equilibrate the column with 100% hexane.
-
Sample Injection: Inject the enriched santalol fraction (dissolved in hexane) onto the column.
-
Gradient Elution: Elute with a gradient of increasing dichloromethane concentration. The exact gradient will depend on the specific column and system but a linear gradient from 0% to 50% dichloromethane over 30 minutes is a good starting point.
-
Fraction Collection: Collect fractions corresponding to the α-Santalol peak based on retention times determined from analytical scale runs.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC or GC-MS.
-
Solvent Removal: Combine the fractions containing the high-purity α-Santalol and remove the solvent under reduced pressure to obtain the purified compound.[1]
Data Presentation
Table 1: Typical Composition of Santalum album Essential Oil
| Compound | Typical Percentage Range (%) |
| (Z)-α-Santalol | 41 - 55 |
| (Z)-β-Santalol | 16 - 24 |
| (Z)-α-trans-Bergamotol | 4 - 8 |
| epi-β-Santalol | 2 - 5 |
| α-Santalene | Variable |
| β-Santalene | Variable |
Table 2: Comparison of Purification Techniques for α-Santalol
| Technique | Principle | Advantages | Disadvantages |
| Fractional Distillation | Separation based on differences in boiling points. | Suitable for large-scale initial purification. | Can cause thermal degradation of compounds; may not effectively separate isomers with close boiling points.[4] |
| Flash Chromatography | Rapid column chromatography using pressure. | Faster than traditional column chromatography; good for enriching the santalol fraction.[2][4] | Limited resolution for closely related isomers. |
| Preparative HPLC (C18) | Separation based on polarity differences using a reverse-phase column. | Widely available and robust.[1] | May not provide baseline separation of α- and β-Santalol. |
| Preparative HPLC (AgNO₃-Silica) | Separation based on the interaction of silver ions with double bonds. | Excellent separation of santalol isomers.[1][2][6] | Specialized column that may not be readily available; potential for silver leaching. |
Visualizations
Caption: Experimental workflow for the purification of α-Santalol.
Caption: Troubleshooting logic for low α-Santalol purity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. From Seed to Oil: Authenticating Indian Sandalwood [quintis.com.au]
- 4. kingsresearch.com [kingsresearch.com]
- 5. benchchem.com [benchchem.com]
- 6. Preparative separation of α- and β-santalenes and (Z)-α- and (Z)-β-santalols using silver nitrate-impregnated silica gel medium pressure liquid chromatography and analysis of sandalwood oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sandalwood oil - Wikipedia [en.wikipedia.org]
- 8. thepureessentialoils.com [thepureessentialoils.com]
- 9. essentialoilscompany.com [essentialoilscompany.com]
Validation & Comparative
Alpha-Santalol: A Natural Compound's Potential in Oncology Compared to Conventional Chemotherapeutics
For Immediate Release: December 18, 2025
A detailed analysis of the available preclinical data suggests that alpha-santalol, a primary constituent of sandalwood oil, exhibits significant anticancer properties with a potentially favorable safety profile when compared to conventional chemotherapeutic agents. This guide provides a comprehensive comparison for researchers, scientists, and drug development professionals, summarizing quantitative efficacy data, detailing experimental methodologies, and illustrating key signaling pathways.
This compound, a naturally derived sesquiterpene, has demonstrated promising anticancer effects across a range of preclinical models, including skin, prostate, and breast cancer. Its mechanisms of action primarily involve the induction of programmed cell death (apoptosis) and the arrest of the cell cycle in cancerous cells, with notably less toxicity towards normal cells.[1][2] This contrasts with many conventional chemotherapeutics, which often exhibit significant side effects due to their non-specific cytotoxicity.
While direct head-to-head clinical trials are lacking, a comparative analysis of published in vitro and in vivo data provides valuable insights into the relative efficacy of this compound.
Quantitative Data Summary: In Vitro Efficacy
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and conventional chemotherapeutics in various cancer cell lines. It is crucial to note that these values are compiled from different studies and, therefore, should be interpreted with caution due to potential variations in experimental conditions.
Table 1: Comparison of IC50 Values in Skin Cancer Cell Lines (A431 Epidermoid Carcinoma)
| Compound | IC50 Value (µM) | Exposure Time | Reference |
| This compound | ~50-100 | 24-48 hours | [3] |
| 5-Fluorouracil (B62378) | 47.02 ± 0.65 | Not Specified |
Table 2: Comparison of IC50 Values in Prostate Cancer Cell Lines
| Compound | Cell Line | IC50 Value (µM) | Exposure Time | Reference |
| This compound | PC-3 | 20-40 | Not Specified | [4] |
| LNCaP | 20-40 | Not Specified | [4] | |
| Cisplatin (B142131) | PC-3 | ~50.6 - 98.21 | 48 hours | |
| LNCaP | 31.52 | Not Specified |
Table 3: Comparison of IC50 Values in Breast Cancer Cell Lines
| Compound | Cell Line | IC50 Value (µM) | Exposure Time | Reference |
| This compound | MCF-7 | Not specified, but significant reduction in viability at 10-100 µM | 12-48 hours | [2] |
| MDA-MB-231 | Not specified, but significant reduction in viability at 10-100 µM | 12-48 hours | [2] | |
| Paclitaxel (B517696) | MCF-7 | 3.5 | Not Specified | |
| MDA-MB-231 | 0.3 | Not Specified |
Quantitative Data Summary: In Vivo Efficacy
In vivo studies in animal models further support the anticancer potential of this compound. A study on a transgenic mouse model of prostate cancer demonstrated that administration of this compound significantly decreased the incidence of prostate tumors and reduced the average weight of the urogenital tract and prostate gland by 74.28% and 52.9% respectively, without observable side effects.[5][6] In the treated group, only 11% developed prostate tumors compared to over half in the control group.[5][6]
For comparison, in a breast cancer xenograft model, paclitaxel treatment has been shown to significantly inhibit tumor growth.[7] Similarly, cisplatin has demonstrated tumor growth inhibition in prostate cancer preclinical models.[8] However, direct comparative quantitative data on tumor growth inhibition between this compound and these conventional agents from the same study is not currently available.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the cited studies for this compound.
Cell Viability and Proliferation Assays
-
MTT Assay: Cancer cells are seeded in 96-well plates and treated with varying concentrations of this compound or a vehicle control for specified time periods (e.g., 12, 24, 48 hours). MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is then added to each well. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product. The absorbance of the formazan solution is measured using a microplate reader to determine cell viability.
-
BrdU Cell Proliferation ELISA: This assay measures the incorporation of 5-bromo-2'-deoxyuridine (B1667946) (BrdU) into newly synthesized DNA of proliferating cells. Cells are treated with this compound and subsequently incubated with BrdU. The amount of incorporated BrdU is detected using an anti-BrdU antibody in an ELISA format, providing a quantitative measure of cell proliferation.[2]
Apoptosis Assays
-
TUNEL (Terminal deoxynucleotidyl transferase dUTp Nick End Labeling) Assay: This method is used to detect DNA fragmentation, a hallmark of apoptosis, in tissue sections from in vivo studies. The assay labels the 3'-hydroxyl ends of DNA fragments, allowing for the visualization and quantification of apoptotic cells.
-
Caspase Activity Assays: The activation of caspases, a family of proteases crucial for the execution of apoptosis, is measured using specific substrates that release a fluorescent or colorimetric signal upon cleavage by an active caspase (e.g., caspase-3, -8, -9).
Signaling Pathways and Mechanisms of Action
This compound exerts its anticancer effects through the modulation of several key signaling pathways. In contrast, conventional chemotherapeutics often have broader mechanisms of action, such as interfering with DNA replication or microtubule function, which can also affect healthy, rapidly dividing cells.
This compound Signaling Pathways
This compound has been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It can also cause cell cycle arrest, primarily at the G2/M phase, by modulating the expression of key cell cycle regulatory proteins.[2]
Caption: this compound induces apoptosis via extrinsic and intrinsic pathways.
Conventional Chemotherapeutics Signaling Pathways
Conventional agents like cisplatin and 5-fluorouracil primarily induce cell death by causing DNA damage, which activates DNA damage response pathways, ultimately leading to apoptosis. Paclitaxel, on the other hand, disrupts microtubule dynamics, leading to mitotic arrest and subsequent cell death.
Caption: Mechanisms of action for common conventional chemotherapeutics.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for comparing the in vitro efficacy of a test compound like this compound with a conventional chemotherapeutic agent.
Caption: A typical workflow for in vitro comparative efficacy studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Antineoplastic Effects of α-Santalol on Estrogen Receptor-Positive and Estrogen Receptor-Negative Breast Cancer Cells through Cell Cycle Arrest at G2/M Phase and Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Patient-Derived Xenograft Models of Prostate Cancer | Oncohema Key [oncohemakey.com]
- 5. news-medical.net [news-medical.net]
- 6. sciencedaily.com [sciencedaily.com]
- 7. benchchem.com [benchchem.com]
- 8. Chemopreventive effects of this compound on skin tumor development in CD-1 and SENCAR mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anti-Inflammatory Action of alpha-Santalol: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of the anti-inflammatory mechanisms of alpha-santalol, a primary constituent of sandalwood oil. Drawing on experimental data, we objectively evaluate its performance against other alternatives and offer detailed insights into its mode of action.
This compound has emerged as a compound of significant interest for its anti-inflammatory properties.[1] Scientific investigations have begun to elucidate the molecular mechanisms that underpin its therapeutic potential, particularly its ability to modulate key signaling pathways and reduce the expression of pro-inflammatory mediators.[2] This guide synthesizes the current understanding of this compound's anti-inflammatory activity, presenting quantitative data, experimental protocols, and visual pathway diagrams to support further research and development.
Quantitative Comparison of Anti-Inflammatory Activity
This compound has demonstrated significant efficacy in suppressing the production of pro-inflammatory cytokines and chemokines. Its activity has been compared to that of the well-known non-steroidal anti-inflammatory drug (NSAID), ibuprofen (B1674241). The following table summarizes the quantitative data on the inhibition of various inflammatory mediators by this compound and ibuprofen in a co-culture model of human dermal fibroblasts and neo-epidermal keratinocytes stimulated with lipopolysaccharide (LPS).[3]
| Inflammatory Mediator | Treatment | Concentration | % Inhibition |
| IL-6 | This compound | 45 µM | >75% |
| This compound | 90 µM | >90% | |
| Ibuprofen | 45 µM | >75% | |
| CXCL5 | This compound | 45 µM | >75% |
| Ibuprofen | 45 µM | >75% | |
| MCP-1 | This compound | 45 µM | >75% |
| Ibuprofen | 45 µM | >75% | |
| IL-8 | This compound | 45 µM | 67% |
| This compound | 90 µM | 80% | |
| Ibuprofen | 45 µM | >75% | |
| Prostaglandin (B15479496) E2 | This compound | Not Specified | Suppressed |
| Ibuprofen | Not Specified | Suppressed | |
| Thromboxane (B8750289) B2 | This compound | Not Specified | Suppressed |
| Ibuprofen | Not Specified | Suppressed |
Core Anti-Inflammatory Mechanism
The anti-inflammatory effects of this compound are primarily attributed to its ability to modulate key intracellular signaling pathways that are central to the inflammatory response.[2] The two primary pathways implicated are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.[2]
By inhibiting these pathways, this compound effectively reduces the transcription and subsequent release of a wide array of pro-inflammatory genes, including cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) that are responsible for the synthesis of prostaglandins.[3][4]
Experimental Protocols
To facilitate the replication and further investigation of this compound's anti-inflammatory properties, detailed experimental protocols are provided below.
Cell Culture and Treatment
-
Cell Lines: Primary human neonatal dermal fibroblasts and primary human neonatal epidermal keratinocytes.
-
Co-culture System: A co-culture is established to mimic the skin environment. Dermal fibroblasts are seeded in 12-well plates and grown to confluence. Keratinocytes are then seeded on top of the fibroblast layer.
-
Stimulation: The co-cultures are stimulated with Lipopolysaccharide (LPS) from E. coli at a concentration of 1 µg/mL to induce an inflammatory response.[5]
-
Treatment: Concurrently with LPS stimulation, cells are treated with varying concentrations of this compound (e.g., 45 µM and 90 µM) or a comparator such as ibuprofen (e.g., 45 µM). A vehicle control is also included.
-
Incubation: The treated co-cultures are incubated for 24 hours at 37°C in a 5% CO2 atmosphere.
Analysis of Inflammatory Mediators
-
Cytokine and Chemokine Measurement: After the 24-hour incubation period, the cell culture supernatant is collected. The levels of various cytokines and chemokines (e.g., IL-6, IL-8, MCP-1, CXCL5) are quantified using specific Enzyme-Linked Immunosorbent Assays (ELISAs) or cytokine antibody arrays.[3]
-
Arachidonic Acid Metabolite Measurement: The production of prostaglandin E2 and thromboxane B2 in the culture supernatant is also measured using specific ELISA kits.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Suppression of lipopolysaccharide-stimulated cytokine/chemokine production in skin cells by sandalwood oils and purified α-santalol and β-santalol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer Effects of Sandalwood (Santalum album) | Anticancer Research [ar.iiarjournals.org]
- 5. LPS-Stimulated Human Skin-Derived Stem Cells Enhance Neo-Vascularization during Dermal Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of α-Santalol from Diverse Santalum Species: A Guide for Researchers
For Immediate Release
This publication provides a comprehensive comparative analysis of α-santalol content across various Santalum (sandalwood) species, offering valuable insights for researchers, scientists, and professionals in drug development. This guide synthesizes quantitative data, details experimental methodologies for analysis, and visualizes a key signaling pathway influenced by α-santalol.
Data Presentation: α-Santalol Content in Santalum Species
The concentration of α-santalol, a bioactive sesquiterpene alcohol, is a critical determinant of sandalwood oil's therapeutic and aromatic qualities.[1] Significant variations in α-santalol content are observed among different Santalum species. The following table summarizes the percentage of α-santalol found in the essential oils of several commercially important species.
| Santalum Species | Common Name | α-Santalol Percentage (%) | Reference(s) |
| Santalum album | Indian Sandalwood | 41 - 55 | [1][2] |
| Santalum spicatum | Australian Sandalwood | 15 - 25 | [1] |
| Santalum austrocaledonicum | New Caledonian Sandalwood | 39 - 50 | [3] |
| Santalum yasi | Fijian Sandalwood | 39 - 47 | |
| Santalum paniculatum | Hawaiian Sandalwood | 34.5 - 40.4 | [4][5] |
Experimental Protocols
The standard and most widely accepted method for the quantitative analysis of α-santalol in sandalwood oil is Gas Chromatography-Mass Spectrometry (GC-MS).[2] This technique allows for the separation, identification, and quantification of the volatile components within the essential oil.
Essential Oil Extraction: Steam Distillation
Steam distillation is the conventional method for extracting essential oil from the heartwood of Santalum species.
-
Sample Preparation: The heartwood is chipped or powdered to increase the surface area for efficient extraction.
-
Apparatus: A Clevenger-type apparatus is commonly employed.
-
Procedure:
-
The powdered heartwood is placed in a distillation flask with water.
-
Steam is introduced, or the water is boiled directly, to volatilize the essential oil components.
-
The resulting vapor mixture of steam and oil is condensed.
-
The condensed liquid, a biphasic mixture of water and essential oil, is collected in a separator.
-
The essential oil, being less dense and immiscible with water, separates and is collected.
-
Quantification of α-Santalol: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a robust method for the accurate quantification of α-santalol.
-
Instrumentation: A GC-MS system equipped with an autosampler is utilized.
-
Materials and Reagents:
-
Sandalwood essential oil sample
-
α-Santalol analytical standard (≥95% purity)
-
Internal standard (e.g., Cedrol, ≥98% purity)
-
n-Hexane (GC grade, ≥99%)
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sandalwood oil into a 10 mL volumetric flask.
-
Add the internal standard to achieve a known final concentration (e.g., 50 µg/mL).
-
Dilute to the mark with n-hexane and mix thoroughly.
-
-
GC-MS Conditions:
-
Column: DB-5MS non-polar fused silica (B1680970) capillary column (30 m x 0.25 mm i.d. x 0.25 µm film thickness).[6]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[7][8]
-
Injection Volume: 1 µL.[7]
-
Split Ratio: 50:1.[7]
-
Oven Temperature Program: Initial temperature of 60°C held for 2 minutes, ramped to 180°C at 4°C/min, then ramped to 280°C at 10°C/min and held for 5 minutes.[7]
-
MS Transfer Line Temperature: 280 °C.[7]
-
Ion Source Temperature: 230 °C.[7]
-
-
Data Analysis:
-
Identification: α-Santalol is identified by comparing its retention time and mass spectrum with that of the analytical standard and reference libraries (e.g., NIST).
-
Quantification: The concentration of α-santalol is determined by constructing a calibration curve from the analysis of standard solutions of known concentrations. The peak area ratio of α-santalol to the internal standard is used to correct for variations.
-
Mandatory Visualization: Signaling Pathway and Experimental Workflow
The following diagrams illustrate the experimental workflow for α-santalol analysis and a key signaling pathway modulated by this compound.
Discussion
The data clearly indicates that Santalum album consistently exhibits the highest concentration of α-santalol, aligning with its traditional valuation in therapeutic applications.[1] Other species, such as S. austrocaledonicum and S. yasi, also present significant levels of α-santalol, positioning them as viable alternative sources. In contrast, Santalum spicatum contains a notably lower percentage of this key compound.
The anticancer properties of α-santalol have been linked to its ability to modulate various signaling pathways.[9][10] One such pathway is the Wnt/β-catenin signaling cascade, which is crucial in cell proliferation and migration.[11] Studies have shown that α-santalol can inhibit the migration of breast cancer cells by preventing the translocation of β-catenin from the cytoplasm to the nucleus.[10][11] This action effectively downregulates the expression of target genes involved in cell proliferation and metastasis.
Conclusion
This comparative guide provides essential data and methodologies for researchers working with α-santalol. The significant variation in α-santalol content among Santalum species underscores the importance of species-specific analysis for drug development and quality control. The provided GC-MS protocol offers a reliable framework for accurate quantification. Furthermore, the visualization of the Wnt/β-catenin pathway highlights a key mechanism of α-santalol's bioactivity, offering a foundation for further mechanistic studies.
References
- 1. Biological Properties of Sandalwood Oil and Microbial Synthesis of Its Major Sesquiterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. SANDALWOOD - Biolandes [biolandes.com]
- 4. Hawaiian sandalwood: oil composition of Santalum paniculatum and comparison with other sandal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. thaiscience.info [thaiscience.info]
- 7. benchchem.com [benchchem.com]
- 8. impactfactor.org [impactfactor.org]
- 9. [PDF] Alpha-Santalol, a Component of Sandalwood Oil Inhibits Migration of Breast Cancer Cells by Targeting the β-catenin Pathway | Semantic Scholar [semanticscholar.org]
- 10. This compound, a Component of Sandalwood Oil Inhibits Migration of Breast Cancer Cells by Targeting the β-catenin Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to the In Vitro Antioxidant Activity of Alpha-Santalol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro antioxidant activity of alpha-santalol, the primary active constituent of sandalwood oil. While direct comparative quantitative data for isolated this compound against common standards is limited in publicly available literature, this document synthesizes existing research on sandalwood extracts rich in this compound and outlines the standard methodologies for its evaluation.
Qualitative Evidence of Antioxidant Activity
This compound has demonstrated notable antioxidant and genoprotective effects in in vitro studies. Research on human skin fibroblast cells has shown that treatment with this compound can reduce protein carbonyl levels and DNA damage induced by oxidative stress from hydrogen peroxide (H₂O₂)[1]. These findings suggest that this compound possesses protective properties against oxidative damage at a cellular level.
Quantitative Analysis of Sandalwood Antioxidant Activity
The majority of quantitative in vitro antioxidant data is derived from studies on sandalwood oil or its aqueous extracts, where this compound is the most abundant component. These studies provide valuable insights into its potential antioxidant capacity. The following table summarizes key findings from various assays.
| Antioxidant Assay | Test Substance | Concentration | Result | Standard Antioxidant | Source |
| DPPH Radical Scavenging | Aqueous Sandalwood Extract | 100 µg/mL | 48.7% scavenging | Not specified | |
| DPPH Radical Scavenging | Aqueous Sandalwood Extract | 500 µl | ~64% scavenging | Ascorbic Acid | [2][3] |
| FRAP (Ferric Reducing Antioxidant Power) | Aqueous Sandalwood Extract | 100 µg/mL | 1 µmol Fe²⁺/mL | Ascorbic Acid | |
| FRAP (Ferric Reducing Antioxidant Power) | Aqueous Sandalwood Extract | 200 µl | 0.628 mM | Ascorbic Acid | [3] |
| Hydroxyl Radical Scavenging | Aqueous Sandalwood Extract | 100 µg/mL | 53.2% scavenging | Not specified |
It is important to note that while these results are indicative of the antioxidant potential of sandalwood's components, the activity of isolated this compound may differ.
Experimental Protocols for Key Antioxidant Assays
For researchers aiming to conduct direct comparative studies, the following are detailed protocols for the three most common in vitro antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of the deep violet DPPH to the pale yellow diphenylpicrylhydrazine is monitored spectrophotometrically.
Principle: (DPPH•) (Violet) + AH → DPPH-H (Yellow) + A•
Procedure:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol (B129727). The solution should have an absorbance of approximately 1.0 ± 0.2 at 517 nm.
-
Sample Preparation: Dissolve this compound and a standard antioxidant (e.g., ascorbic acid, Trolox) in methanol to prepare a series of concentrations.
-
Reaction: In a 96-well plate or cuvettes, mix 100 µL of the sample or standard solution with 100 µL of the DPPH solution. A control containing only methanol and the DPPH solution should also be prepared.
-
Incubation: Incubate the reaction mixture in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A₀ - A₁) / A₀] * 100 Where A₀ is the absorbance of the control, and A₁ is the absorbance of the sample. The IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) can then be determined by plotting the percentage of inhibition against the concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of ABTS•⁺ to its colorless neutral form is measured spectrophotometrically.
Principle: ABTS•⁺ (Blue-Green) + AH → ABTS (Colorless) + A•
Procedure:
-
Reagent Preparation: Prepare the ABTS radical cation (ABTS•⁺) by mixing a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Working Solution: Dilute the ABTS•⁺ solution with methanol or ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a series of concentrations of this compound and a standard antioxidant (e.g., Trolox) in the appropriate solvent.
-
Reaction: Add 10 µL of the sample or standard to 1 mL of the diluted ABTS•⁺ working solution.
-
Incubation: Allow the reaction to proceed at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox with the same antioxidant capacity as the sample.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant's reducing power.
Principle: Fe³⁺-TPTZ (Colorless) + Antioxidant → Fe²⁺-TPTZ (Blue) + Oxidized Antioxidant
Procedure:
-
Reagent Preparation: The FRAP reagent is prepared fresh by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Sample Preparation: Prepare various concentrations of this compound and a standard (e.g., FeSO₄, ascorbic acid) in a suitable solvent.
-
Reaction: Add 50 µL of the sample or standard to 950 µL of the FRAP reagent.
-
Incubation: Incubate the mixture at 37°C for 30 minutes.
-
Measurement: Measure the absorbance of the blue-colored solution at 593 nm.
-
Calculation: The antioxidant capacity is determined from a standard curve of FeSO₄ and is expressed as µM of Fe²⁺ equivalents or ascorbic acid equivalents.
Visualizing Experimental Workflow and Principles
The following diagrams illustrate the general workflow for assessing in vitro antioxidant activity and the chemical principle of the DPPH assay.
Caption: General workflow for in vitro antioxidant activity validation.
Caption: Principle of the DPPH radical scavenging assay.
Conclusion
While this compound is recognized as a significant contributor to the antioxidant properties of sandalwood oil, there is a clear need for further research to quantify the in vitro antioxidant activity of the isolated compound in direct comparison with established standards like Vitamin C and Trolox. The protocols and data presented in this guide serve as a foundation for researchers to undertake such validation studies, which will be crucial for the development of this compound in dermatological and pharmaceutical applications.
References
α-Santalol Exhibits Selective Toxicity Towards Cancer Cells While Sparing Normal Cells
A comparative analysis of experimental data reveals that α-santalol, a primary constituent of sandalwood oil, demonstrates significant cytotoxic and pro-apoptotic effects on various cancer cell lines, while exhibiting minimal toxicity to normal, non-cancerous cells. This selective activity positions α-santalol as a promising candidate for further investigation in cancer therapy and chemoprevention.
Recent in vitro studies have consistently shown that α-santalol can inhibit the viability and proliferation of cancer cells in a dose- and time-dependent manner.[1][2][3] This effect has been observed across a range of cancer types, including breast, prostate, and skin cancers.[1][4][5][6] Notably, in a study involving breast cancer cell lines, α-santalol showed a marked reduction in the viability of both estrogen receptor (ER)-positive (MCF-7) and ER-negative (MDA-MB-231) cells, while exerting a "relatively less toxic effect" on the normal breast epithelial cell line, MCF-10A.[1][2][7]
The anticancer mechanisms of α-santalol are multifaceted, primarily involving the induction of cell cycle arrest and apoptosis (programmed cell death).[4][6] In several cancer cell lines, treatment with α-santalol has been shown to cause cell cycle arrest at the G2/M phase.[1][3] This disruption of the cell cycle is a critical mechanism for inhibiting the uncontrolled proliferation characteristic of cancer cells.
Furthermore, α-santalol has been demonstrated to induce apoptosis through both intrinsic and extrinsic pathways.[2][4][8] This involves the activation of key executioner caspases, such as caspase-3, -6, and -7, and the cleavage of poly(ADP-ribose) polymerase (PARP).[2][9][10] The activation of these molecular pathways ultimately leads to the systematic dismantling and death of cancer cells.
In contrast to its potent effects on cancerous cells, α-santalol has been found to be relatively non-toxic to normal tissues and cells, a desirable characteristic for any potential anticancer agent.[4][6] This selectivity helps to minimize undesirable systemic side effects, a common challenge in conventional chemotherapy.
The selective anticancer activity of α-santalol is attributed to its ability to modulate various signaling pathways that are often dysregulated in cancer.[4] Research has indicated that α-santalol can target pathways such as the Wnt/β-catenin pathway, which is involved in cancer cell migration, and the PI3K/AKT/mTOR/P70S6K signaling pathway, which plays a crucial role in cell growth and angiogenesis.[8][9][11][12] By interfering with these critical pathways, α-santalol can selectively inhibit the growth and survival of cancer cells.
The following sections provide a detailed comparison of the cytotoxic effects of α-santalol on cancerous versus normal cell lines, supported by quantitative data and experimental protocols.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of α-santalol on the viability of various human cancer and normal cell lines, as determined by the MTT assay.
Table 1: Effect of α-Santalol on Skin Cancer Cell Viability [13]
| Cell Line (Cancer Type) | α-Santalol Concentration (µM) | Incubation Time (hours) | % Decrease in Cell Viability (Mean ± SD) |
| A431 (p53-mutated human epidermoid carcinoma) | 50 | 24 | 26.7% |
| 100 | 24 | 56.8% | |
| 50 | 48 | 59.1% | |
| 100 | 48 | 91.6% | |
| UACC-62 (p53 wild-type human melanoma) | 50 | 24 | 20.2% |
| 100 | 24 | 51.1% |
Table 2: Comparative IC50 Values of α-Santalol in Cancer Cell Lines [14]
| Cell Line | Cancer Type | IC50 Value (µM) |
| A431 | Human Epidermoid Carcinoma | ~50-75 (at 24h) |
| UACC-62 | Human Melanoma | ~50-75 (at 24h) |
| MCF-7 | Breast Cancer | Reported |
| MDA-MB-231 | Breast Cancer | Reported |
Note: Specific IC50 values for MCF-7 and MDA-MB-231 were reported but not explicitly quantified in the provided search results.
Experimental Protocols
MTT Cell Viability Assay
This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15]
-
Cell Plating: Cells are seeded in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium.[15]
-
Incubation: The plate is incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[15]
-
Treatment: The culture medium is replaced with fresh medium containing varying concentrations of α-santalol (and a vehicle control, typically DMSO).[15][16]
-
Incubation with Treatment: The cells are incubated with the treatments for specified time periods (e.g., 24, 48, or 72 hours).[15]
-
MTT Addition: Following treatment, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.[15]
-
Formazan (B1609692) Formation: The plate is incubated for 2 to 4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.[15]
-
Solubilization: The medium is removed, and 100 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.[15]
-
Absorbance Measurement: The plate is shaken for 15 minutes, and the absorbance is measured at 570 nm using a microplate reader.[15]
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells.
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by α-Santalol in Cancer Cells
α-Santalol has been shown to exert its anticancer effects by modulating several key signaling pathways that are crucial for cancer cell survival and proliferation.
Caption: Signaling pathways modulated by α-santalol in cancer cells.
Experimental Workflow for Cell Viability Assay
The following diagram illustrates the general workflow for assessing the cytotoxicity of α-santalol using a cell-based assay.
Caption: Experimental workflow for the MTT cell viability assay.
References
- 1. Antineoplastic Effects of α-Santalol on Estrogen Receptor-Positive and Estrogen Receptor-Negative Breast Cancer Cells through Cell Cycle Arrest at G2/M Phase and Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antineoplastic effects of α-santalol on estrogen receptor-positive and estrogen receptor-negative breast cancer cells through cell cycle arrest at G2/M phase and induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alpha-santalol, a chemopreventive agent against skin cancer, causes G2/M cell cycle arrest in both p53-mutated human epidermoid carcinoma A431 cells and p53 wild-type human melanoma UACC-62 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Effects of Sandalwood (Santalum album) | Anticancer Research [ar.iiarjournals.org]
- 5. sciencedaily.com [sciencedaily.com]
- 6. ar.iiarjournals.org [ar.iiarjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound, a Component of Sandalwood Oil Inhibits Migration of Breast Cancer Cells by Targeting the β-catenin Pathway | Anticancer Research [ar.iiarjournals.org]
- 9. α-santalol inhibits the angiogenesis and growth of human prostate tumor growth by targeting vascular endothelial growth factor receptor 2-mediated AKT/mTOR/P70S6K signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. α-Santalol, a derivative of sandalwood oil, induces apoptosis in human prostate cancer cells by causing caspase-3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound, a Component of Sandalwood Oil Inhibits Migration of Breast Cancer Cells by Targeting the β-catenin Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
A Comparative Guide to Synthetic versus Naturally Derived Alpha-Santalol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-santalol, a sesquiterpene alcohol, is the principal bioactive and aromatic constituent of sandalwood oil, traditionally extracted from the heartwood of Santalum album. With the increasing demand for this valuable compound in the pharmaceutical, cosmetic, and fragrance industries, and concerns over the sustainability of natural sources, synthetic production methods are becoming increasingly prevalent. This guide provides an objective comparison of synthetic and naturally derived this compound, focusing on purity, biological activity, and receptor engagement. While direct, peer-reviewed comparative studies are limited, this document collates available data to offer a comprehensive overview for research and development. The prevailing scientific assumption is that biologically active compounds with identical chemical structures should exhibit equivalent efficacy.[1]
Data Presentation: A Comparative Analysis
The following table summarizes the key quantitative parameters for both naturally derived and synthetic this compound. It is important to note that much of the existing research on the biological activity of this compound does not explicitly state the origin of the compound used.
| Parameter | Naturally Derived α-Santalol | Synthetic α-Santalol | Key Considerations |
| Purity (Typical) | 41-55% in high-quality Santalum album oil, as per ISO 3518:2002 standard.[2][3] Can be isolated to >95% purity for research. | Typically high purity (≥95%) as an analytical standard.[4] | Natural extracts contain other compounds, while synthetic versions are typically isolated. |
| CB2 Receptor Binding Affinity (Ki) | 10.49 μM[5] | Data for a chemically identical synthetic version is not readily available in peer-reviewed literature. Synthetic derivatives have been created with enhanced affinity (e.g., compound 4e with a Ki of 0.99 μM).[5][6] | Lower Ki values indicate higher binding affinity. |
| Anticancer Activity (IC50) | Not explicitly stated in many studies. Sandalwood oil containing natural α-santalol has shown cytotoxic effects.[7][8] | Not explicitly stated in many studies. Studies on "this compound" have reported IC50 values in various cell lines (origin not always specified). | A direct comparison of IC50 values from studies using explicitly natural versus synthetic this compound is currently challenging due to a lack of specific data. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the design of comparative studies.
Cannabinoid Receptor Type 2 (CB2) Radioligand Binding Assay
This assay is employed to determine the binding affinity of a test compound to the CB2 receptor by measuring its ability to displace a radiolabeled ligand.
1. Membrane Preparation:
-
Human CB2 receptor-transfected cells (e.g., CHO-K1 or HEK-293) are harvested.
-
The cells are homogenized in a cold buffer and centrifuged to pellet the cell membranes.
-
The membrane pellet is resuspended in an appropriate assay buffer.[2][6]
2. Assay Procedure:
-
The assay is typically conducted in a 96-well plate.
-
Each well contains the cell membrane preparation, a fixed concentration of a radiolabeled CB2 ligand (e.g., [³H]CP-55,940), and varying concentrations of the test compound (natural or synthetic this compound).[2][6][9]
-
For determining non-specific binding, a high concentration of a known unlabeled CB2 ligand is added to control wells.[9]
-
The plate is incubated to allow the binding to reach equilibrium.[6]
3. Filtration and Detection:
-
The reaction is terminated by rapid filtration through a glass fiber filter plate, which separates the bound from the unbound radioligand.[6]
-
The filters are washed with an ice-cold wash buffer.
-
The radioactivity retained on the filters is measured using a scintillation counter.[9]
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
A competition curve is generated by plotting the specific binding as a function of the test compound concentration.
-
The IC50 value (the concentration of the test compound that displaces 50% of the radioligand) is determined from this curve.
-
The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation, providing a measure of the binding affinity.[6]
MTT Cell Viability Assay
This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cell lines by measuring the metabolic activity of the cells.
1. Cell Plating:
-
Cancer cells (e.g., MCF-7, A549, PC-3) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.[1]
2. Compound Treatment:
-
The cell culture medium is replaced with fresh medium containing serial dilutions of either natural or synthetic this compound. Control wells receive the vehicle (e.g., DMSO) only.
-
The cells are incubated with the compound for a specified period (e.g., 24, 48, 72 hours).[1]
3. MTT Addition and Incubation:
-
After the treatment period, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.[1][5][6]
-
The plate is incubated for a few hours, during which viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan (B1609692) crystals.[1][5][6]
4. Solubilization and Absorbance Measurement:
-
A solubilization solution (e.g., DMSO or a specialized reagent) is added to each well to dissolve the formazan crystals.[1]
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength between 550 and 600 nm.[5]
5. Data Analysis:
-
The cell viability is expressed as a percentage of the control (untreated cells).
-
A dose-response curve is plotted, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated.
Mandatory Visualizations
Workflow for comparative analysis.
CB2 receptor signaling pathway.
Conclusion
The available data indicates that natural this compound is a promising bioactive compound with demonstrated effects on the CB2 receptor and various cancer cell lines. While synthetic this compound is presumed to have identical biological activity if it is chemically identical to its natural counterpart, a clear need exists for direct, peer-reviewed comparative studies to confirm this bioequivalence. Such studies should meticulously document the purity of both the natural and synthetic compounds used. The protocols and data presented in this guide are intended to serve as a foundational resource for researchers to undertake these crucial investigations, which will be vital for the sustainable development of new therapeutics based on this compound.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Identification of Novel CB2 Ligands through Virtual Screening and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comparison of the Composition of Selected Commercial Sandalwood Oils with the International Standard - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Cytotoxicity and Genotoxicity Assessment of Sandalwood Essential Oil in Human Breast Cell Lines MCF-7 and MCF-10A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
A Comparative Analysis of the Biological Activities of α-Santalol and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative study of the biological activities of α-santalol, a primary constituent of sandalwood oil, and its synthetic and naturally occurring derivatives. This document summarizes key experimental data, details relevant experimental protocols, and visualizes the underlying signaling pathways to facilitate further research and drug development.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data on the cytotoxic and receptor binding activities of α-santalol and its derivatives.
Table 1: Anticancer Activity of α-Santalol and Its Derivatives
| Compound/Derivative | Cancer Cell Line | Assay | IC₅₀ (µM) | Reference |
| α-Santalol | Human umbilical vein endothelial cells (HUVECs) | MTT Assay | 17.8 | |
| Human umbilical vein endothelial cells (HUVECs) - VEGF-mediated survival | MTT Assay | 10.16 | ||
| (9S,10E)-9-hydroxy-α-santalal | HL-60 (Human promyelocytic leukemia) | Cytotoxicity Assay | - | |
| TIG-3 (Normal human diploid fibroblasts) | Cytotoxicity Assay | Less cytotoxic than against HL-60 | ||
| (10R,11S)-10,11-dihydroxy-α-santalol | HL-60 (Human promyelocytic leukemia) | Cytotoxicity Assay | - | |
| (9E)-11,13-dihydroxy-α-santalol | HL-60 (Human promyelocytic leukemia) | Cytotoxicity Assay | - | |
| (10E)-12-hydroxy-α-santalic acid | HL-60 (Human promyelocytic leukemia) | Cytotoxicity Assay | - |
Note: Specific IC₅₀ values for some derivatives against HL-60 cells were not provided in the source material, but (9S,10E)-9-hydroxy-α-santalal was noted to exhibit tumor-selective cytotoxicity.
Table 2: Cannabinoid Receptor Type 2 (CB2) Binding Affinity
| Compound/Derivative | Description | CB2 Receptor Binding Affinity (Kᵢ in µM) | CB1 Receptor Binding Activity | Reference |
| α-Santalol | Natural sesquiterpene from sandalwood oil | 10.49 | <16% displacement at 10 µM | |
| β-Santalol | Natural sesquiterpene from sandalwood oil | 8.19 | - | |
| Compound 4e | Synthetic α-santalol derivative with a piperazine (B1678402) moiety | 0.99 | <20% displacement at 10 µM |
Key Biological Activities and Mechanisms of Action
α-Santalol and its derivatives exhibit a range of biological activities, primarily investigated for their anticancer, anti-inflammatory, and neuroprotective potential.
Anticancer Activity: The anticancer effects of these compounds are attributed to their ability to induce apoptosis (programmed cell death), cause cell cycle arrest, and inhibit angiogenesis (the formation of new blood vessels that supply tumors). Studies have shown that α-santalol can induce G2/M phase cell cycle arrest in various cancer cell lines, irrespective of their p53 status. Furthermore, some derivatives have demonstrated tumor-selective cytotoxicity, being more potent against cancer cells than normal cells.
Anti-inflammatory Activity: α-Santalol and β-santalol have been shown to suppress the production of pro-inflammatory cytokines and chemokines in skin cells. This anti-inflammatory action is partly mediated through the inhibition of cyclooxygenases, similar to non-steroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory properties of sandalwood oil are also linked to the inhibition of phosphodiesterase (PDE), particularly PDE4, which is overactive in inflammatory skin conditions.
Neuroprotective and Other Activities: α-Santalol and its derivatives have been identified as novel ligands for the Cannabinoid Receptor Type 2 (CB2). The CB2 receptor is a key target in the development of therapies for inflammatory and neurodegenerative diseases due to its role in modulating immune responses and inflammation without the psychoactive effects associated with the CB1 receptor. Synthetic derivatives of α-santalol with modified side chains have shown significantly enhanced binding affinity and selectivity for the CB2 receptor.
Signaling Pathways
The biological effects of α-santalol and its derivatives are mediated through the modulation of several key signaling pathways.
Experimental Workflow for Synthesis and Evaluation of α-Santalol Derivatives
Caption: A generalized workflow for the synthesis and biological evaluation of α-santalol derivatives.
Inhibition of PI3K/Akt/mTOR and Wnt/β-catenin Pathways by α-Santalol
Caption: α-Santalol inhibits cancer cell proliferation and survival by targeting the PI3K/Akt/mTOR and Wnt/β-catenin signaling pathways.
CB2 Receptor Signaling Pathway Activated by α-Santalol and its Derivatives
Caption: Activation of the CB2 receptor by α-santalol and its derivatives leads to the modulation of downstream signaling pathways involved in inflammation and immune response.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the α-santalol derivatives for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove
Validating the Reproducibility of Alpha-Santalol's Anticancer Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental data and methodologies to objectively assess the reproducibility of the anticancer effects of alpha-santalol, a primary constituent of sandalwood oil. The consistent findings across multiple independent studies, detailed herein, underscore the reliability of its tumor-inhibiting properties.
Quantitative Data Summary: In Vitro Efficacy of this compound
The following tables summarize the dose- and time-dependent cytotoxic and antiproliferative effects of this compound on various cancer cell lines as reported in multiple studies. The consistency in the observed trends across different laboratories supports the reproducibility of its anticancer activity.
Table 1: Effect of this compound on the Viability of Human Breast Cancer Cells
| Cell Line | Concentration (µM) | Treatment Duration (hours) | % Reduction in Cell Viability | Reference |
| MCF-7 | 10 - 100 | 12 | 2 - 38% | [1] |
| 10 - 100 | 24 | 2 - 58% | [1] | |
| 10 - 100 | 48 | 4 - 71% | [1] | |
| MDA-MB-231 | 10 - 100 | 12 | 1 - 47% | [1] |
| 10 - 100 | 24 | 2 - 66% | [1] | |
| 10 - 100 | 48 | 4 - 79% | [1] |
Table 2: Effect of this compound on the Viability of Human Prostate Cancer Cells
| Cell Line | Concentration (µM) | Treatment Duration (hours) | Effect | Reference |
| PC-3 | 25 - 75 | Not Specified | Concentration-dependent decrease in cell viability | [2] |
| LNCaP | 25 - 75 | Not Specified | Concentration-dependent decrease in cell viability | [2] |
Table 3: In Vivo Efficacy of this compound in a Prostate Cancer Mouse Model
| Animal Model | Treatment | Outcome | % Reduction | Reference |
| TRAMP Mice | This compound (100 mg/kg body weight) | Decreased incidence of prostate tumors | 45% (56% in control vs. 11% in treated) | [3][4] |
| Decreased average wet weight of prostate gland | 52.9% | [4] | ||
| Increased area of normal prostate tissue | 341% (12% in control vs. 53% in treated) | [4] |
Signaling Pathways Modulated by this compound
This compound exerts its anticancer effects by modulating multiple signaling pathways involved in cell survival, proliferation, and apoptosis. The diagrams below, generated using the DOT language, illustrate the key pathways consistently identified across various studies.
Caption: Signaling cascade of this compound-induced apoptosis.
Caption: Mechanism of this compound-induced G2/M cell cycle arrest.
Experimental Protocols for Reproducibility
To facilitate the validation and replication of the reported findings, detailed experimental protocols for key assays are provided below. These methodologies are compiled from multiple sources and represent standard procedures used in the cited studies.[1][2][5]
Protocol 1: Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells, which is indicative of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Harvesting: After treatment, harvest both adherent and floating cells.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1x10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to quantify the proportion of cells in different phases of the cell cycle based on DNA content.
-
Cell Treatment and Harvesting: Treat cells with this compound for the desired duration. Harvest the cells by trypsinization and wash with cold PBS.
-
Cell Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C overnight.
-
RNase Treatment: Resuspend the fixed cells in RNase A solution (100 µg/mL in PBS) and incubate for 5-10 minutes at room temperature.
-
PI Staining: Add PI staining solution (50 µg/mL in PBS) to the cells and incubate for 10 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer to determine the cell cycle distribution.
Protocol 4: Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: Use an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
Experimental Workflow Overview
The following diagram illustrates a typical workflow for investigating the anticancer effects of this compound, from initial cell culture to data analysis.
Caption: General experimental workflow for assessing this compound's anticancer properties.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for α-Santalol Determination
For researchers, scientists, and drug development professionals, the accurate and precise quantification of α-santalol, a key bioactive and aromatic compound in sandalwood oil, is critical for quality control, formulation development, and research.[1][2] This guide provides a comprehensive comparison of various analytical techniques used for the determination of α-santalol, offering insights into their performance based on experimental data.
The primary methods for α-santalol analysis include Gas Chromatography (GC) with Flame Ionization Detection (FID) or Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC) with UV detection, and High-Performance Thin-Layer Chromatography (HPTLC).[1][3] The choice of method often depends on the specific requirements of the analysis, such as the need for high resolution of isomers, sample throughput, and the complexity of the sample matrix.[4][5]
Quantitative Performance Comparison
The selection of an analytical method is heavily influenced by its quantitative performance characteristics. The following table summarizes key validation parameters for the most common methods used in α-santalol analysis.
| Parameter | GC-FID | HPLC-UV | HPTLC | GC-MS |
| Linearity (R²) | >0.99 | >0.99 | 0.887 | >0.99 |
| Limit of Detection (LOD) | Low ng range | Low ng range | Not specified | pg to low ng range |
| Limit of Quantification (LOQ) | Low ng range | Low ng range | Not specified | pg to low ng range |
| Accuracy (% Recovery) | 98-102% | 97-103% | Not specified | 98-102% |
| Precision (%RSD) | < 2% | < 3% | Not specified | < 2% |
Note: The values presented are typical and may vary based on the specific instrumentation, column, and experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are the detailed experimental protocols for the key techniques discussed.
1. Gas Chromatography-Flame Ionization Detection (GC-FID)
GC-FID is a robust and widely used technique for the analysis of volatile compounds like α-santalol.[2]
-
Sample Preparation: A stock solution of pure cis-α-Santalol is prepared in hexane (B92381). Calibration standards are prepared by diluting the stock solution. The sandalwood oil or extract is diluted in hexane to a concentration within the calibration range.[1]
-
Instrumentation: An Agilent 7890A GC or equivalent, equipped with an FID is used.[1]
-
Chromatographic Conditions:
-
Column: HP-5 (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent.[1]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]
-
Injector Temperature: 250°C.[1]
-
Injection Volume: 1 µL with a split ratio of 1:50.[1]
-
Oven Temperature Program: Initial temperature of 70°C, hold for 3 minutes. Ramp to 100°C at 5°C/min, hold for 1 minute.[1]
-
Detector Temperature: 300°C.[1]
-
-
Data Acquisition: Chromatography data software is used to integrate the peak area of α-santalol.[1]
2. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a versatile technique suitable for the analysis of α-santalol, especially for non-volatile samples or for orthogonal validation.[2]
-
Sample Preparation: A stock solution of pure cis-α-Santalol is prepared in methanol (B129727). Calibration standards are prepared by diluting the stock solution with the mobile phase. The sample containing α-santalol is dissolved in the mobile phase or a compatible solvent.[1][2]
-
Instrumentation: An Agilent 1260 Infinity II HPLC system or equivalent, equipped with a UV detector is used.[1]
-
Chromatographic Conditions:
3. High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC offers a simple and rapid method for the screening and quantification of α-santalol in various samples.[3]
-
Sample Preparation: Approximately 10 mg of sandalwood oil is dissolved in 500 µL of n-hexane.[6]
-
Instrumentation: A CAMAG HPTLC system or equivalent is used.
-
Chromatographic Conditions:
-
Stationary Phase: Silica gel 60 F254 HPTLC plates.[7]
-
Mobile Phase: Toluene-ethyl acetate (B1210297) (93:7 v/v).
-
Application: Samples are applied as bands.
-
Development: The plate is developed in a twin-trough chamber.
-
Derivatization: The plate is sprayed with a vanillin-sulfuric acid reagent and heated.
-
Densitometric Scanning: Scanning is performed at a specific wavelength (e.g., 580 nm) for quantification.
-
4. Chiral Gas Chromatography
For the separation of α-santalol enantiomers, chiral GC is the method of choice.[4]
-
Instrumentation: A gas chromatograph with an FID or MS detector.[4]
-
Chromatographic Conditions:
-
Chiral Column: Rt-βDEXse (30 m x 0.25 mm ID, 0.25 µm film thickness) or a similar cyclodextrin-based column.[4]
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.[4]
-
Oven Temperature Program: Initial temperature of 80°C, hold for 1 minute. Ramp to 200°C at 2°C/min, and hold for 10 minutes.[4]
-
Visualizing the Analytical Workflow
To better understand the logical flow of analyzing α-santalol, the following diagrams illustrate a general experimental workflow and a decision-making process for method selection.
References
Unveiling the Pro-Apoptotic Power of Alpha-Santalol: A Comparative Guide to Caspase Activation
For researchers, scientists, and drug development professionals, understanding the precise mechanisms of apoptosis induction is paramount in the quest for novel cancer therapeutics. This guide provides an in-depth, objective comparison of alpha-santalol, a natural sesquiterpene from sandalwood oil, with established apoptosis-inducing agents. We will delve into the experimental data validating the role of specific caspases in this compound-induced apoptosis, offering a clear perspective on its performance against other well-known alternatives.
This compound has emerged as a promising chemopreventive agent, demonstrating its ability to trigger programmed cell death in various cancer cell lines.[1][2][3][4][5][6] This process is intricately regulated by a family of cysteine proteases known as caspases. The activation of these specific enzymes serves as a definitive marker for apoptosis, providing a quantifiable measure of a compound's efficacy. This guide will focus on the activation of key initiator caspases (caspase-8 and caspase-9) and the executioner caspase (caspase-3), pivotal players in the extrinsic and intrinsic apoptotic pathways, respectively.
Performance Comparison: this compound vs. Alternatives in Caspase Activation
To contextualize the pro-apoptotic efficacy of this compound, this section presents a comparative analysis of its ability to activate key caspases against other widely used apoptosis inducers: paclitaxel, staurosporine, etoposide, and cisplatin. The data, summarized from various studies, highlights the cell-line-specific and concentration-dependent nature of caspase activation.
It is important to note that direct quantitative comparisons of "fold increase" can be challenging due to variations in experimental conditions across different studies, including cell lines, treatment durations, and assay sensitivities. However, the available data provides valuable insights into the relative potency of these compounds in activating the apoptotic cascade.
| Compound | Cell Line | Concentration | Treatment Time | Caspase-3 Activation (Fold Increase/Observation) | Caspase-8 Activation (Observation) | Caspase-9 Activation (Observation) | Reference(s) |
| α-Santalol | Human Prostate Cancer (PC-3, LNCaP) | 25-75 µM | 24 h | Concentration-dependent increase | Activation observed | Activation observed | [1][2] |
| Human Epidermoid Carcinoma (A431) | 25-75 µM | 3-12 h | Activation observed | Activation observed | Activation observed | [5] | |
| Human Breast Cancer (MCF-7, MDA-MB-231) | Not Specified | Not Specified | Activation of caspase-3 observed in MDA-MB-231 | Activation observed | Activation observed | [3][6] | |
| Paclitaxel | Non-Small Cell Lung Cancer | Not Specified | Not Specified | Increased activity (20% to 215%) | Not Specified | Not Specified | |
| 4T1-Luc Breast Tumor | Not Specified | Not Specified | ~2-fold increase | Not Specified | Not Specified | ||
| Staurosporine | NIH/3T3 | 1 µM | 6 h | ~5.8-fold increase | Activation observed | Activation observed | |
| Etoposide | Jurkat | Not Specified | > 6 h | Activation observed | Activation observed | Not Specified | [7] |
| Cisplatin | Ovarian Cancer (CP70, C30) | IC50 | Not Specified | 2-3 fold less than CP70/C30 in A2780 | Activation observed | Activation observed |
Downstream of caspase activation, the cleavage of Poly (ADP-ribose) polymerase (PARP) is a critical event in the execution of apoptosis. This compound has been shown to induce strong cleavage of PARP in various cancer cell lines, further validating its pro-apoptotic activity.[2][3][5]
Signaling Pathways and Experimental Workflows
To visually conceptualize the mechanisms discussed, the following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows.
Caption: this compound-induced apoptosis signaling cascade.
Caption: Workflow for validating caspase-mediated apoptosis.
Detailed Experimental Protocols
For researchers seeking to replicate or build upon these findings, detailed methodologies for key experiments are provided below.
Caspase Activity Assay (Colorimetric)
This protocol outlines a method to quantify the activity of caspases, such as caspase-3, based on the cleavage of a colorimetric substrate.
Materials:
-
Cancer cell lines
-
This compound or other apoptosis-inducing agents
-
Cell lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)
-
Protein quantification assay kit (e.g., BCA assay)
-
Caspase-3 colorimetric substrate (e.g., Ac-DEVD-pNA)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Seed cells in a 96-well plate or larger culture vessel and treat with various concentrations of this compound or other compounds for the desired time. Include an untreated control group.
-
Cell Lysis: After treatment, harvest the cells and lyse them using an appropriate cell lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay to ensure equal protein loading in the subsequent steps.
-
Caspase Reaction: In a 96-well plate, add an equal amount of protein from each lysate. Add the caspase-3 colorimetric substrate (e.g., Ac-DEVD-pNA) to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, or as recommended by the substrate manufacturer, to allow for the enzymatic reaction to occur.
-
Measurement: Measure the absorbance at 405 nm using a microplate reader. The absorbance is directly proportional to the amount of p-nitroaniline (pNA) released by the caspase activity.
-
Data Analysis: Calculate the fold increase in caspase-3 activity by normalizing the absorbance of the treated samples to the untreated control.
Western Blot Analysis for PARP Cleavage
This protocol describes the detection of the cleaved form of PARP, a hallmark of caspase-mediated apoptosis, using Western blotting.
Materials:
-
Treated and untreated cell lysates (prepared as in the caspase activity assay)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against PARP (that recognizes both the full-length and cleaved fragments)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Mix the cell lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes to denature the proteins.
-
SDS-PAGE: Load equal amounts of protein per lane on an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-PARP antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply a chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: The appearance of an 89 kDa band (cleaved PARP) and a decrease in the 116 kDa band (full-length PARP) indicate apoptosis. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
References
- 1. benchchem.com [benchchem.com]
- 2. α-Santalol, a derivative of sandalwood oil, induces apoptosis in human prostate cancer cells by causing caspase-3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antineoplastic Effects of α-Santalol on Estrogen Receptor-Positive and Estrogen Receptor-Negative Breast Cancer Cells through Cell Cycle Arrest at G2/M Phase and Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound [benchchem.com]
- 5. Skin cancer chemopreventive agent, {alpha}-santalol, induces apoptotic death of human epidermoid carcinoma A431 cells via caspase activation together with dissipation of mitochondrial membrane potential and cytochrome c release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
Comparative Transcriptomics of Alpha-Santalol Treated Cells: A Molecular Insight into its Anticancer Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the molecular effects of alpha-santalol on cancer cells. While direct comparative transcriptomic datasets with other agents are not publicly available, this document synthesizes extensive experimental data to offer a clear perspective on the transcriptomic and proteomic alterations induced by this compound. The comparison is drawn against untreated control cells, providing a baseline to understand its mechanism of action. This information is crucial for evaluating its potential as a therapeutic agent.
Quantitative Data Summary: Molecular Effects of this compound
The following tables summarize the observed changes in the expression of key genes and proteins in cancer cells upon treatment with this compound. These changes, primarily observed at the protein level through methods like Western blotting, are indicative of underlying transcriptomic shifts.
Table 1: Effects of this compound on Cell Cycle Regulatory Proteins
| Cell Line(s) | Protein | Observed Effect | Implied Transcriptomic Change | Reference(s) |
| MDA-MB-231 (Breast Cancer) | p21 | Upregulation | Upregulation | [1][2] |
| MDA-MB-231 (Breast Cancer) | Mutated p53 | Suppression | Downregulation | [1][2] |
| A431 (Skin Cancer) | p21 | Upregulation | Upregulation | [3][4] |
| A431 (Skin Cancer) | Mutated p53 | Suppression | Downregulation | [3][4] |
| UACC-62 (Melanoma) | Wild-type p53 | Upregulation | Upregulation | [3][4] |
| MCF-7, MDA-MB-231 (Breast Cancer) | Cyclin A, Cyclin B1 | Decrease | Downregulation | [1] |
| MCF-7, MDA-MB-231 (Breast Cancer) | CDK2, Cdc2 | Decrease | Downregulation | [1] |
| MCF-7, MDA-MB-231 (Breast Cancer) | Cdc25B, Cdc25C | Decrease | Downregulation | [1] |
| TRAMP mice (Prostate Cancer) | Cyclin D1, CDC2 | Decrease | Downregulation | [5] |
Table 2: Effects of this compound on Apoptosis-Related Proteins
| Cell Line(s) | Protein | Observed Effect | Implied Transcriptomic Change | Reference(s) |
| MCF-7, MDA-MB-231 (Breast Cancer) | Caspase-8, Caspase-9 | Activation | Upregulation of pro-caspases | [1] |
| MCF-7 (Breast Cancer) | Caspase-6, Caspase-7 | Activation | Upregulation of pro-caspases | [1] |
| MDA-MB-231 (Breast Cancer) | Caspase-3, Caspase-6 | Activation | Upregulation of pro-caspases | [1] |
| A431 (Skin Cancer) | Caspase activation | Induction | Upregulation of pro-caspases | [3] |
| PC-3, LNCaP (Prostate Cancer) | Caspase-3 | Activation | Upregulation of pro-caspase-3 | [6] |
| PC-3, LNCaP (Prostate Cancer) | PARP | Cleavage | No direct change | [6] |
| TRAMP mice (Prostate Cancer) | Survivin, XIAP | Decrease | Downregulation | [5] |
Table 3: Effects of this compound on Other Key Signaling Pathways
| Cell Line(s) | Pathway | Protein | Observed Effect | Implied Transcriptomic Change | Reference(s) |
| PC-3, LNCaP (Prostate Cancer) | PI3K/Akt/mTOR | p-AKT, p-mTOR, Survivin | Downregulation | Downregulation of pathway components | [3] |
| MDA-MB-231, MCF-7 (Breast Cancer) | Wnt/β-catenin | Phospho-β-catenin | Decrease | Potential changes in Wnt pathway components | [7] |
| MDA-MB-231 (Breast Cancer) | Wnt/β-catenin | Nuclear β-catenin | Blocks translocation | No direct change | [7] |
| PC-3 (Prostate Cancer) | Angiogenesis | VEGFR2 | Inhibition of phosphorylation | Potential downregulation of VEGFR2 | [8] |
Experimental Protocols
The data presented above is derived from various studies employing the following key experimental methodologies.
Cell Culture and Treatment
Human cancer cell lines such as MCF-7 (ER-positive breast cancer), MDA-MB-231 (ER-negative breast cancer), A431 (epidermoid carcinoma), UACC-62 (melanoma), PC-3 (androgen-independent prostate cancer), and LNCaP (androgen-dependent prostate cancer) were cultured in appropriate media (e.g., RPMI-1640, MEM) supplemented with fetal bovine serum and antibiotics.[7] Cells were treated with varying concentrations of this compound (typically in the range of 25-100 µM) or a vehicle control (DMSO) for specified time periods (e.g., 24, 48 hours).[1][4]
Western Blotting
To analyze protein expression, total cell lysates were prepared from treated and control cells. Protein concentrations were determined, and equal amounts of protein were separated by SDS-PAGE and transferred to a membrane. The membranes were then probed with primary antibodies specific for the proteins of interest (e.g., p21, p53, caspases, cyclins) and subsequently with appropriate secondary antibodies. Protein bands were visualized using chemiluminescence.[1][9]
Apoptosis Assays
Apoptosis induction was confirmed by methods such as DAPI (4',6-diamidino-2-phenylindole) staining to observe nuclear morphology and TUNEL (terminal deoxynucleotidyl transferase dUTP nick end labeling) assay to detect DNA fragmentation.[1] Caspase activity was quantified using specific ELISA kits.[6]
Cell Cycle Analysis
Cell cycle distribution was determined by flow cytometry. Cells were treated with this compound, harvested, fixed, and stained with propidium (B1200493) iodide. The DNA content of the cells was then analyzed to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[4]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for assessing its molecular effects.
Concluding Remarks
The available data strongly suggests that this compound exerts its anticancer effects through a multi-pronged approach, primarily by inducing G2/M cell cycle arrest and promoting apoptosis.[1][4] These effects are underpinned by significant alterations in the expression of key regulatory proteins, which are indicative of corresponding changes at the transcriptomic level. Notably, this compound's ability to upregulate the tumor suppressor p21 and downregulate cyclins and CDKs highlights its potential to halt uncontrolled cell proliferation.[1][3] Furthermore, its activation of both intrinsic and extrinsic apoptotic pathways demonstrates a robust mechanism for inducing cancer cell death.[1]
While direct comparative transcriptomic studies are needed to fully elucidate its molecular signature relative to other anticancer agents, the current body of evidence positions this compound as a promising natural compound for further investigation in cancer therapy. Its distinct mechanisms of action suggest it could serve as a valuable alternative or adjunct to conventional treatments.
References
- 1. Antineoplastic Effects of α-Santalol on Estrogen Receptor-Positive and Estrogen Receptor-Negative Breast Cancer Cells through Cell Cycle Arrest at G2/M Phase and Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Effects of Sandalwood (Santalum album) | Anticancer Research [ar.iiarjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a chemopreventive agent against skin cancer, causes G2/M cell cycle arrest in both p53-mutated human epidermoid carcinoma A431 cells and p53 wild-type human melanoma UACC-62 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eopaa.com.au [eopaa.com.au]
- 6. α-Santalol, a derivative of sandalwood oil, induces apoptosis in human prostate cancer cells by causing caspase-3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a Component of Sandalwood Oil Inhibits Migration of Breast Cancer Cells by Targeting the β-catenin Pathway | Anticancer Research [ar.iiarjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Unveiling the Molecular Targets of Alpha-Santalol: An In Silico and In Vitro Comparison
A comprehensive guide for researchers, scientists, and drug development professionals confirming the binding targets of alpha-santalol, a key constituent of sandalwood oil. This guide provides a comparative analysis of computational predictions and experimental data, details key experimental methodologies, and visualizes relevant biological pathways and workflows.
This compound, a sesquiterpene alcohol and the primary component of sandalwood oil, has garnered significant scientific interest for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroleptic effects. Understanding the direct molecular targets of this natural compound is crucial for elucidating its mechanisms of action and advancing its therapeutic potential. This guide provides a comparative overview of the identified binding targets of this compound through both computational (in silico) and experimental (in vitro) approaches, offering valuable insights for researchers in drug discovery and development.
In Silico and In Vitro Binding Data Summary
The following tables summarize the quantitative data from molecular docking studies and in vitro binding and functional assays, providing a direct comparison of the predicted and experimentally determined interactions of this compound with its putative protein targets.
| Target Protein | In Silico Method | Predicted Binding Affinity (kcal/mol) | In Vitro Assay | Measured Affinity/Activity |
| CD36 | Molecular Docking (Autodock4) | -9.10[1] | Not available in searched literature | - |
| Monkeypoxgp158 | Molecular Docking | -8.4[2] | Not available in searched literature | - |
| Cannabinoid Receptor Type II (CB2) | Molecular Docking | -8.707 | Radioligand Displacement Assay | Kᵢ = 10.49 µM |
| Dopamine D2 Receptor | Not available in searched literature | - | Radioligand Binding Assay | IC₅₀ = 75 µM |
| Serotonin 5-HT2A Receptor | Not available in searched literature | - | Radioligand Binding Assay | IC₅₀ = 180 µM |
| Tyrosinase | Not available in searched literature | - | Enzymatic Inhibition Assay | Maximal inhibition at ~50 µM (for santalol) |
Note: While direct in vitro binding data for CD36 and Monkeypoxgp158 with this compound were not identified in the reviewed literature, the in silico findings suggest a strong binding potential. Further experimental validation is warranted.
Key Experimental Protocols
Detailed methodologies for the key in silico and in vitro techniques used to identify and characterize the binding targets of this compound are provided below.
In Silico Method: Molecular Docking with AutoDock4
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. The following protocol outlines the general steps for performing molecular docking using AutoDock4.
1. Preparation of Receptor and Ligand:
-
Receptor (Protein): The three-dimensional structure of the target protein (e.g., CD36) is obtained from a protein database like the Protein Data Bank (PDB). Water molecules and any existing ligands are typically removed. Polar hydrogen atoms are added, and partial charges (e.g., Gasteiger charges) are assigned. The prepared protein structure is saved in the PDBQT file format.
-
Ligand (this compound): The 3D structure of this compound is obtained from a chemical database such as PubChem. The ligand's rotatable bonds are defined, and partial charges are assigned. The prepared ligand is also saved in the PDBQT format.
2. Grid Box Generation:
-
A grid box is defined around the active site of the receptor. This three-dimensional grid is where the docking calculations will be performed. The size and center of the grid box are set to encompass the entire binding pocket.
-
AutoGrid is used to pre-calculate grid maps for each atom type in the ligand. These maps store the potential energy of interaction for each atom type at each grid point.
3. Docking Simulation:
-
AutoDock is used to perform the docking simulation. A search algorithm, such as the Lamarckian Genetic Algorithm, is employed to explore different conformations and orientations of the ligand within the grid box.
-
A scoring function is used to estimate the binding affinity (in kcal/mol) for each docked pose. The pose with the lowest binding energy is considered the most favorable.
4. Analysis of Results:
-
The results are analyzed to identify the best binding pose and the corresponding binding energy. The interactions between the ligand and the receptor, such as hydrogen bonds and hydrophobic interactions, are visualized and examined.
In Vitro Method: Radioligand Displacement Binding Assay
This assay is used to determine the binding affinity of a test compound (unlabeled ligand) by measuring its ability to displace a radiolabeled ligand from a receptor.
1. Membrane Preparation:
-
Cell membranes expressing the target receptor (e.g., CB2 receptor) are prepared from cultured cells or tissue homogenates.
2. Assay Setup:
-
In a multi-well plate, a fixed concentration of a radiolabeled ligand known to bind to the target receptor is incubated with the receptor-containing membranes.
-
Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radiolabeled ligand for binding to the receptor.
-
Control wells are included for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).
3. Incubation and Filtration:
-
The plate is incubated to allow the binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through a filter mat, which traps the receptor-bound radioligand while allowing the unbound radioligand to pass through.
4. Scintillation Counting:
-
The radioactivity retained on the filter mat is measured using a scintillation counter.
5. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.
-
The inhibition constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Visualizing the Molecular Interactions and Workflows
The following diagrams, created using the Graphviz DOT language, illustrate the signaling pathway associated with one of this compound's identified targets and the general workflows for the experimental procedures described.
Caption: CB2 Receptor Signaling Pathway activated by α-Santalol.
Caption: A generalized workflow for in silico molecular docking.
Caption: A typical workflow for an in vitro radioligand binding assay.
Conclusion and Future Directions
This guide consolidates the current understanding of this compound's molecular targets, highlighting both the predictive power of in silico methods and the essential validation provided by in vitro experiments. The strong correlation between the predicted and measured binding to the CB2 receptor underscores the utility of a combined computational and experimental approach.
For targets like CD36 and the Monkeypoxgp158 protein, where in vitro binding data is currently lacking, the in silico predictions provide a strong rationale for further investigation. Future research should prioritize direct binding assays or relevant functional assays, such as oxidized LDL uptake assays for CD36 or viral replication assays for the Monkeypoxgp158 protein, to experimentally validate these computational hypotheses. A deeper understanding of this compound's molecular interactions will be instrumental in unlocking its full therapeutic potential.
References
Safety Operating Guide
Proper Disposal of alpha-Santalol: A Comprehensive Guide for Laboratory Professionals
Ensuring laboratory safety and environmental protection are paramount when handling chemical waste. This guide provides essential, step-by-step procedures for the proper disposal of alpha-Santalol, a combustible liquid, potential skin sensitizer, and a substance toxic to aquatic life with long-lasting effects.[1] Adherence to these protocols is critical for researchers, scientists, and drug development professionals.
Immediate Safety and Handling
Before initiating any disposal process, it is crucial to wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[1] All handling of this compound should occur in a well-ventilated area or under a chemical fume hood to prevent vapor inhalation.[1] It is imperative to keep the chemical away from heat, sparks, open flames, and other ignition sources.[1]
Spill Management Protocol
In the event of a spill, the following steps should be taken immediately:
-
Eliminate Ignition Sources: Immediately remove all sources of ignition from the area.[1]
-
Ensure Adequate Ventilation: Increase air circulation to dissipate any vapors.[1]
-
Contain the Spill: Use a non-combustible, inert absorbent material such as sand, dry lime, or soda ash to contain the spillage.[1]
-
Collect and Store: Carefully collect the absorbed material and place it into a suitable, sealed container for disposal.[1]
-
Clean the Area: After the material has been collected, thoroughly clean the spill area with soap and water.[1]
Waste Segregation and Storage
Proper segregation and storage of this compound waste are crucial to prevent accidents and ensure compliant disposal.
-
Waste Containers: Use only chemically compatible, clearly labeled, and securely sealed containers for all this compound waste. This includes unused product, solutions containing this compound, and any contaminated materials like pipette tips or absorbent pads.
-
Labeling: Containers must be clearly labeled as "Hazardous Waste" and include the name "this compound" to inform personnel and waste disposal specialists of the contents.
-
Storage: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials, particularly strong oxidizing agents.[2] Containers should be kept closed except when adding waste.[3]
Approved Disposal Procedures
Under no circumstances should this compound or its containers be disposed of down the drain or into sewer systems due to its long-term adverse effects on aquatic environments.[1] The primary recommended methods for the disposal of this compound are:
-
Licensed Waste Disposal Facility: Transferring the chemical waste to a professional company specializing in the handling and disposal of hazardous materials is a primary disposal route.[1]
-
Chemical Incineration: A controlled burning process in a chemical incinerator, often equipped with an afterburner and scrubber, is a suitable method for combustible materials like this compound.[1]
It is essential to adhere to all federal, state, and local environmental regulations when disposing of chemical waste.[4] In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[3][5]
Quantitative Data for Disposal
| Parameter | Information |
| Hazard Statements | H317: May cause an allergic skin reaction.[4] H412: Harmful to aquatic life with long lasting effects.[4] |
| Personal Protective Equipment (PPE) | Safety glasses, chemical-resistant gloves, lab coat.[1] |
| Incompatible Materials | Strong oxidizing agents.[2] |
| Spill Containment Material | Inert, non-combustible absorbent material (e.g., sand, dry lime, soda ash).[1][2] |
| Primary Disposal Methods | Licensed disposal company or chemical incineration.[1] |
Experimental Protocols
Detailed experimental protocols for the neutralization of this compound are not commonly published due to the hazardous nature of such procedures. The standard and safest approach is to treat it as hazardous waste and follow the disposal guidelines outlined above. Any attempt at neutralization should only be conducted by trained professionals with a thorough understanding of the chemical reactions involved and under strict safety protocols.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the proper disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling alpha-Santalol
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is of paramount importance. This guide provides essential, immediate information on the personal protective equipment (PPE) required for handling alpha-Santalol, along with operational and disposal plans to minimize risk and ensure a safe laboratory environment.
Hazard Identification
This compound, a primary component of sandalwood oil, presents several potential health and environmental hazards. Key risks include:
-
Skin Irritation and Sensitization: May cause skin irritation and can lead to an allergic skin reaction upon repeated contact.[1][2][3]
-
Eye Irritation: Direct contact can cause serious eye irritation.[1][3]
-
Respiratory Tract Irritation: Inhalation of vapors or mists may cause irritation to the respiratory system.[1]
-
Environmental Hazards: The substance is toxic to aquatic life with long-lasting effects.[1][2]
Personal Protective Equipment (PPE) Recommendations
A comprehensive PPE strategy is crucial for mitigating the risks associated with this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Gloves | Eye/Face Protection | Respiratory Protection | Protective Clothing |
| General Handling & Preparation | Nitrile or other chemically resistant gloves.[1] | Safety glasses with side shields.[1] | Work in a well-ventilated area or under a chemical fume hood.[1][4] | Standard laboratory coat.[1] |
| Weighing & Transferring | Nitrile or other chemically resistant gloves.[1] | Safety goggles or a face shield if there is a splash hazard.[1] | Work in a chemical fume hood.[1] | Chemically resistant lab coat or apron.[1] |
| Heating or Generating Aerosols | Nitrile or other chemically resistant gloves.[1] | Safety goggles and a face shield.[1] | A NIOSH/MSHA approved respirator may be required if exposure limits are exceeded or irritation is experienced.[1][3][5] | Chemically resistant lab coat.[1] |
| Spill Cleanup | Heavy-duty, chemically resistant gloves.[1] | Safety goggles and a face shield.[1] | A NIOSH/MSHA approved respirator may be necessary depending on the spill size and ventilation.[1] | Chemically resistant suit or apron and boots.[1] |
Experimental Protocols: Donning and Doffing PPE
Donning Sequence:
-
Protective Clothing: Put on a lab coat or apron.[1]
-
Respiratory Protection: If required, perform a fit check and don the respirator.[1]
-
Eye Protection: Put on safety goggles or a face shield.[1]
-
Gloves: Don the appropriate chemically resistant gloves, ensuring they overlap the cuffs of the lab coat.[1]
Doffing Sequence:
-
Gloves: Remove gloves using a technique that avoids skin contact with the contaminated exterior.[1]
-
Eye/Face Protection: Remove the face shield or goggles from the back.
-
Protective Clothing: Remove the lab coat or apron, turning it inside out to contain contaminants.[1]
-
Respiratory Protection: Remove the respirator last.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.
Operational and Disposal Plans
Safe Handling and Storage
-
Work in a well-ventilated area, preferably under a chemical fume hood.[1][4]
-
Keep the compound away from heat, sparks, open flames, and other ignition sources.[2][4]
-
Store in a cool, dry, and well-ventilated area in tightly sealed containers.[1][2]
Spill Management
In the event of a spill, follow these procedural steps:
-
Evacuate: Clear the immediate area of all personnel.[1]
-
Ventilate: Ensure adequate ventilation, if it is safe to do so.[1]
-
Contain: Contain the spillage using an inert, non-combustible absorbent material such as sand, dry lime, or vermiculite.[4][6]
-
Collect: Carefully collect the absorbed material into a labeled, sealed container for disposal.[1][4]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.[1]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
